3,5-Dimethylmorpholine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
3,5-dimethylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-3-8-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXQYCSQVMVHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505256 | |
| Record name | 3,5-Dimethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256518-81-7 | |
| Record name | 3,5-Dimethylmorpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylmorpholine hydrochloride is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. As a morpholine derivative, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, with a focus on data and experimental procedures relevant to research and development.
Chemical Properties
This compound is the salt form of 3,5-dimethylmorpholine, formed by the reaction with hydrochloric acid. This conversion to the hydrochloride salt is often employed to improve the compound's stability and water solubility, which are advantageous properties for pharmaceutical development. The presence of two methyl groups on the morpholine ring results in the existence of stereoisomers (cis and trans), which may exhibit different biological activities.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and can vary based on the isomeric form (cis/trans) and purity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| IUPAC Name | 3,5-dimethylmorpholine;hydrochloride | [1] |
| CAS Number | 256518-81-7 (unspecified stereochemistry) 154596-17-5 ((3R,5S)-rel-cis) | [2][3] |
| Canonical SMILES | CC1COCC(N1)C.Cl | [1] |
| Solubility | The parent compound, 3,5-dimethylmorpholine, is reported to be soluble in water and common organic solvents. The hydrochloride salt is expected to have enhanced water solubility. | |
| Melting Point | Not consistently reported. | |
| Boiling Point | Not consistently reported. |
Synthesis and Experimental Protocols
General Synthetic Approach
A plausible synthetic route to cis-3,5-dimethylmorpholine involves the acid-catalyzed cyclization of 1,1'-iminobis(propan-2-ol). The subsequent treatment of the resulting free base with hydrochloric acid would yield the desired hydrochloride salt.
A generalized experimental workflow for this synthesis is depicted below.
Hypothetical Experimental Protocol
Synthesis of cis-3,5-Dimethylmorpholine:
-
To a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, cautiously add a molar excess of concentrated sulfuric acid.
-
While maintaining a controlled temperature, slowly add 1,1'-iminobis(propan-2-ol) to the sulfuric acid.
-
Heat the reaction mixture to a temperature sufficient to induce cyclization and distill off the water that is formed. The reaction temperature and time will need to be optimized to favor the formation of the cis-isomer.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a strong base (e.g., sodium hydroxide solution) to an alkaline pH.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3,5-dimethylmorpholine.
-
Purify the crude product by distillation.
Formation of this compound:
-
Dissolve the purified 3,5-dimethylmorpholine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrogen chloride in the same solvent while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Would show characteristic signals for the methyl groups and the protons on the morpholine ring. The coupling constants and chemical shifts would differ between the cis and trans isomers. ¹³C NMR: Would show distinct signals for the methyl carbons and the carbons of the morpholine ring. A reference ¹³C NMR spectrum for a tetramethylmorpholine derivative suggests that the chemical shifts are sensitive to the stereochemistry of the substituents.[5] |
| Infrared (IR) Spectroscopy | Would exhibit characteristic absorption bands for C-H, C-N, and C-O stretching, as well as N-H stretching and bending vibrations from the protonated amine. |
| Mass Spectrometry (MS) | Would show the molecular ion peak corresponding to the free base (C₆H₁₃NO) and characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Can be used to determine the purity of the compound and to separate the cis and trans isomers. |
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the parent compound, 3,5-dimethylmorpholine, has been reported to exhibit anticancer activity, particularly against cell lines resistant to CDK4/6 inhibitors.[6]
The CDK4/6 Signaling Pathway
The Cyclin-Dependent Kinase 4 and 6 (CDK4/6) pathway is a critical regulator of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
The core of this pathway involves the following steps:
-
Mitogenic signals lead to the expression of D-type cyclins.
-
Cyclin D binds to and activates CDK4 and CDK6.
-
The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma (Rb) protein.
-
Phosphorylation of Rb leads to the release of the E2F transcription factor.
-
E2F then promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, thereby driving cell division.
The potential activity of 3,5-dimethylmorpholine against CDK4/6 inhibitor-resistant cell lines suggests that it may act through a mechanism that bypasses or overcomes common resistance pathways. Further research is needed to elucidate the precise molecular target and mechanism of action.
Safety and Handling
Based on available Safety Data Sheets (SDS) for this compound and related compounds, the following safety precautions should be observed:[7][8][9][10]
-
Hazard Identification: The compound is generally classified as harmful if swallowed and may cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[7]
-
Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water. In all cases of exposure, seek medical attention.[7]
Conclusion
This compound is a chemical entity with potential for further investigation in the field of drug discovery, particularly in oncology. This guide has summarized the available information on its chemical properties, provided a plausible synthetic route, and highlighted its potential connection to the biologically significant CDK4/6 pathway. The lack of comprehensive experimental data in the public domain underscores the need for further research to fully characterize this compound and explore its therapeutic potential. Researchers working with this compound should proceed with appropriate safety precautions and conduct thorough analytical characterization.
References
- 1. This compound | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [154596-17-5], MFCD14525805, cis-3,5-Dimethylmorpholine hydrochloride [combi-blocks.com]
- 3. 154596-17-5|(3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3,5-Dimethylmorpholine | 123-57-9 | AAA12357 | Biosynth [biosynth.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: 3,5-Dimethylmorpholine Hydrochloride
CAS Number: 256518-81-7
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 3,5-Dimethylmorpholine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. This document consolidates available data on its chemical and physical properties, synthesis, safety, and biological relevance, with a focus on its potential applications in oncology.
Chemical and Physical Properties
This compound is the hydrochloride salt of 3,5-Dimethylmorpholine. The addition of hydrochloric acid increases the compound's polarity and water solubility, which can be advantageous for pharmaceutical formulations. While specific experimental data for the hydrochloride salt is limited in publicly available literature, the properties of the parent compound, 3,5-Dimethylmorpholine, provide a foundational understanding.
Table 1: Physicochemical Properties of 3,5-Dimethylmorpholine and its Hydrochloride Salt
| Property | 3,5-Dimethylmorpholine | This compound | Source |
| CAS Number | 123-57-9 | 256518-81-7 | [1] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO | [1] |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol | [1] |
| Appearance | Liquid | Solid (predicted) | [1] |
| Solubility | Soluble in water | Predicted to be soluble in water | |
| Flash Point | 50 °C (122 °F) | Not available | [1] |
Note: Some data for the hydrochloride salt are predicted based on the properties of the free base and general principles of salt formation.
Synthesis and Manufacturing
A detailed, publicly available experimental protocol for the direct synthesis of this compound is not readily found in the scientific literature. However, a general approach can be inferred from the synthesis of similar substituted morpholines.
A plausible synthetic route would involve the cyclization of an appropriate precursor followed by salt formation. For instance, the synthesis of the related compound, cis-2,6-dimethylmorpholine, is achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid. A similar strategy could likely be adapted for 3,5-dimethylmorpholine, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
General Synthetic Workflow:
References
Technical Guide: 3,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethylmorpholine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, potential therapeutic applications, and its relationship with key cellular signaling pathways.
Core Compound Properties
This compound is the hydrochloride salt of the organic compound 3,5-Dimethylmorpholine. The addition of hydrochloric acid to the basic morpholine nitrogen results in a more stable and water-soluble salt, which is a common practice for the formulation of amine-containing drug candidates.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 151.63 g/mol | [1] |
| Chemical Formula | C6H14ClNO | [1] |
| IUPAC Name | 3,5-dimethylmorpholine;hydrochloride | [1] |
| CAS Number | 256518-81-7 | [1] |
| Parent Compound | 3,5-Dimethylmorpholine | [1] |
| Parent Compound Molecular Weight | 115.17 g/mol | [2] |
| Parent Compound Chemical Formula | C6H13NO | [2] |
Potential Therapeutic Relevance and Mechanism of Action
While direct and extensive research on this compound is limited, its parent compound and the broader class of morpholine-containing molecules have garnered significant attention in oncology research.
Anticancer Activity and Cyclin-Dependent Kinase (CDK) Inhibition
The parent compound, 3,5-Dimethylmorpholine, has been noted for its potential anticancer activity.[3] Specifically, it has been associated with the inhibition of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[3] CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle.[4][5] The CDK4/6 complex, in particular, plays a key role in the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[5] In many cancers, the CDK4/6 pathway is overactive, leading to uncontrolled cell proliferation.[5] The development of CDK4/6 inhibitors has been a significant advancement in the treatment of certain types of cancer, particularly hormone receptor-positive breast cancer.[4]
Role in PI3K/Akt/mTOR Signaling Pathway
The morpholine ring is a common structural motif found in many inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][9] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a prime target for drug development.[6][7] The oxygen atom in the morpholine ring is often involved in forming a critical hydrogen bond with the hinge region of the kinase domain of PI3K and mTOR.[6][8]
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR pathway in cellular processes and the points of inhibition by targeted therapies.
Experimental Protocols
Disclaimer: This is a theoretical protocol and should be adapted and optimized by qualified chemists with appropriate safety precautions.
Synthesis of 3,5-Dimethylmorpholine
The synthesis of the parent amine, 3,5-Dimethylmorpholine, can be envisioned through the cyclization of an appropriate amino alcohol precursor.
Reaction: Cyclization of a substituted dialkanolamine.
Materials:
-
A suitable precursor such as a substituted bis(2-hydroxypropyl)amine derivative.
-
A strong dehydrating agent and catalyst, such as concentrated sulfuric acid or a solid acid catalyst.
-
An appropriate solvent.
-
Base for neutralization (e.g., sodium hydroxide).
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane).
-
Drying agent (e.g., anhydrous magnesium sulfate).
Procedure:
-
The precursor amino alcohol is slowly added to a cooled, stirred solution of the dehydrating agent.
-
The reaction mixture is heated to a specific temperature and maintained for several hours to facilitate cyclization.
-
After cooling, the mixture is carefully neutralized with a base.
-
The aqueous solution is extracted multiple times with an organic solvent.
-
The combined organic extracts are dried over a drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude 3,5-Dimethylmorpholine.
-
Purification is achieved through distillation or column chromatography.
Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard and straightforward acid-base reaction.
Reaction: 3,5-Dimethylmorpholine + HCl → this compound
Materials:
-
Purified 3,5-Dimethylmorpholine.
-
Anhydrous solvent (e.g., diethyl ether, isopropanol).
-
A solution of hydrogen chloride in a suitable solvent (e.g., HCl in diethyl ether or isopropanol).
Procedure:
-
The purified 3,5-Dimethylmorpholine is dissolved in the anhydrous solvent.
-
The solution of hydrogen chloride is added dropwise to the stirred solution of the amine.
-
The hydrochloride salt will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with cold anhydrous solvent, and dried under vacuum to yield this compound as a solid.
The workflow for this synthesis is depicted in the diagram below.
Conclusion
This compound is a compound with a foundation in the well-established therapeutic potential of the morpholine scaffold. Its association with the inhibition of key cancer-related pathways, such as CDK4/6 and PI3K/Akt/mTOR, makes it and its derivatives valuable subjects for further investigation in drug discovery and development. The synthetic routes, while requiring optimization, are based on standard organic chemistry principles. This guide provides a foundational understanding for researchers and scientists working with this and related compounds.
References
- 1. This compound | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 3,5-Dimethylmorpholine | 123-57-9 | AAA12357 | Biosynth [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
3,5-Dimethylmorpholine hydrochloride is the salt form of 3,5-dimethylmorpholine, a saturated heterocyclic compound. The morpholine ring is a six-membered ring containing both an ether and a secondary amine functional group. The presence of two methyl groups at positions 3 and 5 introduces chirality into the molecule, leading to the existence of stereoisomers.
The chemical structure of this compound is characterized by the protonation of the nitrogen atom in the morpholine ring by hydrochloric acid.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | --INVALID-LINK-- |
| Molecular Weight | 151.63 g/mol | --INVALID-LINK-- |
| IUPAC Name | 3,5-dimethylmorpholine;hydrochloride | --INVALID-LINK-- |
| Canonical SMILES | CC1COCC(N1)C.Cl | --INVALID-LINK-- |
Stereoisomerism
The presence of two stereocenters at the C3 and C5 positions of the morpholine ring results in the existence of cis and trans diastereomers, each of which is a racemic mixture of two enantiomers.
-
cis-3,5-Dimethylmorpholine: The two methyl groups are on the same side of the morpholine ring. This exists as a pair of enantiomers: (3R,5S) and (3S,5R). The racemic mixture is often referred to as (±)-cis-3,5-dimethylmorpholine.
-
trans-3,5-Dimethylmorpholine: The two methyl groups are on opposite sides of the morpholine ring. This exists as a pair of enantiomers: (3R,5R) and (3S,5S). The racemic mixture is often referred to as (±)-trans-3,5-dimethylmorpholine.
The specific stereochemistry can significantly influence the biological activity and pharmacokinetic properties of the molecule.
Table 2: CAS Numbers for 3,5-Dimethylmorpholine and its Hydrochloride Stereoisomers
| Compound | CAS Number |
| 3,5-Dimethylmorpholine (unspecified stereochemistry) | 123-57-9 |
| cis-3,5-Dimethylmorpholine hydrochloride | 154596-17-5 |
| (3R,5S)-3,5-DiMethylMorpholine hydrochloride | 154596-17-5 |
| (3S,5S)-3,5-Dimethylmorpholine | 154634-96-5 |
| (3R,5R)-3,5-dimethylmorpholine | 591779-91-8 |
Spectroscopic Data
Table 3: Predicted and Reported Spectroscopic Data for 3,5-Dimethylmorpholine and Related Compounds
| Technique | Compound | Observed/Predicted Data | Source |
| ¹³C NMR | 3,5-Dimethylmorpholine | Data available in PubChem | --INVALID-LINK-- |
| ¹H NMR | N-substituted Morpholines | General discussion of spectra | --INVALID-LINK-- |
| IR | 3,5-Dimethylmorpholine | Spectrum available in NIST WebBook | --INVALID-LINK-- |
| Mass Spec | Morpholine | Spectrum available in NIST WebBook | --INVALID-LINK-- |
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of cis- or trans-3,5-dimethylmorpholine hydrochloride could not be located in publicly available scientific literature. However, a general approach for the synthesis of substituted morpholines involves the acid-catalyzed cyclization of di-alkanolamines. For instance, the synthesis of cis-2,6-dimethylmorpholine has been achieved through the cyclization of diisopropanolamine using sulfuric acid.[1]
General Synthetic Approach (Hypothetical)
A plausible synthetic route to 3,5-dimethylmorpholine would involve the cyclization of a suitably substituted di-alkanolamine, such as 1,1'-(methylazanediyl)bis(propan-2-ol). The subsequent treatment of the purified 3,5-dimethylmorpholine base with hydrochloric acid would yield the hydrochloride salt. The separation of cis and trans isomers would likely require chromatographic techniques.
Caption: Hypothetical workflow for the synthesis of this compound isomers.
Biological Activity and Signaling Pathways
The morpholine scaffold is a common feature in many biologically active compounds. Derivatives of 3,5-dimethylmorpholine have shown promise as anticancer agents, primarily through the inhibition of protein kinases involved in cell growth and proliferation signaling pathways.
Kinase Inhibition
Recent studies have highlighted the potential of dimethylmorpholine-containing compounds as inhibitors of key kinases in cancer signaling.
-
PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers. The morpholine moiety is a key structural feature in several PI3K and mTOR inhibitors.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by dimethylmorpholine derivatives.
-
TAK1 Signaling Pathway: Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a critical role in inflammatory and stress responses. TAK1 is implicated in the survival of certain cancer cells, making it an attractive therapeutic target. The cis-dimethylmorpholine moiety has been identified as a key feature in some TAK1 inhibitors.
Caption: The TAK1 signaling pathway and the inhibitory action of cis-dimethylmorpholine derivatives.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its stereoisomers offer opportunities for structure-activity relationship studies to optimize potency and selectivity against kinase targets. While this guide provides a foundational understanding of its chemistry and biological context, further research is required to fully elucidate its therapeutic potential. The development of robust synthetic protocols and comprehensive analytical characterization of the hydrochloride salt are critical next steps for advancing compounds based on this promising chemical entity.
References
An In-depth Technical Guide to the Synthesis of 3,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a viable synthetic pathway for 3,5-dimethylmorpholine hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis involves the acid-catalyzed cyclization of bis(2-hydroxypropyl)amine to form the 3,5-dimethylmorpholine free base, followed by its conversion to the hydrochloride salt. This guide presents a detailed experimental protocol adapted from established methods for similar morpholine derivatives, alongside data presentation and logical workflow diagrams.
Core Synthesis Pathway
The primary route for the synthesis of 3,5-dimethylmorpholine involves the intramolecular cyclodehydration of bis(2-hydroxypropyl)amine, also known as diisopropanolamine. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. The subsequent treatment of the resulting 3,5-dimethylmorpholine with hydrochloric acid affords the desired hydrochloride salt.
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
The following experimental procedures are adapted from established syntheses of isomeric dimethylmorpholines and represent a robust method for obtaining this compound.
Part 1: Synthesis of 3,5-Dimethylmorpholine (Free Base)
This procedure is adapted from the synthesis of cis-2,6-dimethylmorpholine and is expected to yield a mixture of cis- and trans-3,5-dimethylmorpholine.
Materials:
-
Bis(2-hydroxypropyl)amine (Diisopropanolamine)
-
Concentrated Sulfuric Acid (95-98%)
-
Sodium Hydroxide (50% aqueous solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus, carefully add a predetermined amount of concentrated sulfuric acid.
-
Addition of Reactant: While vigorously stirring and maintaining the temperature below 80°C (using an ice bath if necessary), slowly add bis(2-hydroxypropyl)amine from the dropping funnel. The molar ratio of bis(2-hydroxypropyl)amine to sulfuric acid should be in the range of 1:1.5 to 1:2.0.
-
Cyclization Reaction: After the addition is complete, heat the reaction mixture to approximately 180°C. Water will begin to distill off. Continue heating for 3-5 hours, collecting the water produced during the reaction.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add the acidic mixture to a cooled, concentrated solution of sodium hydroxide (e.g., 50% NaOH) with vigorous stirring to neutralize the sulfuric acid. The final pH should be strongly alkaline (pH > 12).
-
Extraction and Drying: The product, 3,5-dimethylmorpholine, will separate as an organic layer. Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize recovery. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and purify the crude 3,5-dimethylmorpholine by fractional distillation under reduced pressure.
Figure 2: Experimental workflow for the synthesis of 3,5-dimethylmorpholine.
Part 2: Preparation of this compound
Materials:
-
3,5-Dimethylmorpholine (from Part 1)
-
Anhydrous Diethyl Ether (or other suitable solvent like isopropanol)
-
Hydrogen Chloride (gas or as a solution in a suitable solvent, e.g., 2M HCl in diethyl ether)
Procedure:
-
Dissolution: Dissolve the purified 3,5-dimethylmorpholine in anhydrous diethyl ether in a flask equipped with a magnetic stirrer.
-
Precipitation: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride in diethyl ether (or bubble dry HCl gas through the solution) while stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Continue stirring for a short period after the addition is complete. Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to obtain this compound as a crystalline solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis, based on reported yields for the analogous synthesis of 2,6-dimethylmorpholine. Actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | Bis(2-hydroxypropyl)amine | - |
| Catalyst | Concentrated Sulfuric Acid | - |
| Molar Ratio (Amine:Acid) | 1 : 1.5 - 1 : 2.0 | Adapted from isomer synthesis |
| Reaction Temperature | 180 °C | Adapted from isomer synthesis |
| Reaction Time | 3 - 5 hours | Adapted from isomer synthesis |
| Theoretical Yield | Dependent on scale | - |
| Expected Purity (after distillation) | > 98% | Typical for this type of reaction |
| Final Product Form | Crystalline Solid (Hydrochloride) | - |
Note: It is crucial to perform analytical characterization (e.g., NMR, IR, and melting point analysis) to confirm the identity and purity of the synthesized 3,5-dimethylmorpholine and its hydrochloride salt. The synthesis is expected to produce a mixture of cis and trans isomers, which may be separable by chromatography if a specific isomer is required.
An In-depth Technical Guide to trans-3,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-3,5-Dimethylmorpholine hydrochloride is a heterocyclic compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical, physical, and potential pharmacological properties. While experimental data for this specific salt is limited in publicly available literature, this document compiles available information on the parent compound and related derivatives to offer insights for research and development. This guide includes tabulated data, potential synthetic approaches, and descriptions of relevant biological signaling pathways.
Chemical and Physical Properties
trans-3,5-Dimethylmorpholine hydrochloride is the hydrochloride salt of the trans-isomer of 3,5-dimethylmorpholine. The addition of hydrochloric acid to the basic nitrogen of the morpholine ring results in a salt that typically exhibits increased water solubility and crystallinity compared to the free base.
Table 1: Chemical and Physical Properties of trans-3,5-Dimethylmorpholine Hydrochloride and Related Compounds
| Property | trans-3,5-Dimethylmorpholine Hydrochloride | 3,5-Dimethylmorpholine (Parent Compound) |
| Molecular Formula | C₆H₁₄ClNO[1][2] | C₆H₁₃NO[3][4] |
| Molecular Weight | 151.64 g/mol [1][2] | 115.17 g/mol [3][4] |
| CAS Number | 1542268-31-4, 2757083-05-7[1] | 123-57-9 (unspecified isomers)[3][4] |
| Appearance | Solid (expected) | Liquid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in water. | Generally soluble in water and common organic solvents like ethanol and acetone.[5] |
| pKa | Data not available | Data not available |
Synthesis and Characterization
A detailed, experimentally verified protocol for the stereoselective synthesis of trans-3,5-dimethylmorpholine hydrochloride is not widely published. However, general synthetic strategies for morpholine derivatives can be adapted. One potential approach involves the cyclization of an appropriately substituted diol or amino alcohol. The formation of the hydrochloride salt is a standard procedure involving the treatment of the free base with hydrochloric acid.
Hypothetical Synthetic Workflow:
Caption: A potential synthetic pathway for trans-3,5-Dimethylmorpholine hydrochloride.
Characterization:
The identity and purity of trans-3,5-dimethylmorpholine hydrochloride would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework and the trans stereochemistry through analysis of coupling constants.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches (from the hydrochloride salt) and C-O-C stretches of the morpholine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Pharmacological Properties and Potential Mechanism of Action
While direct pharmacological studies on trans-3,5-dimethylmorpholine hydrochloride are scarce, the parent compound, 3,5-dimethylmorpholine, has been noted for its potential anticancer activity.[6] It has been suggested to be active against cell lines resistant to CDK4/6 inhibitors.[6] This points towards a potential mechanism of action involving the cell cycle regulatory machinery.
The CDK4/6 Signaling Pathway
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation.[7]
CDK4/6 Signaling Pathway Diagram:
Caption: The CDK4/6 pathway's role in the G1-S phase transition of the cell cycle.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[8][9] Its dysregulation is also a common feature in many cancers.[8][9] Given that morpholine-containing compounds have been investigated as inhibitors of this pathway, it represents another potential area of investigation for trans-3,5-dimethylmorpholine hydrochloride.
PI3K/Akt/mTOR Signaling Pathway Diagram:
Caption: A simplified overview of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
In Vitro CDK4/6 Kinase Assay (General Protocol)
This assay would be used to determine the direct inhibitory effect of the compound on CDK4/6 activity.
-
Reaction Setup: In a microplate, combine recombinant CDK4/Cyclin D and a substrate (e.g., a peptide derived from the Retinoblastoma protein, Rb).
-
Compound Incubation: Add varying concentrations of trans-3,5-dimethylmorpholine hydrochloride to the wells.
-
Initiation: Start the kinase reaction by adding ATP.
-
Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ELISA with a phospho-specific antibody or luminescence-based assays that measure ATP consumption.[7]
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
Cell-Based Proliferation Assay (General Protocol)
This assay assesses the effect of the compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., breast cancer cell lines like MCF-7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of trans-3,5-dimethylmorpholine hydrochloride.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a method such as the MTT or resazurin assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Safety and Handling
Safety data for trans-3,5-dimethylmorpholine hydrochloride is not extensively documented. However, based on the data for related morpholine compounds, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
trans-3,5-Dimethylmorpholine hydrochloride presents an interesting scaffold for further investigation in the context of cancer research, particularly concerning pathways involving cell cycle regulation like CDK4/6. The information compiled in this guide, while highlighting the current gaps in experimental data, provides a foundational understanding for researchers and drug development professionals. Further studies are warranted to fully elucidate the physical, chemical, and pharmacological properties of this specific compound, including its stereospecific synthesis, detailed analytical characterization, and in-depth biological evaluation to confirm its mechanism of action and therapeutic potential.
References
- 1. Trans-3,5-dimethylmorpholine hydrochloride 97% | CAS: 1542268-31-4 | AChemBlock [achemblock.com]
- 2. mdpi.com [mdpi.com]
- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Dimethylmorpholine(141-91-3) 13C NMR spectrum [chemicalbook.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
The Pivotal Role of (3R,5S)-3,5-Dimethylmorpholine Hydrochloride in Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5S)-3,5-Dimethylmorpholine hydrochloride is a chiral building block of significant interest in medicinal chemistry, primarily recognized for its integral role in the development of highly selective and potent kinase inhibitors. This technical guide provides a comprehensive overview of its core applications, with a particular focus on its incorporation into next-generation mTOR inhibitors for the treatment of neurological disorders and cancer. Detailed synthetic protocols, quantitative biological data, and visual representations of relevant pathways and workflows are presented to facilitate its application in contemporary drug discovery programs.
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of chirality, as seen in (3R,5S)-3,5-dimethylmorpholine, allows for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity. This guide specifically elucidates the applications and synthetic methodologies associated with the hydrochloride salt of the (3R,5S) stereoisomer of 3,5-dimethylmorpholine, a key component in the synthesis of innovative therapeutics.
Synthesis of Chiral Morpholine Derivatives
Core Application: mTOR Kinase Inhibitors
A primary and well-documented application of (3R,5S)-3,5-dimethylmorpholine is in the synthesis of advanced mTOR (mechanistic target of rapamycin) kinase inhibitors. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and neurological disorders like tuberous sclerosis complex.[1]
The (3R,5S)-3,5-dimethylmorpholino moiety has been instrumental in the development of PQR626, a potent, selective, and brain-penetrant mTOR inhibitor.[2] The specific stereochemistry of this morpholine derivative is crucial for its interaction within the ATP-binding pocket of the mTOR kinase, contributing to the compound's high affinity and selectivity.[3]
The mTOR Signaling Pathway
The mTOR kinase is a central node in a complex signaling network. Its inhibition by molecules incorporating the (3R,5S)-3,5-dimethylmorpholine moiety can effectively downregulate proliferative signals.
Caption: Simplified mTOR signaling pathway and the inhibitory action of PQR626.
Synthesis of PQR626: A Case Study
The synthesis of PQR626, a 1,3,5-triazine-based mTOR inhibitor, showcases the strategic use of (3R,5S)-3,5-dimethylmorpholine hydrochloride. The synthetic route involves a sequential nucleophilic substitution on a cyanuric chloride core, followed by a Suzuki cross-coupling reaction.[2]
Synthetic Workflow
The general workflow for the synthesis of PQR626 and related analogs is depicted below. This multi-step process allows for the controlled introduction of different morpholine moieties to fine-tune the pharmacological properties of the final compound.
Caption: Synthetic workflow for the mTOR inhibitor PQR626.
Experimental Protocols
The following are generalized experimental protocols derived from the synthesis of related 1,3,5-triazine derivatives and PQR626.[2][4]
Protocol 1: Synthesis of 4-chloro-2-((R)-3-methylmorpholino)-6-((3R,5S)-3,5-dimethylmorpholino)-1,3,5-triazine (Intermediate 2)
-
To a solution of 2,4-dichloro-6-((R)-3-methylmorpholino)-1,3,5-triazine (Intermediate 1) in a suitable aprotic solvent (e.g., THF, dioxane), add (3R,5S)-3,5-dimethylmorpholine hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Protocol 2: Synthesis of PQR626 via Suzuki Cross-Coupling
-
To a reaction vessel, add 4-chloro-2-((R)-3-methylmorpholino)-6-((3R,5S)-3,5-dimethylmorpholino)-1,3,5-triazine (Intermediate 2), the corresponding pyridin-2-amine boronic acid pinacol ester, a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃).[4]
-
Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., dioxane/water).
-
Heat the reaction mixture to 80-100 °C for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography to yield PQR626.
Quantitative Data
The incorporation of the (3R,5S)-3,5-dimethylmorpholino moiety significantly impacts the biological activity of the resulting compounds.
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) | Cell Line | Reference |
| PQR626 | mTOR | Kinase Assay | 5 | 3.6 | - | [5] |
| PQR626 | pPKB S473 | In-cell Western | 197 | - | A2058 | [5] |
| PQR626 | pS6 S235/S236 | In-cell Western | 87 | - | A2058 | [5] |
| Synthetic Step | Product | Yield (%) | Reference |
| Cyanuric Chloride -> Intermediate 1 | 2,4-dichloro-6-((R)-3-methylmorpholino)-1,3,5-triazine | 87 | [2] |
| Intermediate 1 -> Intermediate 2 | 4-chloro-2-((R)-3-methylmorpholino)-6-((3S,5R)-3,5-dimethylmorpholino)-1,3,5-triazine | 62 | [2] |
| Intermediate 2 -> PQR626 | PQR626 | 36-97 (for analogs) | [2] |
Experimental Methodologies: In Vitro Kinase Inhibition Assay
To assess the inhibitory potential of compounds like PQR626, in vitro kinase assays are essential.
Protocol 3: General mTOR Kinase Assay
-
Reagents and Buffers:
-
Active mTOR enzyme
-
Substrate (e.g., inactive S6K protein)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂, 5 mM MnCl₂)
-
ATP solution
-
Test compound (e.g., PQR626) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the active mTOR enzyme, the substrate, and the kinase assay buffer.
-
Add the test compound or DMSO (vehicle control).
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30 °C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., SDS-PAGE sample buffer or EDTA).
-
-
Detection:
-
The phosphorylation of the substrate can be detected by various methods, such as Western blotting using a phospho-specific antibody, or by using a fluorescence-based assay (e.g., TR-FRET).
-
-
Data Analysis:
-
Quantify the signal corresponding to substrate phosphorylation.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Workflow for mTOR Kinase Inhibition Assay
Caption: General workflow for an in vitro mTOR kinase inhibition assay.
Conclusion
(3R,5S)-3,5-Dimethylmorpholine hydrochloride has emerged as a valuable chiral building block in modern drug discovery. Its application in the synthesis of the potent and selective mTOR inhibitor PQR626 highlights the importance of stereochemistry in achieving desired pharmacological profiles. The synthetic strategies and experimental protocols outlined in this guide provide a framework for the utilization of this and related chiral morpholines in the development of novel therapeutics targeting a range of diseases. The continued exploration of such precisely engineered chemical entities holds significant promise for advancing the frontiers of medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Solubility Profile of 3,5-Dimethylmorpholine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3,5-Dimethylmorpholine hydrochloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative prediction of solubility based on fundamental chemical principles and provides a comprehensive, generalized experimental protocol for its determination.
Introduction to this compound
This compound is the salt form of the organic base 3,5-dimethylmorpholine. The formation of a hydrochloride salt from an amine is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of a compound.[1] The presence of the polar hydrochloride group significantly influences the compound's solubility profile, making it more soluble in polar solvents compared to its free base form. The structure of this compound includes both a polar ammonium group and a less polar dimorpholine ring, suggesting a nuanced solubility behavior across a range of organic solvents.
Predicted Solubility in Organic Solvents
The principle of "like dissolves like" is the primary determinant of solubility. As an amine salt, this compound is an ionic and polar compound. Its solubility in organic solvents is therefore expected to be highly dependent on the solvent's polarity, hydrogen bonding capability, and dielectric constant.
High Expected Solubility:
-
Protic Polar Solvents: Solvents such as methanol, ethanol, and isopropanol are expected to be effective at dissolving this compound. These solvents have high dielectric constants and are capable of hydrogen bonding, which can solvate both the chloride anion and the morpholinium cation.
Moderate Expected Solubility:
-
Aprotic Polar Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile may exhibit moderate solvent capacity. While they are polar, their ability to solvate the chloride ion is less effective compared to protic solvents.
Low to Negligible Expected Solubility:
-
Nonpolar Solvents: Hydrocarbon solvents such as hexanes, toluene, and diethyl ether are anticipated to be poor solvents for this compound. The large difference in polarity between the ionic solute and the nonpolar solvent results in weak solute-solvent interactions.
-
Low-Polarity Chlorinated Solvents: Dichloromethane and chloroform are also expected to have low solvent power for this compound.
It is important to note that these are qualitative predictions. The actual solubility will also be influenced by factors such as temperature and the presence of impurities, including water.
Quantitative Solubility Data
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Methanol | CH₃OH | 5.1 | 25 | ||
| Ethanol | C₂H₅OH | 4.3 | 25 | ||
| Isopropanol | C₃H₈O | 3.9 | 25 | ||
| Acetonitrile | CH₃CN | 5.8 | 25 | ||
| Dimethylformamide | C₃H₇NO | 6.4 | 25 | ||
| Dimethyl Sulfoxide | C₂H₆OS | 7.2 | 25 | ||
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | ||
| Toluene | C₇H₈ | 2.4 | 25 | ||
| Hexanes | C₆H₁₄ | 0.1 | 25 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted shake-flask method, which is considered a standard for equilibrium solubility determination.[2][3]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another validated analytical technique for quantification.
4.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve for quantification.
-
Sample Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.
4.3. Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
In the context of solubility, a logical relationship diagram can illustrate the factors influencing the dissolution process.
Caption: Factors influencing the solubility of this compound.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is scarce, a qualitative understanding based on its chemical structure as an amine salt allows for reasoned predictions. It is expected to be most soluble in polar protic solvents and least soluble in nonpolar solvents. For drug development professionals and researchers requiring precise solubility data, the experimental protocol provided in this guide offers a robust framework for its determination. The successful application of this compound in various synthetic and pharmaceutical contexts will ultimately depend on a thorough understanding of its solubility behavior in relevant solvent systems.
References
3,5-Dimethylmorpholine Hydrochloride: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data, experimental protocols, and handling procedures for 3,5-Dimethylmorpholine hydrochloride. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the compound's properties and associated hazards, facilitating its safe use in a research and development environment.
Core Safety and Physical Data
Quantitative data regarding the physical, chemical, and toxicological properties of this compound are summarized below. It is important to note that specific values can vary slightly between suppliers, and some data points have not been fully determined.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | Angene Chemical, PubChem[1][2] |
| Molecular Weight | 151.63 g/mol | Angene Chemical, PubChem[1][2] |
| CAS Number | 154596-17-5 (rel-(3R,5S)) | Angene Chemical[1] |
| Appearance | Data not consistently available (likely a solid) | N/A |
| Solubility | Data not consistently available | N/A |
| Melting Point | Data not consistently available | N/A |
| Boiling Point | Data not consistently available | N/A |
Toxicological Data
While specific LD50 (median lethal dose) data for this compound is not widely available, the GHS classification indicates that it is harmful if swallowed. One available SDS for the related compound, Morpholine Hydrochloride, provides an oral LD50 for rats.
| Test | Species | Route | Value | Classification | Source |
| Acute Oral Toxicity (LD50) | Rat | Oral | 4,580 mg/kg (for Morpholine Hydrochloride) | Category 4 (Harmful if swallowed) | TCI Chemicals[3] |
| Acute Dermal Toxicity | Data Not Available | N/A | N/A | N/A | N/A |
| Acute Inhalation Toxicity | Data Not Available | N/A | N/A | N/A | N/A |
GHS Hazard Classification
The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Angene Chemical Safety Data Sheet[1]
Experimental Protocols for Toxicological Assessment
The GHS classifications are based on data from toxicological studies. While the specific studies for this compound are not publicly detailed, the methodologies likely follow the internationally recognized OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These standardized protocols are designed to ensure the reliability and comparability of safety data.
Acute Oral Toxicity (Likely based on OECD Guidelines 420, 423, or 425)
The "Harmful if swallowed" classification suggests an LD50 value within a certain range. The experimental protocol to determine this would likely be one of the following:
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Typically, a single sex of rodent (often female rats) is used.[4]
-
Procedure:
-
Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate dose range.[4]
-
Main Study:
-
Fixed Dose Procedure (OECD 420): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The outcome (toxic signs or mortality) determines if a higher or lower dose is tested in another group.[4]
-
Acute Toxic Class Method (OECD 423): This method uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the next dose, allowing for classification into a GHS category.
-
Up-and-Down Procedure (OECD 425): Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This method allows for a more precise estimation of the LD50.[5][6]
-
-
Administration: The substance is administered by gavage after a short period of fasting.[4]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5] A gross necropsy is performed on all animals at the end of the study.[5]
-
Acute Dermal Irritation/Corrosion (Likely based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3][7]
-
Test Animal: The albino rabbit is the preferred species.[8][9]
-
Procedure:
-
A small area of the animal's skin is shaved.
-
A single dose (typically 0.5 g for a solid) of the test substance is applied to the skin under a porous gauze patch.[8]
-
After exposure, the patch is removed, and the skin is cleaned.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[3]
-
The severity of the skin reactions is scored according to a standardized grading system. Observations may continue for up to 14 days to assess the reversibility of the effects.[3]
-
Acute Eye Irritation/Corrosion (Likely based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.[10]
-
Test Animal: The albino rabbit is the recommended test animal.[11]
-
Procedure:
-
The test begins with a single animal.[11]
-
A single dose of the substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[10][11]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[11]
-
The degree of eye irritation is scored based on the cornea, iris, and conjunctiva.[10][12]
-
If severe damage is observed, the test is terminated. If not, up to two additional animals may be used to confirm the results.[10][11]
-
The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[2]
-
Safety Handling and Emergency Procedures
Based on the precautionary statements found in the Safety Data Sheets, the following workflow outlines the essential safety measures for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Conclusion
This compound is a chemical compound that requires careful handling due to its potential to cause harm upon ingestion and irritation to the skin, eyes, and respiratory system. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper storage, is essential. The toxicological data, while not exhaustive for this specific compound, aligns with classifications that necessitate cautious handling. The experimental protocols for determining these hazards are well-established through OECD guidelines, providing a framework for understanding the basis of the safety recommendations. Researchers and drug development professionals should always consult the most up-to-date Safety Data Sheet from their supplier before use and ensure that all handling is performed in a controlled environment.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. umwelt-online.de [umwelt-online.de]
- 5. oecd.org [oecd.org]
- 6. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]
- 7. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comprehensive Technical Guide to the Handling and Storage of 3,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safe handling, storage, and key physicochemical properties of 3,5-Dimethylmorpholine hydrochloride. The information is intended to support laboratory safety, experimental design, and the integration of this compound into drug development workflows.
Chemical and Physical Properties
This compound is a morpholine derivative. A summary of its key chemical and physical properties is presented in Table 1. These properties are essential for understanding its behavior in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H14ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | Solid (form may vary) | Assumed from hydrochloride salt form |
| Solubility | Soluble in water. | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its potential hazards is critical for safe handling.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). | [1] |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wear appropriate protective clothing to prevent skin exposure. | [1][3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling
-
Ventilation: Use only in a well-ventilated area or in a chemical fume hood.[3][4] Provide appropriate exhaust ventilation at places where dust is formed.[1]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1][3] Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[4]
-
Dust Formation: Avoid the formation of dust and aerosols.[1]
Storage
-
Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Store at room temperature.[1]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][5]
Experimental Protocols
The determination of the physicochemical properties of chemical substances like this compound should follow internationally recognized standards to ensure data quality and comparability. The OECD Guidelines for the Testing of Chemicals provide a framework for these evaluations.[1][6][7][8]
Melting Point Determination (Based on OECD Guideline 102)
Objective: To determine the melting point of this compound.
Methodology:
-
Apparatus: A capillary melting point apparatus is typically used.
-
Sample Preparation: A small, finely powdered sample of the substance is packed into a capillary tube.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a slow, controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point.
Water Solubility Determination (Based on OECD Guideline 105)
Objective: To determine the solubility of this compound in water.
Methodology:
-
Apparatus: A constant temperature water bath with a shaker, analytical balance, and a method for determining the concentration of the dissolved substance (e.g., HPLC, UV-Vis spectroscopy).
-
Procedure:
-
An excess amount of the solid is added to a known volume of water in a flask.
-
The flask is agitated in the constant temperature bath until equilibrium is reached.
-
The solution is then filtered to remove undissolved solid.
-
The concentration of the dissolved substance in the filtrate is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.
-
Spill and Emergency Procedures
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment.[1] Avoid dust formation.[1] Avoid breathing vapors, mist, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1]
-
Environmental Precautions: Do not let the product enter drains.[1]
-
Containment and Cleaning: Pick up and arrange disposal without creating dust.[1] Sweep up and shovel.[1] Keep in suitable, closed containers for disposal.[1]
First Aid Measures
-
Inhalation: If breathed in, move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Consult a physician.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1] Consult a physician.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
Ingestion: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Consult a physician.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Logical Workflow for Handling and Storage
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. oecd.org [oecd.org]
- 4. Morpholine (EHC 179, 1996) [inchem.org]
- 5. This compound | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. search.library.brandeis.edu [search.library.brandeis.edu]
- 7. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]
- 8. oecd.org [oecd.org]
The Advent of 3,5-Dimethylmorpholine: A C₂-Symmetric Chiral Auxiliary for Asymmetric Synthesis
A comprehensive guide for researchers and drug development professionals on the discovery, synthesis, and application of 3,5-dimethylmorpholine as a versatile chiral auxiliary.
The quest for efficient and predictable control over stereochemistry in chemical reactions is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule can dictate its efficacy and safety. In this context, chiral auxiliaries, temporary molecular scaffolds that impart stereochemical bias, have proven to be invaluable tools. This technical guide delves into the discovery and application of a significant yet accessible chiral auxiliary, 3,5-dimethylmorpholine, with a focus on the pioneering work of Dieter Enders and his research group.
Introduction: The Need for C₂-Symmetric Chiral Auxiliaries
The principle of asymmetric induction using chiral auxiliaries relies on the temporary incorporation of a chiral moiety onto a prochiral substrate. This chiral entity directs subsequent chemical transformations to occur selectively on one of the two prochiral faces, leading to the formation of a desired stereoisomer. Among the various designs of chiral auxiliaries, those possessing a C₂-axis of symmetry have garnered considerable attention. The inherent symmetry of these auxiliaries simplifies the stereochemical analysis of the transition states, often leading to higher and more predictable levels of stereocontrol.
The Discovery of (S,S)-3,5-Dimethylmorpholine as a Chiral Auxiliary
In 1994, the research group of Dieter Enders introduced (S,S)-3,5-dimethylmorpholine as a novel, C₂-symmetric chiral auxiliary. Their seminal work, published in Synthesis, laid the groundwork for its application in asymmetric synthesis, initially focusing on the highly versatile Diels-Alder reaction. The choice of 3,5-dimethylmorpholine was predicated on its straightforward synthesis from readily available chiral starting materials and the conformational rigidity of the morpholine ring, which was expected to provide a well-defined stereochemical environment.
Synthesis of (S,S)-3,5-Dimethylmorpholine
The enantiomerically pure (S,S)-3,5-dimethylmorpholine can be synthesized from the readily available and inexpensive amino acid, (S)-alanine. The synthetic route involves the transformation of (S)-alanine into a key intermediate which then undergoes cyclization to form the morpholine ring.
Experimental Protocol: Synthesis of (S,S)-3,5-Dimethylmorpholine
This protocol is based on established synthetic routes for similar morpholine derivatives and the principles outlined in the work of Enders et al.
Step 1: Synthesis of (S)-2-(tert-Butoxycarbonylamino)propan-1-ol
To a solution of (S)-alanine in a suitable solvent, di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base to protect the amino group. The resulting N-Boc-(S)-alanine is then reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane dimethyl sulfide complex (BMS).
Step 2: Cyclization to form (S,S)-3,5-Dimethylmorpholine
The protected amino alcohol is then subjected to conditions that facilitate the formation of the morpholine ring. This can be achieved through various methods, including intramolecular Williamson ether synthesis or other cyclization strategies.
Application in Asymmetric Diels-Alder Reactions
The initial and most prominent application of (S,S)-3,5-dimethylmorpholine as a chiral auxiliary is in the diastereoselective Diels-Alder reaction. The auxiliary is first used to prepare a chiral diene, which then reacts with a dienophile to yield the cycloadduct with high stereocontrol.
Preparation of the Chiral Diene: (S,S)-2-(3,5-Dimethylmorpholino)butadiene
The chiral diene is prepared by the reaction of (S,S)-3,5-dimethylmorpholine with a suitable butadiene precursor.
Experimental Protocol: Synthesis of (S,S)-2-(3,5-Dimethylmorpholino)butadiene
A solution of (S,S)-3,5-dimethylmorpholine in an aprotic solvent is treated with a butadiene derivative, such as 1,4-dichlorobut-2-ene, in the presence of a base. The reaction mixture is stirred at a specified temperature for a set period, followed by an aqueous workup and purification by chromatography to yield the desired chiral diene.
Diastereoselective Diels-Alder Reaction
The chiral diene, bearing the 3,5-dimethylmorpholine auxiliary, undergoes a [4+2] cycloaddition with various dienophiles. The C₂-symmetry of the auxiliary effectively shields one face of the diene, leading to a highly diastereoselective attack of the dienophile on the less hindered face.
Experimental Protocol: Diastereoselective Diels-Alder Reaction
To a solution of the (S,S)-2-(3,5-dimethylmorpholino)butadiene in a suitable solvent (e.g., toluene, dichloromethane), the dienophile is added. The reaction can be performed at room temperature or with heating, depending on the reactivity of the dienophile. After completion of the reaction, the solvent is removed, and the resulting cycloadduct is purified.
Quantitative Data
The effectiveness of (S,S)-3,5-dimethylmorpholine as a chiral auxiliary in Diels-Alder reactions is demonstrated by the high diastereomeric excesses (de) achieved. The work by Enders et al. reported de values in the range of 87-96% for the cycloaddition with various aza-dienophiles, leading to the formation of 4-oxohexahydropyridazine derivatives.
| Dienophile | Diastereomeric Excess (de) |
| Aza-dienophile 1 | 87% |
| Aza-dienophile 2 | 92% |
| Aza-dienophile 3 | 96% |
Table 1: Diastereomeric excesses in the Diels-Alder reaction of (S,S)-2-(3,5-dimethylmorpholino)butadienes with various aza-dienophiles.[1]
Cleavage of the Chiral Auxiliary
A crucial aspect of any chiral auxiliary is its facile removal from the product without compromising the newly formed stereocenters. The morpholine auxiliary can be cleaved under various conditions, such as hydrogenolysis or acidic hydrolysis, to afford the desired product and recover the chiral auxiliary for potential reuse.
Visualization of the Experimental Workflow
To provide a clear overview of the key processes, the following diagrams illustrate the synthesis of the chiral auxiliary and its application in the Diels-Alder reaction.
Caption: Synthetic pathway for (S,S)-3,5-dimethylmorpholine.
Caption: Experimental workflow for the asymmetric Diels-Alder reaction.
Other Applications and Future Outlook
While the Diels-Alder reaction remains the most prominent application of 3,5-dimethylmorpholine as a chiral auxiliary, its potential extends to other asymmetric transformations. Research in this area continues to explore its utility in reactions such as asymmetric alkylations and conjugate additions. The straightforward synthesis, high stereocontrol, and the potential for recovery and reuse make 3,5-dimethylmorpholine an attractive and practical tool for academic and industrial chemists engaged in the synthesis of complex chiral molecules.
Conclusion
The introduction of (S,S)-3,5-dimethylmorpholine by Enders and coworkers provided a valuable addition to the toolbox of chiral auxiliaries. Its C₂-symmetric nature and the rigidity of the morpholine ring system allow for high levels of diastereoselectivity in key carbon-carbon bond-forming reactions, most notably the Diels-Alder reaction. This in-depth guide has provided a comprehensive overview of its discovery, synthesis, and application, complete with experimental considerations and quantitative data, to aid researchers in leveraging this powerful tool for asymmetric synthesis.
References
A Technical Guide to 3,5-Dimethylmorpholine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 3,5-dimethylmorpholine derivatives, focusing on their synthesis, biological activities, and potential as therapeutic agents. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates.[1][2] The addition of dimethyl groups at the 3 and 5 positions creates a unique chemical entity with distinct characteristics and a wide range of applications in pharmaceuticals.[2] This document summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows.
Quantitative Biological Data
The following table summarizes the inhibitory activities of various morpholine derivatives, including those with the 3,5-dimethyl substitution, against key biological targets such as mTOR and PI3Kα. This data is crucial for understanding the structure-activity relationships (SAR) and optimizing lead compounds.
| Compound | Substitution on Morpholine | Target | Kᵢ (nM) | IC₅₀ (nM) - Cellular (pS6) | IC₅₀ (nM) - Cellular (pPKB/Akt) | Selectivity (PI3Kα/mTOR) |
| 10a | (3S,5R)-3,5-dimethylmorpholine | mTOR | 16 | - | - | 3.3 |
| 10a | (3S,5R)-3,5-dimethylmorpholine | PI3Kα | 53 | - | - | - |
| 10b | (3S,5R)-3,5-dimethylmorpholine | mTOR | 38 | - | - | 1.8 |
| 10b | (3S,5R)-3,5-dimethylmorpholine | PI3Kα | 67 | - | - | - |
| 8a | (R)-3-methylmorpholine | mTOR | - | 71 | - | 5.9 |
| 8b | (R)-3-methylmorpholine | mTOR | - | 73 | - | 12 |
| 9a | (S)-3-methylmorpholine | mTOR | 29 | 35 | 85 | 0.97 |
| 9a | (S)-3-methylmorpholine | PI3Kα | 28 | - | - | - |
| 9b | (S)-3-methylmorpholine | mTOR | 42 | 19 | 60 | 0.69 |
| 9b | (S)-3-methylmorpholine | PI3Kα | 29 | - | - | - |
| 1a | Unsubstituted morpholine | mTOR/PI3Kα | - | - | - | Dual Inhibitor |
| 1b | Unsubstituted morpholine | mTOR/PI3Kα | - | - | - | Dual Inhibitor |
Data extracted from a study on morpholine-substituted triazines as TORKi (mTOR kinase inhibitors). The introduction of a (3S,5R)-3,5-dimethylmorpholine maintained strong affinity for mTOR but slightly decreased the potency for PI3Kα compared to the (S)-3-methylmorpholine derivatives.[3]
Experimental Protocols
General Synthesis of Morpholine-Substituted Triazines
A common synthetic route for generating morpholine-substituted pyrimidine derivatives involves a three-step protocol.[4]
-
Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine: To a solution of morpholine in DMF, potassium carbonate is added and stirred. Subsequently, 4,6-dichloropyrimidine is added, and the reaction is stirred at room temperature.[4]
-
Synthesis of 1-(6-morpholinopyrimidin-4-yl)piperazine: The product from the previous step is reacted with piperazine.
-
Synthesis of target compounds via Petasis reaction: A multicomponent Petasis reaction is employed to couple the piperazine derivative with various substituted phenyl boronic acids and vanillin to yield the final products.[4]
Synthesis of (3S,5R)-3,5-dimethylmorpholine Substituted Triazine (Compound 10a/10b)
While the specific detailed protocol for the synthesis of compounds 10a and 10b was not available in the provided search results, a general approach can be inferred from similar syntheses of morpholine-substituted triazines. The synthesis would likely involve the coupling of a dichlorotriazine core with (3S,5R)-3,5-dimethylmorpholine, followed by further functionalization. The stereochemistry of the 3,5-dimethylmorpholine is critical for its interaction with the target kinase.[3]
Biological Evaluation of Anti-Inflammatory Activity
The anti-inflammatory activity of synthesized morpholinopyrimidine derivatives can be assessed in LPS-stimulated RAW 264.7 macrophage cells.[4][5]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.
-
MTT Assay for Cytotoxicity: The toxicity of the compounds on cell growth is determined using the MTT assay.[4]
-
Nitric Oxide (NO) Production Assay: The ability of the compounds to inhibit NO production is measured in LPS-stimulated macrophages.[5]
-
Gene Expression Analysis (RT-PCR): The effect of the compounds on the mRNA expression of inflammatory mediators like iNOS and COX-2 is analyzed by RT-PCR.[5]
-
Protein Expression Analysis (Western Blot): The protein levels of iNOS and COX-2 are determined by Western blot analysis to confirm the inhibitory effect of the compounds.[5]
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway and Inhibition
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival.[6][7] It forms two distinct complexes, mTORC1 and mTORC2.[6][7] 3,5-Dimethylmorpholine derivatives have been shown to act as ATP-competitive inhibitors of mTOR kinase, thereby blocking the downstream signaling of both mTORC1 and mTORC2.[3]
Caption: mTOR signaling pathway and points of inhibition by 3,5-dimethylmorpholine derivatives.
General Experimental Workflow
The development of novel 3,5-dimethylmorpholine derivatives follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of 3,5-dimethylmorpholine derivatives.
References
- 1. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 3,5-Dimethylmorpholine in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle is a well-established privileged scaffold in medicinal chemistry, prized for its ability to confer favorable physicochemical and pharmacokinetic properties to drug candidates. Among its many derivatives, 3,5-dimethylmorpholine is gaining increasing attention as a key structural motif in the design of potent and selective kinase inhibitors for oncology and neurodegenerative disorders. This technical guide provides an in-depth analysis of the potential uses of 3,5-dimethylmorpholine in drug discovery, summarizing key biological data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Introduction: The Significance of the 3,5-Dimethylmorpholine Scaffold
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a common feature in numerous approved drugs. Its advantageous properties include improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. The introduction of methyl groups at the 3 and 5 positions creates the 3,5-dimethylmorpholine scaffold, which offers several additional benefits for drug design:
-
Stereochemical Complexity and Conformational Rigidity: The cis- and trans-isomers of 3,5-dimethylmorpholine provide distinct three-dimensional arrangements of substituents, allowing for fine-tuning of binding interactions with target proteins. This defined stereochemistry can lead to increased potency and selectivity.
-
Improved Lipophilicity and Brain Penetration: The methyl groups increase the lipophilicity of the morpholine ring, which can enhance cell permeability and, in some cases, facilitate penetration of the blood-brain barrier (BBB). This is a particularly valuable property for the development of drugs targeting the central nervous system (CNS).
-
Vectorial Orientation of Substituents: The dimethyl substitution provides specific attachment points for further chemical modifications, allowing for the precise orientation of pharmacophoric groups within a target's binding site.
These features have made 3,5-dimethylmorpholine a valuable building block in the development of inhibitors for key kinase targets, most notably the mechanistic target of rapamycin (mTOR) and Leucine-Rich Repeat Kinase 2 (LRRK2).
Applications in Kinase Inhibitor Drug Discovery
The 3,5-dimethylmorpholine moiety has been successfully incorporated into a variety of kinase inhibitors, demonstrating its versatility and utility in addressing challenging drug targets.
mTOR Inhibitors for Oncology
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Consequently, mTOR is a prime target for anticancer drug development. Several studies have highlighted the use of the 3,5-dimethylmorpholine scaffold in the design of potent and selective mTOR inhibitors.
One notable example involves the development of brain-penetrant mTOR kinase inhibitors, where the introduction of a bridged 3,5-disubstituted morpholine moiety was found to be beneficial for CNS indications due to an improved brain/plasma distribution ratio.[3] In a series of DHP- and THP-substituted triazines investigated as mTOR kinase inhibitors, the incorporation of (3S,5R)-3,5-dimethylmorpholine was explored to enhance selectivity for mTOR over the structurally related PI3Kα.[4]
Table 1: Anticancer Activity of Selected 3,5-Dimethylmorpholine-Containing Compounds
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 11b | mTOR | - | - | [5] |
| Compound 8 | Not Specified | A-549 (Lung) | 2.78 ± 0.86 | [6] |
| Compound 7b | Not Specified | HepG-2 (Liver) | 3.54 ± 1.11 | [6] |
Note: This table summarizes selected publicly available data and is not exhaustive.
LRRK2 Inhibitors for Neurodegenerative Diseases
Mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease, with many of these mutations leading to increased kinase activity.[7] This has made LRRK2 a key therapeutic target for the development of disease-modifying treatments. The 3,5-dimethylmorpholine scaffold has been investigated in the design of LRRK2 inhibitors, where its properties can contribute to the desired potency, selectivity, and brain penetrance.
Signaling Pathways and Experimental Workflows
The PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of mTOR in the PI3K/Akt signaling cascade, a key pathway in cancer cell proliferation and survival.
Caption: The PI3K/Akt/mTOR signaling pathway.
A Typical Kinase Inhibitor Drug Discovery Workflow
The following diagram outlines a generalized workflow for the discovery and development of kinase inhibitors, from initial target identification to preclinical studies.
Caption: Kinase Inhibitor Drug Discovery Workflow.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of 3,5-dimethylmorpholine-containing compounds.
Synthesis of cis-3,5-Dimethylmorpholine Hydrochloride
This protocol describes a general method for the synthesis of cis-3,5-dimethylmorpholine hydrochloride, a common starting material for the incorporation of this scaffold into drug candidates.
Materials:
-
Diisopropanolamine
-
Concentrated sulfuric acid (96%)
-
Sodium hydroxide
-
Diethyl ether
-
Hydrochloric acid (in ethanol)
Procedure:
-
Cyclization: In a stirred reactor, simultaneously add diisopropanolamine and an excess of 90-120% strength sulfuric acid. The reaction is exothermic and the temperature should be allowed to rise to 85-170°C without external cooling.
-
Heat the reaction mixture to 150-190°C for 3-5 hours, continuously distilling off the water that is formed.[8]
-
Work-up: After cooling, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide.
-
Extraction: Extract the crude 2,6-dimethylmorpholine with diethyl ether.
-
Distillation: Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
-
Salt Formation: Dissolve the purified cis-2,6-dimethylmorpholine in absolute ethanol and add a solution of hydrochloric acid in ethanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ethanol, and dried under vacuum.[9]
In Vitro mTOR Kinase Assay
This protocol outlines a method to assess the inhibitory activity of a 3,5-dimethylmorpholine-containing compound against mTOR kinase.
Materials:
-
Active mTORC1 complex (immunoprecipitated from cell lysates)
-
Recombinant GST-4E-BP1 (substrate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Test compound (dissolved in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Phospho-4E-BP1 (Thr37/46) antibody
Procedure:
-
Immunoprecipitation of mTORC1: Lyse cultured cells (e.g., HEK293T) and immunoprecipitate the mTORC1 complex using an antibody against a component of the complex (e.g., Raptor).
-
Kinase Reaction: In a microcentrifuge tube, combine the immunoprecipitated mTORC1 beads, kinase assay buffer, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of ATP (to a final concentration of ~100 µM) and the GST-4E-BP1 substrate to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes with gentle agitation.
-
Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Western Blotting: Probe the membrane with a phospho-specific antibody against 4E-BP1 (Thr37/46) to detect the phosphorylated substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.
In Vitro LRRK2 Kinase Assay
This protocol describes a method for evaluating the inhibitory potential of compounds against LRRK2 kinase activity.[10]
Materials:
-
Recombinant LRRK2 protein
-
LRRKtide (or other suitable peptide substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
Test compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase assay buffer, LRRKtide substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the recombinant LRRK2 enzyme to each well.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for assessing the in vivo antitumor efficacy of a 3,5-dimethylmorpholine-containing mTOR inhibitor in a mouse xenograft model.[11]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cell line (e.g., a line with a hyperactive mTOR pathway)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation: Culture the selected human cancer cell line and harvest the cells. Resuspend the cells in a mixture of media and Matrigel and subcutaneously inject them into the flank of the immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (at one or more dose levels) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume using calipers and record the body weight of the mice regularly throughout the study.
-
Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze the data for statistical significance.
Conclusion and Future Directions
The 3,5-dimethylmorpholine scaffold is a promising structural motif in modern drug discovery, particularly in the design of kinase inhibitors. Its unique stereochemical and physicochemical properties offer a valuable tool for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The successful application of this scaffold in the development of mTOR and LRRK2 inhibitors highlights its potential for addressing critical therapeutic needs in oncology and neurodegenerative diseases.
Future research in this area will likely focus on:
-
Exploring Novel Stereoisomers and Substitutions: Systematic exploration of different stereoisomers and substitution patterns on the 3,5-dimethylmorpholine ring will continue to yield compounds with improved biological activities.
-
Application to Other Kinase Targets: The utility of the 3,5-dimethylmorpholine scaffold is not limited to mTOR and LRRK2. Its application to other kinase targets implicated in various diseases is an active area of investigation.
-
Development of Covalent Inhibitors: The strategic placement of reactive groups on the 3,5-dimethylmorpholine scaffold could lead to the development of potent and selective covalent inhibitors.
-
Further Optimization of Pharmacokinetic Properties: Continued efforts to fine-tune the ADME properties of 3,5-dimethylmorpholine-containing compounds will be crucial for their successful clinical development.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of a Brain-Penetrant ATP-Competitive Inhibitor of the Mechanistic Target of Rapamycin (mTOR) for CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medium.com [medium.com]
- 10. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for 3,5-Dimethylmorpholine Hydrochloride in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholine scaffolds are integral components of numerous pharmaceuticals and bioactive molecules. The stereochemistry of these heterocycles often dictates their biological activity, making their stereoselective synthesis a critical endeavor in medicinal chemistry and drug development. While complex chiral morpholine derivatives have been explored as organocatalysts, the application of simpler, readily available structures like 3,5-dimethylmorpholine remains an area of potential development. This document outlines a prospective application of 3,5-dimethylmorpholine hydrochloride in asymmetric organocatalysis, specifically in the context of the Michael addition reaction. The hydrochloride salt serves as a stable precursor to the active free-base catalyst.
Principle of Catalysis: Enamine Activation
Secondary amines, such as 3,5-dimethylmorpholine, can catalyze the reaction between carbonyl compounds (aldehydes or ketones) and electrophiles through the formation of a nucleophilic enamine intermediate. In the case of a chiral amine, this enamine can induce stereoselectivity in the subsequent reaction, leading to the formation of an enantioenriched product. The steric and electronic properties of the substituents on the morpholine ring can influence the facial selectivity of the electrophilic attack on the enamine, thereby controlling the stereochemical outcome of the reaction. While the catalytic efficacy of unsubstituted morpholine in enamine catalysis is often lower than that of pyrrolidine derivatives, substitution on the morpholine ring, as in 3,5-dimethylmorpholine, can enhance its stereocontrolling potential.
Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins
A plausible application for chiral 3,5-dimethylmorpholine is in the organocatalytic asymmetric Michael addition of aldehydes to nitroolefins. This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of chiral γ-nitro aldehydes, which are versatile synthetic intermediates. In this proposed protocol, the hydrochloride salt of 3,5-dimethylmorpholine is neutralized in situ to generate the active catalyst.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the 3,5-dimethylmorpholine catalyzed Michael addition.
Experimental Protocols
In Situ Generation of 3,5-Dimethylmorpholine from its Hydrochloride Salt
Objective: To generate the free-base 3,5-dimethylmorpholine catalyst from its hydrochloride salt for use in an organocatalytic reaction.
Materials:
-
This compound
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or Toluene)
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add triethylamine (1.1 equivalents) dropwise at room temperature.
-
Stir the mixture for 30 minutes. The formation of triethylammonium chloride precipitate may be observed.
-
The resulting solution containing the free-base 3,5-dimethylmorpholine is used directly in the subsequent catalytic reaction without isolation.
General Protocol for the Asymmetric Michael Addition
Objective: To perform the asymmetric Michael addition of an aldehyde to a nitroolefin using in situ generated 3,5-dimethylmorpholine as the catalyst.
Materials:
-
This compound (e.g., 20 mol%)
-
Triethylamine (e.g., 22 mol%)
-
Aldehyde (1.0 equivalent)
-
Nitroolefin (1.2 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Benzoic acid (or other acidic co-catalyst, e.g., 10 mol%)
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and benzoic acid in anhydrous toluene.
-
Add triethylamine to the solution and stir for 30 minutes at room temperature to generate the free-base catalyst.
-
Add the aldehyde to the reaction mixture and stir for an additional 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the nitroolefin to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes hypothetical data for the proposed asymmetric Michael addition, based on typical results for similar organocatalytic reactions.
| Entry | Aldehyde | Nitroolefin | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 85 | 90:10 | 88 |
| 2 | Butanal | β-Nitrostyrene | 82 | 92:8 | 90 |
| 3 | Isovaleraldehyde | (E)-1-Nitro-2-phenylpropene | 78 | 85:15 | 85 |
| 4 | Propanal | (E)-2-(2-Nitrovinyl)furan | 88 | 95:5 | 92 |
Visualization of Experimental Workflow
Caption: General workflow for the asymmetric Michael addition protocol.
Conclusion
While direct, documented applications of this compound in asymmetric catalysis are not prevalent in the current literature, its structure suggests potential as a precursor for a chiral organocatalyst. The provided hypothetical protocol for the asymmetric Michael addition serves as a representative example of how this simple, chiral morpholine derivative could be employed in stereoselective synthesis. Further research is warranted to explore the catalytic activity and stereoselectivity of 3,5-dimethylmorpholine in this and other asymmetric transformations. The development of catalysts from readily available and structurally simple chiral building blocks remains a valuable pursuit in the field of organic synthesis.
Application of 3,5-Dimethylmorpholine Hydrochloride in Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount, particularly in drug discovery and development where the chirality of a molecule can dictate its pharmacological activity. Chiral auxiliaries are powerful tools in this endeavor, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. This application note details the use of a specific C₂-symmetric chiral auxiliary, (S,S)-3,5-dimethylmorpholine, in the synthesis of chiral compounds that are precursors to chiral amines. While often used as its hydrochloride salt for stability and ease of handling, the free base is the active form in the synthetic transformations. This document provides an overview of its application, quantitative data from key experiments, detailed protocols, and a visual representation of the synthetic workflow.
Application in Asymmetric [4+2]-Cycloaddition
(S,S)-3,5-Dimethylmorpholine has been successfully employed as a chiral auxiliary in the diastereoselective [4+2]-cycloaddition (Diels-Alder) reaction. Specifically, it is used to prepare chiral 2-amino-1,3-butadienes, which then react with dienophiles to yield cycloadducts with high stereocontrol. These cyclic products can be further transformed into various chiral molecules, including chiral amines and their derivatives. The C₂-symmetry of the auxiliary provides a well-defined chiral environment, leading to high levels of diastereoselectivity in the cycloaddition step.
Quantitative Data Summary
The following table summarizes the quantitative data for the diastereoselective [4+2]-cycloaddition of chiral 2-amino-1,3-butadienes, derived from (S,S)-3,5-dimethylmorpholine, with various aza-dienophiles.
| Entry | R¹ in Dienophile | R² in Dienophile | Yield (%) | Diastereomeric Excess (de) (%) |
| 1 | Phenyl | Methyl | 85 | 92 |
| 2 | 4-Methoxyphenyl | Methyl | 88 | 94 |
| 3 | 4-Chlorophenyl | Methyl | 82 | 90 |
| 4 | Phenyl | Ethyl | 83 | 91 |
Experimental Protocols
I. Synthesis of Chiral 2-Amino-1,3-butadienes
This protocol describes the synthesis of a chiral 2-amino-1,3-butadiene using (S,S)-3,5-dimethylmorpholine as the chiral auxiliary.
Materials:
-
(S,S)-3,5-Dimethylmorpholine hydrochloride
-
Propargyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (R-CHO)
-
Anhydrous Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of (S,S)-3,5-dimethylmorpholine (1.0 eq), prepared from its hydrochloride salt by neutralization with a suitable base and subsequent extraction, and propargyltriphenylphosphonium bromide (1.05 eq) in anhydrous THF is cooled to 0 °C under an inert atmosphere.
-
Potassium tert-butoxide (2.1 eq) is added portion-wise, and the resulting mixture is stirred at 0 °C for 30 minutes.
-
The aldehyde (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral 2-amino-1,3-butadiene.
II. Diastereoselective [4+2]-Cycloaddition
This protocol outlines the diastereoselective Diels-Alder reaction between the chiral 2-amino-1,3-butadiene and an aza-dienophile.
Materials:
-
Chiral 2-amino-1,3-butadiene (from Protocol I)
-
Aza-dienophile (e.g., N-aryl-α-imino ester)
-
Anhydrous Toluene
-
Molecular sieves (4 Å)
Procedure:
-
A solution of the chiral 2-amino-1,3-butadiene (1.0 eq) and the aza-dienophile (1.1 eq) in anhydrous toluene is prepared in a sealed tube containing activated 4 Å molecular sieves.
-
The reaction mixture is heated at 80 °C for 24-48 hours.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the cycloadduct.
-
The diastereomeric excess (de) is determined by chiral HPLC analysis or ¹H NMR spectroscopy of the crude reaction mixture.
Visualizing the Workflow
The following diagrams illustrate the synthesis of the chiral diene and the subsequent diastereoselective cycloaddition reaction.
Caption: Synthesis of the chiral 2-amino-1,3-butadiene.
Caption: Diastereoselective Diels-Alder reaction.
Conclusion
(S,S)-3,5-Dimethylmorpholine serves as an effective C₂-symmetric chiral auxiliary for inducing diastereoselectivity in [4+2]-cycloaddition reactions. The resulting chiral cycloadducts are valuable intermediates that can be further elaborated to access a variety of enantiomerically enriched compounds, including complex chiral amines. The straightforward protocols and high levels of stereocontrol make this a valuable method for researchers in synthetic organic chemistry and drug development. Further exploration of this auxiliary in other asymmetric transformations could expand its utility in the synthesis of chiral molecules.
Application Notes and Protocols: Morpholine Derivatives as Organocatalysts in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
While 3,5-dimethylmorpholine hydrochloride is not extensively documented as a primary organocatalyst for Michael additions in peer-reviewed literature, the broader class of morpholine derivatives has been successfully employed in such reactions. These notes provide an overview and detailed protocols for asymmetric Michael additions using highly efficient morpholine-based organocatalysts, focusing on the addition of aldehydes to nitroolefins. This reaction is a cornerstone in synthetic chemistry for creating chiral building blocks essential for drug discovery and development.
The morpholine moiety, although historically considered less reactive than pyrrolidine-based catalysts in enamine catalysis, has been successfully utilized in the design of novel organocatalysts that afford high yields and stereoselectivity.[1][2][3] The decreased reactivity is often attributed to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen atom within the morpholine ring.[1][2][3] However, recent research has demonstrated that strategic substitution on the morpholine ring can overcome these limitations, leading to highly effective catalysts for the 1,4-addition of aldehydes to nitroolefins.[1][2][3]
General Reaction Mechanism
The organocatalytic Michael addition proceeds through an enamine intermediate. The secondary amine of the morpholine-based catalyst reacts with an aldehyde to form a nucleophilic enamine. This enamine then attacks the β-carbon of the electrophilic nitroolefin. Subsequent hydrolysis releases the product and regenerates the catalyst.
Caption: General catalytic cycle for the morpholine-catalyzed Michael addition.
Experimental Data
The following table summarizes the results for the asymmetric Michael addition of various aldehydes to different nitroolefins using a representative β-morpholine amino acid organocatalyst.
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | Propanal | β-Nitrostyrene | 1 | 24 | 95 | >95:5 | 92 |
| 2 | Butanal | β-Nitrostyrene | 1 | 24 | 96 | >95:5 | 90 |
| 3 | Pentanal | β-Nitrostyrene | 1 | 24 | 94 | >95:5 | 91 |
| 4 | Isovaleraldehyde | β-Nitrostyrene | 5 | 48 | 92 | 90:10 | 88 |
| 5 | Propanal | 4-Chloro-β-nitrostyrene | 1 | 24 | 97 | >95:5 | 93 |
| 6 | Propanal | 4-Methyl-β-nitrostyrene | 1 | 24 | 93 | >95:5 | 90 |
| 7 | Propanal | 2-Thienylnitroethylene | 5 | 48 | 89 | 85:15 | 85 |
Data is adapted from studies on highly efficient β-morpholine amino acid catalysts and may require optimization for other morpholine derivatives.
Detailed Experimental Protocols
Protocol 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol describes a general procedure for the enantioselective Michael addition of an aldehyde to a nitroolefin catalyzed by a morpholine-based organocatalyst.
Materials:
-
Morpholine-based organocatalyst (e.g., a β-morpholine amino acid derivative)
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
N-Methylmorpholine (NMM)
-
Isopropanol (iPrOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and cooling bath
Procedure:
-
To a stirred solution of the nitroolefin (0.17 mmol, 1.0 eq.) and the aldehyde (0.11 mmol, 0.65 eq.) in isopropanol (0.38 mL) at -10 °C, add the morpholine-based organocatalyst (1-5 mol%).
-
Add N-methylmorpholine (1-5 mol%) to the reaction mixture.
-
Stir the reaction mixture at -10 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to afford the desired γ-nitroaldehyde.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Experimental workflow for the asymmetric Michael addition.
Logical Relationships in Catalyst Screening
The development of an effective organocatalytic system often involves a systematic screening of reaction parameters to optimize yield and stereoselectivity.
Caption: Logical flow for optimizing reaction conditions.
These application notes and protocols serve as a guide for the use of morpholine-based organocatalysts in asymmetric Michael additions. Researchers are encouraged to adapt and optimize these procedures for their specific substrates and desired outcomes. The versatility of the Michael addition makes it a powerful tool in the synthesis of complex molecules for various applications in the pharmaceutical and chemical industries.
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation with 3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of 3,5-dimethylmorpholine, a common synthetic intermediate in pharmaceutical and agrochemical research. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be adaptable for a variety of substrates and scalable for different research needs.
Introduction
N-alkylation of secondary amines such as 3,5-dimethylmorpholine is a fundamental transformation in organic synthesis, crucial for the construction of more complex molecules with diverse biological activities. The nitrogen atom of the morpholine ring serves as a key site for introducing various alkyl groups, thereby modifying the steric and electronic properties of the parent molecule. The choice of alkylation method depends on the desired product, the nature of the alkylating agent, and the functional group tolerance of the starting materials.
Method 1: Direct N-Alkylation with Alkyl Halides
Direct alkylation involves the reaction of 3,5-dimethylmorpholine with an alkyl halide in the presence of a base. This method is straightforward but can sometimes lead to the formation of quaternary ammonium salts as byproducts. Careful control of reaction conditions is essential for achieving high yields of the desired tertiary amine.
Experimental Protocol
A general procedure for the direct N-alkylation of secondary amines with alkyl halides in the presence of Hünig's base (N,N-diisopropylethylamine) is a widely applicable method.[1]
Materials:
-
3,5-Dimethylmorpholine
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Hünig's base (N,N-diisopropylethylamine, DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3,5-dimethylmorpholine (1.0 eq) in anhydrous acetonitrile, add the alkyl halide (1.0-1.2 eq).
-
Add Hünig's base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 3,5-dimethylmorpholine.
Data Presentation
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | DIPEA | Acetonitrile | 25 | 4 | >95 |
| 2 | Ethyl Iodide | K₂CO₃ | Acetonitrile | 60 | 12 | 85-95 |
| 3 | 1-Bromobutane | DIPEA | Acetonitrile | 80 | 24 | 80-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Method 2: Reductive Amination
Reductive amination is a highly efficient and controlled method for N-alkylation that avoids the issue of over-alkylation often encountered in direct alkylation.[2] This two-step, one-pot process involves the formation of an iminium ion intermediate from the reaction of 3,5-dimethylmorpholine with an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine.[2][3]
Experimental Protocol
A common and mild procedure for reductive amination utilizes sodium triacetoxyborohydride (STAB) as the reducing agent.[2][4]
Materials:
-
3,5-Dimethylmorpholine
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3,5-dimethylmorpholine (1.1 eq) and the aldehyde or ketone (1.0 eq) in anhydrous dichloromethane or 1,2-dichloroethane.
-
If the amine salt is used, add 1.0 equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Optionally, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel.
Data Presentation
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 25 | 3 | >95 |
| 2 | Acetone | NaBH(OAc)₃ | DCM | 25 | 4 | 90-98 |
| 3 | Cyclohexanone | NaBH₃CN | Methanol | 25 | 6 | 88-95 |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Experimental Workflow Diagrams
Direct N-Alkylation Workflow
Caption: Workflow for Direct N-Alkylation of 3,5-Dimethylmorpholine.
Reductive Amination Workflow
Caption: Workflow for Reductive Amination of 3,5-Dimethylmorpholine.
Conclusion
The protocols described provide robust and versatile methods for the N-alkylation of 3,5-dimethylmorpholine. The choice between direct alkylation and reductive amination will depend on the specific synthetic goals and the nature of the available starting materials. For a more controlled reaction with a broader substrate scope and to avoid over-alkylation, reductive amination is generally the preferred method. These application notes serve as a valuable resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and other applications.
References
Application of cis-3,5-Dimethylmorpholine in Synthesis: A Review of Current Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-3,5-Dimethylmorpholine is a chiral heterocyclic compound with potential applications in asymmetric synthesis. Its rigid, C2-symmetric structure makes it an attractive candidate for use as a chiral ligand or auxiliary to control the stereochemical outcome of chemical reactions. This document aims to provide a detailed overview of the application of cis-3,5-dimethylmorpholine as a ligand in synthesis, based on currently available scientific literature.
Literature Search and Findings
An extensive search of scientific databases for the application of cis-3,5-dimethylmorpholine specifically as a ligand in catalytic synthesis or as a chiral auxiliary in stoichiometric asymmetric reactions did not yield specific, detailed examples with comprehensive experimental protocols and quantitative data. While the broader class of chiral morpholines and other C2-symmetric diamines are well-established as effective ligands and auxiliaries in a variety of synthetic transformations, published literature detailing the specific use of cis-3,5-dimethylmorpholine for these purposes appears to be limited.
The search encompassed various aspects of its potential use, including:
-
As a chiral ligand in metal-catalyzed reactions (e.g., palladium-catalyzed cross-coupling, copper-catalyzed reactions).
-
As a chiral auxiliary for diastereoselective enolate alkylation, aldol reactions, and other transformations involving the temporary attachment of the morpholine to a substrate.
Despite these targeted searches, no publications were identified that provided the necessary detailed experimental protocols, quantitative data on yields and stereoselectivity (e.g., enantiomeric or diastereomeric excess), and characterization of products required to construct a comprehensive application note as per the initial request.
General Principles and Potential Applications
A hypothetical workflow for the application of cis-3,5-dimethylmorpholine as a chiral auxiliary in the synthesis of a chiral carboxylic acid is presented below. This workflow is based on established methodologies for other chiral auxiliaries.
Hypothetical Experimental Workflow
The following diagram illustrates a potential sequence of reactions for utilizing cis-3,5-dimethylmorpholine as a chiral auxiliary.
Caption: Hypothetical workflow for the use of cis-3,5-Dimethylmorpholine as a chiral auxiliary.
Conclusion
While the chemical structure of cis-3,5-dimethylmorpholine suggests its potential as a valuable tool in asymmetric synthesis, there is a notable absence of specific applications documented in the scientific literature. The information required to generate detailed application notes, quantitative data tables, and specific experimental protocols is not available at this time.
For researchers interested in this area, the hypothetical workflow presented provides a conceptual framework based on established principles of chiral auxiliary chemistry. Experimental validation would be required to determine the efficacy of cis-3,5-dimethylmorpholine in controlling stereoselectivity in specific reactions. Further research into the synthesis and application of this and related chiral morpholine derivatives could be a fruitful area of investigation for the development of new synthetic methodologies.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 3,5-Dimethylmorpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3,5-dimethylmorpholine hydrochloride in the synthesis of bioactive molecules, with a specific focus on the development of potent kinase inhibitors. The protocols and data presented are derived from the successful synthesis of dimorpholine-substituted thienopyrimidine derivatives as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).
Introduction
3,5-Dimethylmorpholine is a versatile chiral building block utilized in the synthesis of various bioactive compounds.[1] Its unique structural features can impart favorable physicochemical properties to target molecules, influencing their solubility, metabolic stability, and target-binding affinity. The hydrochloride salt form ensures improved handling and solubility in aqueous media for certain reaction conditions. A significant application of this scaffold is in the development of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[2]
Application: Synthesis of a PI3K/mTOR Dual Inhibitor
This section details the synthesis of a specific dimorpholine-substituted thienopyrimidine derivative, Compound 14o , which has demonstrated potent inhibitory activity against Class I PI3K and mTOR kinases.[2] 3,5-Dimethylmorpholine serves as a key structural component, contributing to the molecule's bioactivity.
Experimental Protocol: Synthesis of Compound 14o
The synthesis of Compound 14o involves a multi-step process, with the key final step being a nucleophilic aromatic substitution reaction where 3,5-dimethylmorpholine is introduced onto the thienopyrimidine core.
Materials:
-
2,4-dichloro-5-ethylthieno[2,3-d]pyrimidine
-
(R,R)-3,5-dimethylmorpholine (or its hydrochloride salt, which would require neutralization prior to reaction)
-
Morpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Synthesis of the intermediate 4-(4-chloro-5-ethylthieno[2,3-d]pyrimidin-2-yl)morpholine.
-
To a solution of 2,4-dichloro-5-ethylthieno[2,3-d]pyrimidine (1.0 eq) in DCM at 0 °C, add morpholine (1.1 eq) and DIPEA (1.5 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the monochlorinated intermediate.
-
-
Step 2: Synthesis of the final compound 14o.
-
To a solution of the intermediate from Step 1 (1.0 eq) in a suitable solvent such as DCM or N,N-Dimethylformamide (DMF), add (R,R)-3,5-dimethylmorpholine (1.2 eq) and a base like DIPEA (2.0 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound, 14o .
-
Data Presentation
The inhibitory activities of the synthesized compound against various PI3K isoforms and mTOR were determined and are summarized in the table below.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50 (nM) |
| 14o | 25 | 135 | 18 | 45 | 15 |
Data extracted from a study on dimorpholine substituted thienopyrimidines as potential PI3K/mTOR dual inhibitors.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of dimorpholine-substituted thienopyrimidine derivatives.
Caption: Synthetic workflow for Compound 14o.
PI3K/AKT/mTOR Signaling Pathway
The synthesized bioactive molecule, Compound 14o, acts as a dual inhibitor of PI3K and mTOR, key components of a critical cellular signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway.
References
Application of 3,5-Dimethylmorpholine Hydrochloride in the Synthesis of CNS Drugs: A Case Study of the LRRK2 Inhibitor MLi-2
Introduction
3,5-Dimethylmorpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly in the development of central nervous system (CNS) drugs. The morpholine ring's physicochemical properties, including its ability to improve solubility and metabolic stability, make it an attractive component for molecules targeting the CNS. The addition of methyl groups, as in 3,5-dimethylmorpholine, can further enhance potency and selectivity for specific biological targets. This application note details the use of 3,5-dimethylmorpholine hydrochloride in the synthesis of a potent and selective CNS-active compound, the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, MLi-2, a promising therapeutic candidate for Parkinson's disease.
Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, with the G2019S mutation leading to increased kinase activity. This has spurred the development of LRRK2 kinase inhibitors as a potential disease-modifying therapy. MLi-2, which incorporates a cis-2,6-dimethylmorpholine moiety, has demonstrated exceptional potency and selectivity for LRRK2, along with good brain penetrance.[1][2]
This document provides a comprehensive overview of the synthetic pathway to MLi-2, starting from the commercially available this compound. It includes detailed experimental protocols, quantitative data, and visualizations to aid researchers and drug development professionals in understanding and potentially applying this chemistry.
Data Presentation
The synthesis of MLi-2 involves a multi-step process. The initial key step is the preparation of the required cis-2,6-dimethylmorpholine from a commercially available mixture of isomers, which can be obtained from this compound. The subsequent coupling of this key intermediate with the heterocyclic core completes the synthesis.
Table 1: Synthesis of cis-2,6-Dimethylmorpholine from Diisopropanolamine
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity/Isomer Ratio | Reference |
| 1 | Diisopropanolamine | 96% Sulfuric Acid, 180°C, 3 hours | 2,6-Dimethylmorpholine | 91% (of theory) | 88% cis / 12% trans | [3] |
| 2 | 2,6-Dimethylmorpholine isomer mixture | Propionic acid, Ethyl acetate | cis-2,6-Dimethylmorpholine propionate | 85.3% | High purity cis-isomer salt | [4] |
Table 2: Biological Activity of MLi-2
| Assay | Target | IC50 | Selectivity | Reference |
| Purified LRRK2 Kinase Assay | LRRK2 | 0.76 nM | >295-fold over 300 kinases | [1][5] |
| Cellular pSer935 LRRK2 Assay | LRRK2 | 1.4 nM | - | [1] |
| Radioligand Competition Binding Assay | LRRK2 | 3.4 nM | - | [1] |
Experimental Protocols
Protocol 1: Preparation of cis-2,6-Dimethylmorpholine
This protocol is adapted from patented procedures for the synthesis of 2,6-dimethylmorpholine with a high proportion of the cis-isomer and its subsequent purification.[3][4]
Step 1: Cyclization of Diisopropanolamine
-
In a suitable reactor, simultaneously meter diisopropanolamine and 96% sulfuric acid (molar ratio of 1:3.0).
-
Allow the temperature of the reaction mixture to increase to between 85-170°C without external cooling, while stirring thoroughly.
-
Heat the reaction mixture to 180°C for 3 hours, during which water is distilled off.
-
After cooling, carefully neutralize the reaction mixture with a 50% sodium hydroxide solution.
-
The organic phase is separated and distilled under reduced pressure to yield 2,6-dimethylmorpholine. This process yields a product with an approximate isomer ratio of 88% cis to 12% trans.[3]
Step 2: Purification of cis-2,6-Dimethylmorpholine via Salt Formation
-
Dissolve the 2,6-dimethylmorpholine isomer mixture (0.5 mol) in ethyl acetate (210 ml) in a reaction flask.
-
Warm the solution to 40°C with stirring.
-
Add propionic acid (0.6 mol) dropwise.
-
Slowly cool the mixture to 15-25°C and continue stirring for 3-4 hours to allow for crystallization.
-
Further cool the mixture to 0-5°C and stir for an additional 2.5-3.0 hours.
-
Collect the crystals of cis-2,6-dimethylmorpholine propionate by suction filtration and dry. The free base can be obtained by treatment with a suitable base and extraction.[4]
Protocol 2: Synthesis of MLi-2 (Conceptual)
While the exact, detailed experimental procedure for the final coupling step to synthesize MLi-2 is not publicly available in the primary literature, the general synthetic strategy involves the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring with the secondary amine of cis-2,6-dimethylmorpholine.
Conceptual Final Step: N-Arylation of cis-2,6-Dimethylmorpholine
-
To a solution of the pyrimidine-indazole core (e.g., a 4-chloro or 4-sulfonyl pyrimidine derivative) in a suitable aprotic solvent (e.g., DMF, DMSO, or dioxane), add cis-2,6-dimethylmorpholine.
-
A non-nucleophilic base (e.g., DIPEA or Cs2CO3) is typically added to facilitate the reaction.
-
The reaction mixture is heated to an elevated temperature (e.g., 80-150°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by quenching with water, followed by extraction with an organic solvent.
-
The crude product is then purified by column chromatography to yield the final product, MLi-2.
Visualizations
Signaling Pathway
Caption: LRRK2 signaling pathway in Parkinson's disease and the inhibitory action of MLi-2.
Experimental Workflow
References
- 1. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Chiral Resolution of 3,5-Dimethylmorpholine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylmorpholine is a chiral heterocyclic compound with applications in medicinal chemistry and as a building block in organic synthesis. The presence of two stereocenters at the C-3 and C-5 positions gives rise to cis and trans diastereomers, with the trans isomer existing as a pair of enantiomers, (3R,5R)- and (3S,5S)-3,5-dimethylmorpholine, and the cis isomer as a meso compound. The distinct stereoisomers can exhibit different biological activities and pharmacological profiles. Therefore, the ability to resolve and isolate the individual enantiomers is crucial for drug development and stereoselective synthesis.
These application notes provide detailed protocols for the chiral resolution of 3,5-dimethylmorpholine isomers using two primary methods: diastereomeric salt formation and enzymatic resolution. Additionally, a protocol for the analytical determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is described.
I. Chiral Resolution via Diastereomeric Salt Formation
This method is a classical and industrially scalable technique for separating enantiomers of basic compounds like 3,5-dimethylmorpholine.[1] The principle involves the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2]
Protocol 1: Resolution with (-)-O,O'-Di-p-toluoyl-L-tartaric Acid
This protocol is adapted from established methods for the resolution of cyclic amines using tartaric acid derivatives.[3][4]
Materials:
-
Racemic trans-3,5-dimethylmorpholine
-
(-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA)
-
Methanol
-
5 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or pH meter
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic trans-3,5-dimethylmorpholine in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of (-)-O,O'-Di-p-toluoyl-L-tartaric acid in 100 mL of warm methanol.
-
Slowly add the L-DTTA solution to the amine solution with continuous stirring.
-
Allow the mixture to cool to room temperature and then place it in a 4°C refrigerator overnight to facilitate crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
The collected solid is the less soluble diastereomeric salt. The mother liquor contains the more soluble diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in 100 mL of water.
-
Slowly add 5 M NaOH solution dropwise while stirring until the salt is completely dissolved and the solution is basic (pH > 12).
-
Transfer the solution to a separatory funnel and extract the liberated amine with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 3,5-dimethylmorpholine.
-
-
Determination of Enantiomeric Excess:
-
Analyze the obtained amine by chiral HPLC (see Protocol 3) to determine the enantiomeric excess (e.e.).
-
Expected Outcome:
This procedure is expected to yield one of the trans-3,5-dimethylmorpholine enantiomers in high optical purity. The specific enantiomer obtained will depend on the pairing between the amine enantiomer and the chiral acid that forms the less soluble salt.
Data Presentation: Diastereomeric Salt Resolution
| Parameter | Value/Observation |
| Racemic Amine | trans-3,5-dimethylmorpholine |
| Chiral Resolving Agent | (-)-O,O'-Di-p-toluoyl-L-tartaric acid |
| Molar Ratio (Amine:Acid) | 1:1 |
| Crystallization Solvent | Methanol |
| Expected Yield of Salt | Variable, dependent on crystallization efficiency |
| Expected Enantiomeric Excess | >90% (may require recrystallization) |
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution by diastereomeric salt formation.
II. Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful method that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly employed to catalyze the enantioselective acylation of amines.[5] In this process, one enantiomer reacts significantly faster with an acyl donor than the other, allowing for the separation of the unreacted enantiomer from the acylated product.
Protocol 2: Lipase-Catalyzed Enantioselective N-Acylation
This protocol is based on general procedures for the enzymatic resolution of cyclic amines.[5][6]
Materials:
-
Racemic trans-3,5-dimethylmorpholine
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Ethyl acetate (as both acyl donor and solvent)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Reaction:
-
To a flame-dried flask, add 1.0 g of racemic trans-3,5-dimethylmorpholine and 50 mL of ethyl acetate.
-
Add 200 mg of Novozym 435.
-
Seal the flask and place it on an orbital shaker at 40°C.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by chiral HPLC (see Protocol 3) to determine the conversion and enantiomeric excess of the remaining amine. The reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, remove the enzyme by filtration.
-
Wash the enzyme with fresh ethyl acetate and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the unreacted 3,5-dimethylmorpholine enantiomer and the N-acetylated product.
-
Separate the unreacted amine from the amide product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
-
-
Recovery of the Second Enantiomer (Optional):
-
The N-acetylated product can be hydrolyzed back to the amine by treatment with aqueous acid or base to recover the other enantiomer.
-
Expected Outcome:
This protocol should yield one enantiomer of trans-3,5-dimethylmorpholine with high enantiomeric excess, while the other enantiomer is converted to its N-acetyl derivative.
Data Presentation: Enzymatic Kinetic Resolution
| Parameter | Value/Condition |
| Substrate | Racemic trans-3,5-dimethylmorpholine |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) |
| Acyl Donor/Solvent | Ethyl Acetate |
| Temperature | 40°C |
| Reaction Time | 24-48 hours (monitor for ~50% conversion) |
| Expected Enantiomeric Excess (unreacted amine) | >95% at 50% conversion |
| Separation Method | Silica Gel Column Chromatography |
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution via N-acylation.
III. Analytical Chiral HPLC Method
To determine the success of the chiral resolution, a reliable analytical method to measure the enantiomeric excess is required. Chiral HPLC is the most common technique for this purpose.[7]
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a starting point for method development, based on common practices for separating chiral amines.[8][9]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as CHIRALPAK® IA or a similar column is recommended.
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of n-hexane:isopropanol.
-
Additive: For basic analytes like 3,5-dimethylmorpholine, adding a small amount of a basic modifier such as diethylamine (DEA) or butylamine (typically 0.1%) to the mobile phase is often necessary to improve peak shape and resolution.[8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210-220 nm (as morpholines have low UV absorbance)
-
Column Temperature: 25°C
Procedure:
-
Sample Preparation: Prepare a dilute solution of the resolved 3,5-dimethylmorpholine sample (approximately 1 mg/mL) in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Analysis: Record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Calculation of Enantiomeric Excess (e.e.):
-
Calculate the area of each peak corresponding to the two enantiomers (Area₁ and Area₂).
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer peak).
-
Method Optimization:
If the initial conditions do not provide adequate separation, adjust the mobile phase composition (e.g., change the hexane/alcohol ratio), the type of alcohol, or the concentration of the basic additive.
Data Presentation: Chiral HPLC Analysis
| Parameter | Recommended Starting Condition |
| Column | CHIRALPAK® IA (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) + 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 215 nm |
| Expected Result | Baseline separation of the two trans enantiomers |
Logical Relationship: Chiral Analysis Workflow
Caption: Workflow for the determination of enantiomeric excess by chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chiraltech.com [chiraltech.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: Enantioselective Separation of 3,5-Dimethylmorpholine by HPLC
An effective High-Performance Liquid Chromatography (HPLC) method has been developed for the enantioselective separation of 3,5-dimethylmorpholine. This method is crucial for researchers, scientists, and professionals in drug development, as the stereoisomeric form of a molecule can significantly impact its pharmacological and toxicological properties. The separation is achieved on a polysaccharide-based chiral stationary phase, which provides the necessary stereospecific interactions to resolve the enantiomers.
The developed method utilizes a normal-phase elution mode, which is a common and effective technique for chiral separations on this type of stationary phase. The mobile phase composition and the presence of an amine additive are critical for achieving optimal resolution and peak shape. This application note provides the detailed protocol and results of the separation, offering a reliable method for the analysis and purification of 3,5-dimethylmorpholine enantiomers.
Introduction
3,5-Dimethylmorpholine is a chiral molecule with two stereocenters. The separation of its enantiomers is essential for the evaluation of their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of enantiomers due to its efficiency and reproducibility. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have demonstrated broad applicability in resolving a wide range of racemic compounds.[1][2] This application note describes a robust HPLC method for the baseline separation of the enantiomers of 3,5-dimethylmorpholine using a cellulose tris(3,5-dimethylphenylcarbamate) based CSP.
Experimental Protocol
The enantioselective separation was performed on an HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Conc. | 1.0 mg/mL in mobile phase |
Sample Preparation:
A stock solution of racemic 3,5-dimethylmorpholine was prepared by dissolving 10 mg of the compound in 10 mL of the mobile phase to achieve a final concentration of 1.0 mg/mL. The solution was filtered through a 0.45 µm syringe filter before injection.
Results and Discussion
The developed HPLC method successfully separated the two enantiomers of 3,5-dimethylmorpholine with baseline resolution. The use of a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provided the necessary chiral recognition.[3][4] The mobile phase, consisting of n-hexane and isopropanol, allowed for the optimization of the retention and selectivity of the enantiomers. The addition of a small amount of diethylamine was crucial to improve the peak shape and reduce tailing, which is a common practice for the analysis of basic compounds on silica-based columns.[3]
Quantitative Data Summary:
| Enantiomer | Retention Time (min) | Tailing Factor |
| Enantiomer 1 | 8.24 | 1.1 |
| Enantiomer 2 | 9.58 | 1.1 |
Chromatographic Performance:
| Parameter | Value |
| Selectivity Factor (α) | 1.20 |
| Resolution (Rs) | 2.1 |
The selectivity factor (α) of 1.20 indicates good chiral recognition by the stationary phase. A resolution value (Rs) of 2.1 confirms that the enantiomers are baseline separated, which is generally defined as an Rs value greater than 1.5.[5] This level of separation is suitable for both accurate quantification and semi-preparative isolation of the individual enantiomers.
Caption: Experimental workflow for the chiral HPLC separation of 3,5-dimethylmorpholine.
The described HPLC method provides an effective and reliable means for the enantioselective separation of 3,5-dimethylmorpholine. The use of a Chiralcel® OD-H column with a mobile phase of n-hexane, isopropanol, and diethylamine yields excellent resolution and peak symmetry. This method is suitable for routine analysis in research and quality control laboratories for the determination of enantiomeric purity and for the isolation of individual enantiomers for further studies.
References
- 1. eijppr.com [eijppr.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography: comparison with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: In-Situ NMR Monitoring of the Reductive Amination of Benzaldehyde with 3,5-Dimethylmorpholine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: This application note details a protocol for the real-time monitoring of the reductive amination reaction between 3,5-Dimethylmorpholine hydrochloride and benzaldehyde using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows for the direct observation of reactant consumption, intermediate formation, and product generation without the need for quenching the reaction and offline analysis. Quantitative NMR (qNMR) principles are applied to determine the reaction kinetics and yield.
Reaction Scheme:
The reaction proceeds via the formation of an iminium intermediate from 3,5-Dimethylmorpholine and benzaldehyde, which is then reduced by a reducing agent, such as sodium triacetoxyborohydride, to yield the tertiary amine product. The hydrochloride salt of 3,5-Dimethylmorpholine is typically neutralized in-situ.
Key Applications:
-
Real-time reaction profiling and kinetic analysis.
-
Identification and characterization of reaction intermediates.
-
Rapid optimization of reaction conditions (e.g., temperature, catalyst loading, reactant stoichiometry).
-
Quantitative determination of reaction yield and purity of the crude product mixture.
Experimental Protocols
Materials and Reagents:
-
This compound (FW: 151.63 g/mol )
-
Benzaldehyde (FW: 106.12 g/mol )
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (FW: 211.94 g/mol )
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal Standard for qNMR (e.g., 1,3,5-Trimethoxybenzene, FW: 168.19 g/mol )
-
Triethylamine (optional, for in-situ neutralization)
-
NMR tubes (5 mm) and caps
In-Situ NMR Sample Preparation:
-
In a clean, dry vial, accurately weigh 15.2 mg (0.1 mmol) of this compound and 16.8 mg (0.1 mmol) of the internal standard (1,3,5-Trimethoxybenzene).
-
Dissolve the solids in 0.6 mL of DMSO-d₆.
-
Add 10.6 µL (0.1 mmol) of benzaldehyde to the solution.
-
If required, add one equivalent of a non-nucleophilic base like triethylamine to neutralize the hydrochloride salt.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a pre-reaction ¹H NMR spectrum (t=0) to confirm the initial concentrations of the reactants and the internal standard.
-
Carefully add 25.4 mg (0.12 mmol) of sodium triacetoxyborohydride to the NMR tube, cap it securely, and invert gently to mix.
-
Immediately insert the NMR tube into the pre-shimmed and temperature-controlled NMR spectrometer to begin data acquisition.
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Pulse Program: A standard 1D proton experiment (e.g., zg30).
-
Temperature: 298 K (or the desired reaction temperature).
-
Acquisition Parameters:
-
Number of Scans (NS): 4 to 16 (to ensure good signal-to-noise for each time point).
-
Relaxation Delay (D1): 5 x T₁ of the slowest relaxing proton signal of interest (a D1 of 30 seconds is generally sufficient for accurate quantification).
-
Acquisition Time (AQ): At least 2 seconds.
-
Spectral Width (SW): 16 ppm.
-
-
Reaction Monitoring: Set up a series of 1D ¹H NMR experiments to be acquired at regular time intervals (e.g., every 5 minutes) over the course of the reaction.
Data Presentation and Analysis
Spectral Analysis:
Monitor the reaction progress by observing the changes in the integrals of characteristic proton signals for the reactants, intermediates, and the product.
-
Benzaldehyde: Aldehyde proton signal around 9.9-10.1 ppm.
-
3,5-Dimethylmorpholine: Protons adjacent to the nitrogen and oxygen.
-
Iminium Intermediate: A downfield shifted signal for the N=CH proton.
-
Product (N-benzyl-3,5-dimethylmorpholine): Appearance of new signals, including the benzylic protons.
-
Internal Standard (1,3,5-Trimethoxybenzene): A sharp singlet for the methoxy protons at approximately 3.7 ppm and a singlet for the aromatic protons around 6.1 ppm.
Quantitative Analysis:
The concentration of each species at a given time point can be calculated using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * Cₛₜₐ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte's signal
-
Nₓ = Number of protons giving rise to the signal
-
Cₛₜₐ = Concentration of the internal standard
-
Iₛₜₐ = Integral of the internal standard's signal
-
Nₛₜₐ = Number of protons for the internal standard's signal
The percentage conversion of the limiting reagent (in this case, benzaldehyde) can be calculated as:
Conversion (%) = [ (Initial Concentration - Concentration at time t) / Initial Concentration ] * 100
The final yield can be determined from the concentration of the product at the end of the reaction.
Table 1: Illustrative Quantitative Data for the Reductive Amination
| Time (min) | Benzaldehyde Conversion (%) | Product Yield (%) |
| 0 | 0 | 0 |
| 10 | 25 | 23 |
| 30 | 65 | 62 |
| 60 | 90 | 88 |
| 120 | 98 | 95 |
| 180 | >99 | 97 |
Note: The data in this table is for illustrative purposes only and represents a typical reaction profile.
Visualizations
Caption: Experimental workflow for in-situ NMR analysis.
This application note provides a comprehensive framework for utilizing in-situ NMR spectroscopy to monitor reactions involving this compound. The detailed protocol and data analysis workflow can be adapted for various other reactions, making it a valuable tool for process development and mechanistic studies in pharmaceutical and chemical research.
Application Notes and Protocols for 3,5-Dimethylmorpholine Hydrochloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of 3,5-dimethylmorpholine hydrochloride. Due to a lack of specific documented catalytic cycles for this compound itself, this document outlines its plausible catalytic mechanisms based on the established reactivity of morpholinium salts and morpholine derivatives. Furthermore, a detailed experimental protocol and data are provided for a closely related and well-characterized morpholine-based organocatalytic system to serve as a practical guide for researchers.
Overview of Potential Catalytic Mechanisms
This compound, as a salt of a secondary amine, can potentially participate in catalysis through two primary mechanisms: Brønsted acid catalysis and as a precursor for enamine catalysis.
1.1. Brønsted Acid Catalysis
The protonated nitrogen atom in this compound gives it the character of a Brønsted acid. In this role, it can donate a proton to activate electrophiles, thereby facilitating a variety of organic transformations. This mode of catalysis is common for ammonium salts in reactions such as esterification, acetal formation, and aldol-type reactions. The catalytic cycle would involve the protonation of a substrate by the morpholinium ion, followed by nucleophilic attack and subsequent deprotonation to regenerate the catalyst.
1.2. Enamine Catalysis (as a Precursor)
In the presence of a base, this compound can be deprotonated to the free base, 3,5-dimethylmorpholine. This secondary amine can then act as an organocatalyst in enamine catalysis. This type of catalysis is particularly effective for the functionalization of aldehydes and ketones. The morpholine reacts with a carbonyl compound to form a nucleophilic enamine intermediate, which then reacts with an electrophile. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized product. While many studies highlight the superior efficacy of pyrrolidine-based catalysts in enamine catalysis, morpholine derivatives have also been successfully employed.[1] The reduced nucleophilicity of morpholine-enamines, attributed to the electron-withdrawing effect of the ring oxygen, is a known limitation.[1]
Application Note: Asymmetric Michael Addition of Aldehydes to Nitroolefins using a Morpholine-Based Organocatalyst
This section details the application of a highly efficient ß-morpholine amino acid organocatalyst in the asymmetric 1,4-addition of aldehydes to nitroolefins. This serves as a well-documented example of the catalytic potential of the morpholine scaffold.
Introduction
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction in organic synthesis. Organocatalysis, utilizing small chiral organic molecules, has emerged as a key strategy for achieving high enantioselectivity in these transformations. While pyrrolidine-based catalysts are prevalent, recent research has demonstrated the utility of novel morpholine-based catalysts for excellent yield and stereocontrol in the addition of aldehydes to nitroolefins.[1]
Proposed Catalytic Cycle: Enamine Mechanism
The catalytic cycle for the morpholine-catalyzed Michael addition of an aldehyde to a nitroolefin is proposed to proceed through an enamine intermediate.
-
Enamine Formation: The secondary amine of the morpholine catalyst reacts with the aldehyde to form an enamine.
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Nucleophilic Attack: The nucleophilic enamine attacks the ß-carbon of the nitroolefin.
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Hydrolysis: The resulting iminium ion is hydrolyzed to release the final product and regenerate the morpholine catalyst.
A simplified representation of this catalytic cycle is depicted below.
Figure 1: Simplified catalytic cycle for the morpholine-catalyzed Michael addition.
Experimental Data
The following table summarizes the results for the 1,4-addition of various aldehydes to trans-ß-nitrostyrene using a ß-morpholine amino acid catalyst.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | Butyraldehyde | 2-Ethyl-4-nitro-3-phenylbutanal | 95 | 95:5 | 92 |
| 2 | Propionaldehyde | 2-Methyl-4-nitro-3-phenylbutanal | 92 | 96:4 | 93 |
| 3 | Pentanal | 2-Propyl-4-nitro-3-phenylbutanal | 96 | 94:6 | 91 |
| 4 | Isovaleraldehyde | 2-Isopropyl-4-nitro-3-phenylbutanal | 90 | 97:3 | 95 |
Reaction Conditions: Aldehyde (1 eq.), trans-ß-nitrostyrene (1.5 eq.), Catalyst (1 mol%), N-methylmorpholine (1 mol%) in appropriate solvent at room temperature.
Detailed Experimental Protocol
Protocol 1: Asymmetric Michael Addition of Butyraldehyde to trans-ß-Nitrostyrene
Materials:
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ß-Morpholine amino acid catalyst
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Butyraldehyde
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trans-ß-Nitrostyrene
-
N-Methylmorpholine (NMM)
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Anhydrous solvent (e.g., Toluene or Dichloromethane)
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Standard laboratory glassware
-
Magnetic stirrer
Procedure:
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To an oven-dried reaction vessel, add the ß-morpholine amino acid catalyst (1 mol%).
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Add the anhydrous solvent under an inert atmosphere.
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Add N-methylmorpholine (1 mol%) to the solution to generate the free amine catalyst.
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Stir the solution for 10 minutes at room temperature.
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Add butyraldehyde (1.0 mmol, 1 eq.).
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Add trans-ß-nitrostyrene (1.5 mmol, 1.5 eq.).
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Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent (e.g., Ethyl Acetate).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflow
The general workflow for the organocatalyzed Michael addition is outlined below.
Figure 2: General experimental workflow for the asymmetric Michael addition.
Conclusion
While direct catalytic applications of this compound are not extensively documented, its potential as a Brønsted acid catalyst or a precursor for enamine catalysis is evident from the general principles of organic chemistry. The provided application note on a related morpholine-based organocatalyst demonstrates the utility of the morpholine scaffold in asymmetric synthesis, offering high yields and stereoselectivity. This information serves as a valuable resource for researchers interested in exploring the catalytic potential of this compound and other morpholine derivatives in the development of novel synthetic methodologies.
References
Application Notes and Protocols: 3,5-Dimethylmorpholine Hydrochloride as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylmorpholine hydrochloride is a valuable chiral building block in organic and medicinal chemistry. Its unique structural features, including the presence of two stereocenters and a secondary amine functionality, make it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds. The morpholine scaffold itself is a privileged structure in drug discovery, known to improve the physicochemical properties of molecules, such as solubility and metabolic stability. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of various heterocyclic systems, which are of significant interest in the development of novel therapeutic agents.
Key Applications of 3,5-Dimethylmorpholine in Heterocycle Synthesis
The secondary amine of 3,5-dimethylmorpholine serves as a versatile handle for N-functionalization, enabling its incorporation into a variety of heterocyclic frameworks. Key synthetic strategies include N-arylation, N-acylation followed by cyclization, and participation in multicomponent reactions.
Synthesis of N-Aryl-3,5-dimethylmorpholines
N-Aryl morpholines are common motifs in bioactive molecules. The synthesis of N-aryl-3,5-dimethylmorpholines can be efficiently achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method allows for the formation of a C-N bond between the morpholine nitrogen and an aryl halide or triflate.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 3,5-dimethylmorpholine.
Materials:
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This compound
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Aryl bromide or chloride
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Palladium precatalyst (e.g., Pd₂(dba)₃, G3-Xantphos)
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Ligand (e.g., Xantphos, RuPhos)
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Base (e.g., Cs₂CO₃, K₃PO₄, LHMDS)
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Anhydrous solvent (e.g., Toluene, Dioxane)
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Inert gas (Argon or Nitrogen)
Procedure:
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To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), the palladium precatalyst (1-5 mol%), the ligand (1-5 mol%), and the base (2.0-3.0 mmol).
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Evacuate and backfill the flask with an inert gas three times.
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Add the anhydrous solvent (5-10 mL) via syringe.
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Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
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Filter the mixture through a pad of celite to remove inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,5-dimethylmorpholine.
Table 1: Representative Data for Buchwald-Hartwig N-Arylation of 3,5-Dimethylmorpholine
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 12 | 85 |
| 2 | 2-Chloropyridine | G3-Xantphos | LHMDS | Dioxane | 90 | 8 | 78 |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene | 110 | 16 | 92 |
Note: The data in this table is illustrative and based on typical yields for Buchwald-Hartwig amination reactions. Actual results may vary depending on the specific substrates and conditions.
Logical Workflow for N-Arylation
Caption: General workflow for the synthesis of N-aryl-3,5-dimethylmorpholines.
Synthesis of Fused Pyrimidine Derivatives
3,5-Dimethylmorpholine can be incorporated into fused heterocyclic systems, such as pyridopyrimidines. A common strategy involves the initial N-alkylation of 3,5-dimethylmorpholine with a suitable electrophile containing a latent functionality for subsequent cyclization. For example, reaction with a chloropyrimidine derivative can be followed by an intramolecular cyclization to form a fused system.
Experimental Protocol: Synthesis of a Morpholino-pyridopyrimidine
This protocol outlines a potential pathway for the synthesis of a pyridopyrimidine fused with a 3,5-dimethylmorpholine ring.
Step 1: N-Alkylation
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Dissolve this compound (1.0 mmol) in a suitable solvent such as DMF (10 mL) and add a base like triethylamine (2.5 mmol) to generate the free amine in situ.
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Add 2,4-dichloro-5-nitropyrimidine (1.0 mmol) to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Pour the reaction mixture into water and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield N-(2-chloro-5-nitropyrimidin-4-yl)-3,5-dimethylmorpholine.
Step 2: Reductive Cyclization
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Dissolve the product from Step 1 (1.0 mmol) in ethanol (20 mL).
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Add a reducing agent, such as iron powder (5.0 mmol) and a catalytic amount of ammonium chloride.
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Reflux the mixture for 4-8 hours. The nitro group is reduced to an amino group, which can then undergo intramolecular cyclization.
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Filter the hot reaction mixture through celite and wash with hot ethanol.
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Concentrate the filtrate and purify the residue by column chromatography to obtain the fused pyridopyrimidine product.
Table 2: Illustrative Data for Fused Pyrimidine Synthesis
| Step | Reactants | Conditions | Product | Yield (%) |
| 1 | 3,5-Dimethylmorpholine·HCl, 2,4-Dichloro-5-nitropyrimidine | TEA, DMF, rt, 18h | N-(2-chloro-5-nitropyrimidin-4-yl)-3,5-dimethylmorpholine | 75 |
| 2 | Product from Step 1 | Fe, NH₄Cl, EtOH, reflux, 6h | Fused Pyridopyrimidine | 60 |
Note: This data is hypothetical, based on similar reported syntheses of fused pyrimidines.
Reaction Pathway for Fused Pyrimidine Synthesis
Caption: Two-step synthesis of a fused pyridopyrimidine derivative.
Multicomponent Reactions for Heterocycle Synthesis
3,5-Dimethylmorpholine can participate as the amine component in multicomponent reactions (MCRs), such as the Ugi or Biginelli reactions, to rapidly generate complex heterocyclic scaffolds. These one-pot reactions offer high atom economy and synthetic efficiency.
Experimental Protocol: Ugi Four-Component Reaction
This protocol provides a general procedure for a Ugi reaction involving 3,5-dimethylmorpholine.
Materials:
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3,5-Dimethylmorpholine
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An aldehyde or ketone
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A carboxylic acid
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An isocyanide
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Solvent (e.g., Methanol, Trifluoroethanol)
Procedure:
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To a round-bottom flask, add the aldehyde or ketone (1.0 mmol) and 3,5-dimethylmorpholine (1.0 mmol) in the chosen solvent (5 mL).
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Stir the mixture at room temperature for 30 minutes to allow for imine formation.
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Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.
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Stir at room temperature for 24-48 hours.
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Remove the solvent under reduced pressure.
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The crude product can often be purified by recrystallization or flash column chromatography to yield the α-acetamidoamide product. This linear adduct can then be subjected to post-Ugi modifications to form various heterocycles.
Table 3: Representative Data for Ugi Reaction Products
| Aldehyde | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | N-cyclohexyl-2-(N-(3,5-dimethylmorpholino)acetamido)-2-phenylacetamide | 88 |
| Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | N-tert-butyl-2-(N-(3,5-dimethylmorpholino)benzamido)-3-methylbutanamide | 76 |
Note: This data is illustrative of typical Ugi reaction yields.
Ugi Reaction Logical Flow
Caption: Ugi reaction for the synthesis of complex acyclic and heterocyclic compounds.
Conclusion
This compound is a readily available and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its application in modern synthetic methodologies, including palladium-catalyzed cross-coupling and multicomponent reactions, provides efficient access to novel molecular scaffolds for drug discovery and development. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of this valuable synthon. Further exploration of its reactivity will undoubtedly lead to the discovery of new and potent bioactive molecules.
Troubleshooting & Optimization
troubleshooting low yield in 3,5-Dimethylmorpholine hydrochloride reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 3,5-Dimethylmorpholine hydrochloride. The following information is structured in a question-and-answer format to directly address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is a common synthetic route for 3,5-Dimethylmorpholine, and what are the critical steps?
A common and effective method for synthesizing 3,5-Dimethylmorpholine is a two-step process starting from commercially available precursors: DL-2-amino-1-propanol (also known as alaninol) and hydroxyacetone. The process involves the initial formation of an aminodiol intermediate, followed by an acid-catalyzed cyclodehydration. The resulting 3,5-Dimethylmorpholine free base is then converted to its hydrochloride salt.
The critical steps that significantly influence the overall yield are:
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Formation of the aminodiol intermediate: Ensuring a complete reaction between the starting materials is crucial.
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Cyclodehydration: This acid-catalyzed ring-closure is often the most challenging step, where temperature control and efficient water removal are paramount.
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Purification of 3,5-Dimethylmorpholine: Losses can occur during the work-up and purification of the free base.
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Hydrochloride salt formation: Proper stoichiometry and crystallization conditions are necessary for a high yield of the final product.
Q2: I am observing a low yield after the cyclodehydration step. What are the potential causes and how can I troubleshoot this?
Low yield after cyclodehydration is a frequent issue. The primary causes often relate to incomplete reaction, side reactions, or product degradation.
Potential Causes and Troubleshooting Steps:
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Incomplete Dehydration: The equilibrium of the cyclization reaction is driven by the removal of water. If water is not effectively removed, the reaction may not proceed to completion.
-
Troubleshooting: If not already in use, employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Ensure the reaction is heated for a sufficient duration, monitoring its progress by techniques like TLC or GC-MS.
-
-
Suboptimal Reaction Temperature: The temperature for the cyclodehydration is critical. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction within a practical timeframe. Conversely, if the temperature is too high, it can lead to charring and the formation of degradation byproducts.
-
Troubleshooting: Carefully control the reaction temperature. A temperature range of 180-210°C is often cited for similar cyclodehydrations.[1] It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
-
Incorrect Sulfuric Acid Concentration or Amount: The concentration and amount of sulfuric acid are crucial for efficient catalysis.
-
Troubleshooting: Use concentrated (95-98%) sulfuric acid. The molar ratio of sulfuric acid to the aminodiol intermediate should be optimized. While catalytic amounts are needed, insufficient acid will result in a slow reaction, whereas a large excess can promote side reactions and complicate the workup.
-
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylmorpholine
This protocol is based on the reaction between DL-2-amino-1-propanol and hydroxyacetone, followed by cyclodehydration.
Step 1: Formation of the Aminodiol Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine DL-2-amino-1-propanol (1.0 eq) and hydroxyacetone (1.0 eq).
-
The reaction is often exothermic; control the initial temperature by cooling the flask in an ice bath if necessary.
-
Once the initial exotherm subsides, stir the mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC or ¹H NMR.
Step 2: Cyclodehydration
-
To the crude aminodiol intermediate from Step 1, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 to 1.0 eq) while cooling the flask in an ice bath.
-
Set up the apparatus for distillation with a Dean-Stark trap to remove water.
-
Heat the reaction mixture to 180-190°C and maintain this temperature for 6-8 hours, or until no more water is collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
Step 3: Work-up and Purification
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is >12. This step should be performed in an ice bath as it is highly exothermic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,5-Dimethylmorpholine.
-
The crude product can be purified by fractional distillation under reduced pressure.
Protocol 2: Preparation of this compound
-
Dissolve the purified 3,5-Dimethylmorpholine (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or isopropanol.[2]
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (1.0-1.1 eq) in the same solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl).
-
Stir the mixture at 0-5°C for 1-2 hours to allow for complete precipitation of the hydrochloride salt.[2]
-
Collect the precipitate by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in 3,5-Dimethylmorpholine Synthesis
| Problem | Potential Cause | Recommended Action |
| Low conversion of starting materials | - Insufficient reaction time- Reaction temperature too low | - Monitor the reaction by TLC or GC-MS to ensure completion.- Gradually increase the reaction temperature in small increments (e.g., 10°C). |
| Formation of dark, tarry byproducts | - Reaction temperature too high- Excess sulfuric acid | - Reduce the reaction temperature.- Optimize the amount of sulfuric acid used. |
| Product loss during work-up | - Incomplete extraction- Emulsion formation | - Perform multiple extractions with the organic solvent.- Addition of brine can help to break emulsions. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between issues, causes, and solutions.
References
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylmorpholine Hydrochloride Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-dimethylmorpholine hydrochloride as a catalyst in organic synthesis. The following information is designed to address common challenges encountered during experimental work, with a focus on optimizing reaction conditions for key organic transformations.
Understanding the Catalytic Role of this compound
This compound is the salt form of the secondary amine 3,5-dimethylmorpholine. In many catalytic applications, the active catalytic species is the free secondary amine. The hydrochloride salt is often used for its stability and ease of handling. To generate the active catalyst in situ, a base is typically required to deprotonate the morpholinium ion. The choice of base and the reaction conditions are critical for successful catalysis.
The cis and trans isomers of 3,5-dimethylmorpholine possess distinct three-dimensional structures, which can influence their effectiveness in asymmetric catalysis, potentially leading to different stereochemical outcomes. Researchers should consider the isomeric form of the catalyst for stereoselective transformations.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding. What are the common causes when using this compound as a catalyst?
A1: Several factors could contribute to a stalled reaction:
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Insufficient catalyst activation: The free 3,5-dimethylmorpholine base may not be generated in sufficient quantities. Ensure you are using an appropriate base to deprotonate the hydrochloride salt. The pKa of the base should be high enough to effectively neutralize the hydrochloride.
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Inadequate catalyst loading: The amount of catalyst may be too low. While organocatalysts are used in sub-stoichiometric amounts, a certain threshold is necessary to achieve a reasonable reaction rate.
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Poor solvent choice: The solvent can significantly impact the reaction by affecting the solubility of reactants and the stability of intermediates.
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Low reaction temperature: Some reactions require thermal energy to overcome the activation barrier.
Q2: I am observing low yields in my reaction. How can I improve the product yield?
A2: To improve reaction yields, consider the following optimization strategies:
-
Screening of bases: The choice of base for the in situ generation of the free amine can be critical. Both the type of base (e.g., organic vs. inorganic) and its strength can influence the reaction outcome.
-
Solvent effects: Experiment with a range of solvents with varying polarities.
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Temperature adjustment: Gradually increase the reaction temperature, monitoring for any potential side product formation.
-
Concentration optimization: The concentration of reactants can affect the reaction rate and equilibrium.
Q3: My reaction is producing significant side products. What are the likely side reactions and how can I minimize them?
A3: Common side reactions in secondary amine catalysis include self-condensation of the starting materials or polymerization. To minimize these:
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Control stoichiometry: Ensure the ratio of reactants is optimal.
-
Lower reaction temperature: Side reactions often have a higher activation energy and can be suppressed at lower temperatures.
-
Slow addition of reactants: Adding one of the reactants slowly can help to maintain a low concentration and disfavor side reactions.
Troubleshooting Guides
Aldol Condensation Reactions
The aldol condensation is a common application for secondary amine catalysts, proceeding through an enamine intermediate.
Troubleshooting Common Issues in Aldol Condensations
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficient enamine formation. | Increase catalyst loading or use a more effective co-catalyst (e.g., a weak acid). |
| Low reactivity of the aldehyde or ketone. | Increase reaction temperature or use a more activated substrate. | |
| Poor Diastereoselectivity | Suboptimal reaction temperature. | Run the reaction at a lower temperature to enhance stereocontrol. |
| Incorrect solvent choice. | Screen a variety of solvents; non-polar solvents often favor higher diastereoselectivity. | |
| Formation of Dehydration Product | Reaction conditions are too harsh (high temperature or strong acid/base). | Use milder reaction conditions. If the dehydrated product is desired, a stronger acid or base catalyst can be added during workup. |
Experimental Protocol: General Procedure for a this compound Catalyzed Aldol Reaction
-
To a solution of the ketone (1.2 equiv.) in an anhydrous solvent (e.g., DMSO, CHCl₃) under an inert atmosphere, add this compound (0.1 equiv.) and a suitable base (e.g., triethylamine, 1.1 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the aldehyde (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at the desired temperature, monitoring its progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Aldol Reactions
Caption: Troubleshooting workflow for low-yielding Aldol reactions.
Michael Addition Reactions
Secondary amines can also catalyze Michael additions, again via an enamine intermediate, to α,β-unsaturated carbonyl compounds.
Troubleshooting Common Issues in Michael Additions
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Poor nucleophilicity of the donor. | Use a stronger base to generate a higher concentration of the enolate/enamine or use a more acidic Michael donor. |
| Steric hindrance. | Try a less sterically hindered Michael donor or a catalyst with a smaller steric profile. | |
| Formation of 1,2-Addition Product | Use of a "hard" nucleophile. | For organometallic additions, consider transmetalation to a "softer" metal like copper. |
| Reaction conditions favoring kinetic control. | Lower the reaction temperature. | |
| Polymerization | The enolate intermediate is reacting with the Michael acceptor. | Use a protic solvent or add a proton source during workup to quench the enolate. Running the reaction at a lower concentration may also help. |
Experimental Protocol: General Procedure for a this compound Catalyzed Michael Addition
-
To a solution of the Michael donor (1.2 equiv.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere, add this compound (0.1 equiv.) and a catalytic amount of a suitable base (e.g., DBU, 0.1 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the Michael acceptor (1.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
common side reactions and byproducts with 3,5-Dimethylmorpholine hydrochloride
Welcome to the Technical Support Center for 3,5-Dimethylmorpholine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 3,5-Dimethylmorpholine?
A1: 3,5-Dimethylmorpholine is typically synthesized through the cyclization of a substituted diethanolamine derivative. A common laboratory-scale method involves the acid-catalyzed dehydration of a corresponding dialkanolamine. Industrial production methods for similar morpholines, such as the parent morpholine and 2,6-dimethylmorpholine, often utilize the reaction of diethylene glycol with ammonia at high temperatures and pressures over a catalyst or the dehydration of diethanolamine using a strong acid like sulfuric acid.[1]
Q2: What are the potential side reactions during the synthesis of 3,5-Dimethylmorpholine?
A2: Based on the general synthesis of morpholines, several side reactions can be anticipated. Incomplete cyclization of the starting dialkanolamine can result in the presence of the starting material or linear aminoethoxyethanol-type impurities in the final product.[1] Over-alkylation or side reactions involving the amine group can also occur, depending on the specific reagents and conditions used. For substituted morpholines, the formation of stereoisomers (cis and trans) is a critical aspect to consider, and the reaction conditions can influence the isomeric ratio.[2][3]
Q3: What are the expected byproducts in this compound?
A3: Potential byproducts in this compound can originate from the synthesis of the free base or the salt formation step. Common byproducts from the synthesis of the morpholine ring itself include:
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Unreacted starting materials: Such as the corresponding substituted diethanolamine.
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Isomeric impurities: Formation of the trans-isomer in a synthesis targeting the cis-isomer, or vice-versa.[2][3]
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N-ethylated morpholines: This can occur if ethanol is present as a solvent or impurity.[1]
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High-molecular-weight condensation products: Often referred to as "heavies," these can form under harsh reaction conditions.[1]
During the conversion to the hydrochloride salt, impurities can be introduced from the hydrochloric acid used or from the degradation of the morpholine base under acidic conditions.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments involving this compound.
Issue 1: Presence of Unknown Peaks in Chromatographic Analysis (GC-MS, HPLC)
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Possible Cause 1: Starting Material Impurities. The purity of the starting materials, such as the substituted diethanolamine, is crucial. Impurities in the starting material can carry through the synthesis and appear in the final product.
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Troubleshooting Step: Analyze the purity of the starting materials using appropriate analytical techniques (e.g., GC-MS, NMR) before starting the synthesis.
-
-
Possible Cause 2: Incomplete Reaction. The cyclization reaction may not have gone to completion, leaving unreacted starting material or intermediates.
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Troubleshooting Step: Optimize reaction parameters such as temperature, reaction time, and catalyst concentration to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or GC.
-
-
Possible Cause 3: Formation of Stereoisomers. The synthesis of 3,5-dimethylmorpholine can result in a mixture of cis and trans isomers.
-
Troubleshooting Step: Use chiral starting materials or employ stereoselective synthesis methods if a specific isomer is required. Isomers can often be separated by chromatography or crystallization.
-
-
Possible Cause 4: Degradation. The compound may have degraded during synthesis, workup, or storage.
-
Troubleshooting Step: Avoid excessive heat and exposure to strong acids or bases during workup. Store the final product under appropriate conditions (cool, dry, and inert atmosphere).
-
Issue 2: Low Yield of the Desired Product
-
Possible Cause 1: Suboptimal Reaction Conditions. The temperature, pressure, or catalyst used may not be optimal for the desired transformation.
-
Troubleshooting Step: Conduct a systematic optimization of reaction conditions. For acid-catalyzed cyclization, the concentration and type of acid are critical parameters.
-
-
Possible Cause 2: Inefficient Water Removal. In dehydration reactions, the presence of water can inhibit the forward reaction.
-
Troubleshooting Step: Use a Dean-Stark apparatus or other methods to effectively remove water as it is formed.
-
-
Possible Cause 3: Byproduct Formation. The formation of significant amounts of byproducts will inherently lower the yield of the desired product.
-
Troubleshooting Step: Analyze the reaction mixture to identify major byproducts and adjust reaction conditions to minimize their formation. For example, lower temperatures may reduce the formation of high-molecular-weight condensation products.
-
Quantitative Data Summary
The following table summarizes the potential impurities and their likely sources in the synthesis of dimethylmorpholine derivatives. The exact percentages can vary significantly based on the specific synthetic route and reaction conditions.
| Impurity/Byproduct | Potential Source | Typical Analytical Method for Detection |
| Trans/Cis Isomer | Non-stereoselective synthesis | Chiral GC, Chiral HPLC, NMR |
| Substituted Diethanolamine | Incomplete cyclization | GC-MS, HPLC, NMR |
| N-Ethyl-3,5-dimethylmorpholine | Reaction with ethanol impurities | GC-MS |
| High-Molecular-Weight Polymers | High reaction temperatures | Size Exclusion Chromatography (SEC), Mass Spectrometry |
Experimental Protocols
Protocol 1: Identification of Impurities in this compound by GC-MS
This protocol outlines a general method for the analysis of volatile impurities in this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
If the sample is not readily soluble, sonicate for 5-10 minutes.
-
To analyze the free base, the sample can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic layer is then analyzed.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 35-500 amu.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to 3,5-Dimethylmorpholine.
-
Analyze the mass spectra of any additional peaks and compare them with spectral libraries (e.g., NIST) to identify potential impurities.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of 3,5-Dimethylmorpholine.
Caption: Potential side reactions and byproduct formation from a substituted diethanolamine precursor.
References
Technical Support Center: The Role of 3,5-Dimethylmorpholine in Asymmetric Synthesis and Drug Discovery
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides answers to frequently asked questions and troubleshooting guidance regarding the application of the 3,5-dimethylmorpholine scaffold in chemical synthesis and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-dimethylmorpholine and what are its key chemical properties?
3,5-Dimethylmorpholine is a chiral organic compound.[1] Its hydrochloride salt has the molecular formula C6H14ClNO and a molecular weight of approximately 151.63 g/mol .[2][3] It is recognized as a chemical intermediate in various synthetic applications.[4]
Q2: In what contexts is 3,5-dimethylmorpholine used in drug discovery?
The 3,5-dimethylmorpholine moiety is incorporated into various drug candidates, particularly those targeting the central nervous system (CNS).[5] For instance, the introduction of a 2,5-dimethylmorpholine ring into a novel mGlu2 negative allosteric modulator (NAM) significantly improved its ability to penetrate the CNS.[5] Similarly, a selective LRRK2 kinase inhibitor named MLi-2, which contains a 2,5-dimethylmorpholine ring, has shown good brain permeability and is being investigated as a potential therapy for Parkinson's disease.[5]
Q3: Can you provide an example of how 3,5-dimethylmorpholine is used in the synthesis of a biologically active molecule?
A notable application of cis-3,5-dimethylmorpholine is in the synthesis of the fungicide fenpropimorph.[6] In this synthesis, the morpholine derivative is acylated with an activated form of S-(+)-3-(4-tert-butylphenyl)-2-methylpropionic acid to form an intermediary amide, which then leads to the final product.[6] The S-(-)-enantiomer of fenpropimorph is significantly more active than its R-(+)-counterpart, highlighting the importance of enantioselective synthesis.[6]
Troubleshooting and Experimental Guidance
Issue: Low enantioselectivity in reactions involving morpholine derivatives.
While 3,5-dimethylmorpholine hydrochloride itself is not typically used as a catalyst to improve enantioselectivity, the principles of asymmetric synthesis are crucial when working with or creating chiral morpholine structures. If you are experiencing low enantioselectivity in a synthesis that produces a chiral morpholine, consider the following:
-
Catalyst Choice: The choice of a chiral catalyst is paramount. For instance, in the asymmetric hydrogenation of a dihydro-2H-1,4-oxazine to a morpholine, a rhodium catalyst with a chiral ligand like (R)-SKP is used to achieve high enantioselectivity.[7]
-
Reaction Conditions: Temperature, pressure, and solvent can all influence the stereochemical outcome of a reaction. Optimization of these parameters is often necessary.
-
Kinetic Resolution: For racemic mixtures, chemoenzymatic methods employing lipases can be used for kinetic resolution, effectively separating enantiomers by selectively catalyzing the reaction of one.[6]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-3-Phenylmorpholine
This protocol describes a two-step, one-pot synthesis involving a titanium-catalyzed intramolecular hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.[7]
Materials:
-
2-((2-Propyn-1-yl)oxy)-N-benzylethanamine
-
Ti(NMe₂)₂(BIA) (BIA = bis(N,N'-diisopropylamidinate))
-
RuCl--INVALID-LINK--
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous toluene
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Hydroamination: In a glovebox, add a solution of 2-((2-propyn-1-yl)oxy)-N-benzylethanamine (0.1 mmol) in anhydrous toluene (0.5 mL) to Ti(NMe₂)₂(BIA) (5 mol%).
-
Stir the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Asymmetric Transfer Hydrogenation: Add a solution of RuCl--INVALID-LINK-- (1 mol %) in the formic acid/triethylamine azeotrope (0.5 mL) to the cooled reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Quantitative Data Summary for Asymmetric Synthesis of 3-Substituted Morpholines[7]
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 3-Phenylmorpholine | 85 | >95 |
| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)morpholine | 82 | >95 |
| 3 | 4-Chlorophenyl | 3-(4-Chlorophenyl)morpholine | 88 | >95 |
| 4 | 2-Thienyl | 3-(2-Thienyl)morpholine | 75 | >95 |
| 5 | Cyclohexyl | 3-Cyclohexylmorpholine | 70 | >95 |
Visualizations
Caption: Chemoenzymatic synthesis workflow for S-(-)-fenpropimorph.[6]
Caption: Troubleshooting logic for improving enantioselectivity.
References
- 1. 3,5-Dimethylmorpholine | 123-57-9 | AAA12357 | Biosynth [biosynth.com]
- 2. This compound | C6H14ClNO | CID 12638208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. (3R,5R)-3,5-Dimethylmorpholine hydrochloride, CasNo.1542268-31-4 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Dimethylmorpholine | 123-57-9 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
stability of 3,5-Dimethylmorpholine hydrochloride under different reaction conditions
Welcome to the technical support center for 3,5-Dimethylmorpholine Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability of this compound under various experimental conditions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected side products in a reaction. | Degradation of this compound due to harsh reaction conditions (e.g., high temperature, extreme pH). | Assess the stability of the compound under your specific reaction conditions. Consider performing a control experiment with the morpholine derivative alone. Refer to the stability data tables below. |
| Inconsistent reaction yields. | Instability of the compound in the chosen solvent over the reaction time. | Evaluate the solubility and stability of this compound in the reaction solvent. Consider switching to a more suitable solvent based on the provided data. |
| Precipitation of the compound from solution. | Poor solubility at the experimental temperature or pH. | Consult the solubility data. You may need to adjust the temperature or pH of your solution, or choose an alternative solvent. |
| Discoloration of the compound upon storage. | Exposure to light, moisture, or incompatible materials. | Store this compound in a tightly sealed container, protected from light, in a cool, dry place as recommended.[1][2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] It is important to protect it from moisture.[1] For long-term storage, maintaining a controlled room temperature is advised.[4]
Q2: Is this compound stable in aqueous solutions?
A2: As a hydrochloride salt, it is generally soluble in water.[5] However, the stability in aqueous solutions can be pH-dependent. At neutral and mildly acidic pH, the compound is expected to be relatively stable. In strongly basic conditions, the free base may be liberated, which could have different stability characteristics.
Q3: What is the general thermal stability of this compound?
Q4: In which solvents is this compound soluble?
A4: The parent compound, 3,5-Dimethylmorpholine, is soluble in water and common organic solvents such as ethanol, acetone, and ether.[5] The hydrochloride salt is expected to have good solubility in polar protic solvents like water and alcohols. Its solubility in non-polar or aprotic solvents may be limited.
Q5: Are there any known incompatibilities with other reagents?
A5: Specific incompatibility data for this compound is limited. However, as a general precaution for amines, contact with strong oxidizing agents should be avoided. For some related compounds, storage in metal containers is not recommended.[6]
Data on Stability of this compound
The following tables summarize hypothetical stability data based on general chemical principles for morpholine derivatives. These are intended to be illustrative and should be confirmed by experimental testing.
Table 1: pH-Dependent Stability in Aqueous Solution at 25°C
| pH | Buffer System | % Degradation after 48h | Observations |
| 2.0 | 0.1 M HCl | < 1% | Stable |
| 4.5 | Acetate | < 2% | Stable |
| 7.0 | Phosphate | < 3% | Generally Stable |
| 9.0 | Borate | 5 - 10% | Minor degradation observed |
| 12.0 | 0.1 M NaOH | > 20% | Significant degradation |
Table 2: Thermal Stability (Solid State)
| Temperature | Time | % Degradation | Appearance |
| 40°C | 7 days | < 1% | White to off-white solid |
| 60°C | 7 days | 2 - 5% | Slight discoloration |
| 80°C | 7 days | 10 - 15% | Yellowing observed |
| 100°C | 24 hours | > 20% | Significant browning |
Table 3: Stability in Different Solvents at 25°C
| Solvent | Solvent Type | % Degradation after 72h |
| Water | Polar Protic | < 3% |
| Methanol | Polar Protic | < 2% |
| Acetonitrile | Polar Aprotic | < 5% |
| Dichloromethane | Non-Polar | > 10% (potential for HCl loss) |
| Toluene | Non-Polar | > 15% (potential for HCl loss) |
Experimental Protocols
The following are example protocols for conducting forced degradation studies on this compound. The goal of these studies is typically to achieve 5-20% degradation to identify potential degradation products.
1. Acidic and Basic Hydrolysis
-
Objective: To determine the stability of the compound in acidic and basic conditions.
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl and another in 0.1 M NaOH.
-
Maintain the solutions at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots (the acidic one with NaOH, the basic one with HCl).
-
Dilute with an appropriate mobile phase and analyze by a stability-indicating HPLC method.
-
2. Oxidative Degradation
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water:acetonitrile 1:1).
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Sample at 0, 2, 6, 12, and 24 hours.
-
Analyze the samples by HPLC.
-
3. Thermal Degradation (in solution)
-
Objective: To evaluate the stability of the compound in solution at elevated temperatures.
-
Protocol:
-
Prepare a 1 mg/mL solution of this compound in a stable solvent (e.g., water or methanol).
-
Heat the solution at 80°C.
-
Take samples at 0, 8, 16, 24, and 48 hours.
-
Cool the samples to room temperature before analysis by HPLC.
-
Visualizations
The following diagrams illustrate workflows and logical relationships relevant to stability testing.
Caption: Workflow for Forced Degradation Studies.
Caption: Logical Flow for Troubleshooting Stability Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpsonline.com [ajpsonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. library.dphen1.com [library.dphen1.com]
challenges in the scale-up of 3,5-Dimethylmorpholine hydrochloride synthesis
Technical Support Center: Synthesis of 3,5-Dimethylmorpholine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, chemists, and drug development professionals in overcoming common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 3,5-Dimethylmorpholine?
A1: 3,5-Dimethylmorpholine is typically synthesized via the cyclization of a di-alkanolamine precursor. A primary route involves the acid-catalyzed dehydration and cyclization of diisopropanolamine. The choice of acid catalyst, reaction temperature, and molar ratios are critical parameters that influence the total yield and the stereoisomeric ratio of the final product.[1]
Q2: Why is controlling the stereoisomeric ratio (cis- vs. trans-) important during scale-up?
A2: The biological activity and physicochemical properties of 3,5-Dimethylmorpholine can be highly dependent on its stereochemistry (cis- or trans-isomers). In pharmaceutical applications, regulatory agencies often require a specific, consistent isomeric profile. Failing to control stereoselectivity during scale-up can lead to batch-to-batch variability, affecting the drug's efficacy and safety profile.[1]
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: A major safety concern is managing the reaction exotherm, especially when using strong acids like sulfuric acid for cyclization.[2] On a large scale, the heat generated can accumulate rapidly, potentially leading to a runaway reaction if not properly controlled.[2] Therefore, careful consideration of the rate of addition, reactor cooling capacity, and agitation is crucial. Additionally, 3,5-Dimethylmorpholine is a flammable liquid and an irritant, requiring appropriate handling and personal protective equipment.
Q4: How is the hydrochloride salt typically formed and isolated?
A4: The hydrochloride salt is formed by treating the free base (3,5-Dimethylmorpholine) dissolved in a suitable organic solvent, such as ethyl acetate or dioxane, with hydrochloric acid. The resulting salt typically has lower solubility in the organic solvent and precipitates, allowing for isolation by filtration. The subsequent crystallization process is critical for achieving high purity.[3][4]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and purification of this compound.
Problem 1: Low overall yield of 2,6-Dimethylmorpholine (a close structural analog).
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Potential Cause: Suboptimal reaction temperature or catalyst concentration during the cyclization step.
-
Suggested Solution: The reaction temperature significantly impacts yield. For the cyclization of diisopropanolamine using sulfuric acid, heating at 170°C to 184°C has been shown to produce high yields.[1] It is also crucial to control the molar ratio of the amine to the acid, with ratios between 1:1.0 and 1:3.0 being reported.[1] Systematically optimizing both temperature and catalyst ratio is recommended.
Problem 2: Poor stereoselectivity, resulting in a high percentage of the undesired trans-isomer.
-
Potential Cause: Incorrect molar ratio of sulfuric acid during cyclization.
-
Suggested Solution: The concentration of sulfuric acid directly influences the ratio of cis- to trans-isomers. Increasing the molar ratio of sulfuric acid to diisopropanolamine (from 1.5 to 3.0 moles of acid per mole of amine) has been demonstrated to increase the proportion of the desired cis-isomer from 80% to 88%.[1]
Problem 3: Difficulty in purifying the final hydrochloride salt.
-
Potential Cause: Inefficient crystallization or the presence of persistent impurities.
-
Suggested Solution: Purification can be achieved by forming a salt with a carboxylic acid (like propionic acid) in a solvent such as ethyl acetate to selectively crystallize the desired isomer.[4] After isolating the purified salt, it can be neutralized with a base to yield the free amine, which is then converted to the final hydrochloride salt. This multi-step process can effectively remove closely related impurities.[4]
Problem 4: Reaction stalls or proceeds too slowly at a large scale.
-
Potential Cause: Inefficient mixing or poor heat transfer in a large reactor.
-
Suggested Solution: Ensure the reactor's agitation system is adequate to maintain a homogenous mixture, especially during the addition of reagents. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration. Evaluate and optimize the stirring speed and impeller design for the specific scale and viscosity of the reaction mixture.
Data Presentation
The following table summarizes the effect of the sulfuric acid ratio on the yield and isomeric composition of 2,6-Dimethylmorpholine, a compound structurally analogous to 3,5-Dimethylmorpholine. This data is derived from patent literature and illustrates key optimization parameters.[1]
| Moles of H₂SO₄ per Mole of Diisopropanolamine | Reaction Time (hours) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) |
| 1.5 | 5 | 96 | 80 | 20 |
| 2.0 | 3 | 94 | 84 | 16 |
| 3.0 | 3 | 91 | 88 | 12 |
Experimental Protocols
Protocol 1: Purification of cis-Isomer via Propionate Salt Formation
This protocol is adapted from a method for purifying cis-2,6-dimethylmorpholine and can be applied to 3,5-dimethylmorpholine.[4]
-
Salting: Charge a reaction flask with the crude 3,5-dimethylmorpholine product (e.g., 0.5 mol) and add ethyl acetate (approx. 3.5-4.5 L/kg of product).
-
Heating: Raise the temperature to 40-45°C with stirring.
-
Acid Addition: Add propionic acid (approx. 1.0-1.2 molar equivalents) dropwise to the solution.
-
Crystallization (Step 1): Slowly cool the mixture to 15-25°C and continue stirring for 3-4 hours to induce crystallization.
-
Crystallization (Step 2): Further cool the mixture to 0-5°C and stir for an additional 2.5-3.0 hours to maximize crystal formation.
-
Isolation: Isolate the cis-3,5-dimethylmorpholine propionate crystals by suction filtration and dry the product.
-
Liberation of Free Amine: Dissolve the propionate salt in water and adjust the pH to 13-14 using a strong base like sodium hydroxide to hydrolyze the salt and liberate the free amine.
-
Extraction: Extract the purified free amine using an organic solvent.
-
HCl Salt Formation: Dry the organic extract and treat with a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) to precipitate the final hydrochloride salt.[3]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting process.
Caption: High-level workflow for the synthesis and purification of 3,5-Dimethylmorpholine HCl.
Caption: Troubleshooting logic for common issues in 3,5-Dimethylmorpholine HCl synthesis.
References
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 3. benchchem.com [benchchem.com]
- 4. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Loading Optimization for 3,5-Dimethylmorpholine Hydrochloride Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethylmorpholine hydrochloride, with a special focus on catalyst loading optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for the synthesis of substituted morpholines like 3,5-Dimethylmorpholine?
A1: The synthesis of morpholine derivatives can be achieved through various catalytic methods. A common industrial approach involves the acid-catalyzed cyclization of dialkanolamines. For instance, the synthesis of the related compound, 2,6-dimethylmorpholine, is often carried out using concentrated sulfuric acid.[1] Other catalytic systems reported for the synthesis of substituted morpholines include copper, gold, and various organocatalysts, depending on the specific synthetic route and desired stereochemistry.
Q2: How does catalyst loading typically affect the yield and purity of this compound?
A2: Catalyst loading is a critical parameter that can significantly influence reaction kinetics, yield, and purity. Generally, increasing the catalyst loading can lead to a faster reaction rate and higher conversion of starting materials. However, excessively high catalyst loading may not necessarily improve the yield and can sometimes promote the formation of byproducts, thus reducing the overall purity and making purification more challenging. An optimal catalyst loading balances reaction time, yield, and selectivity towards the desired product.
Q3: My reaction is slow. Should I just increase the catalyst loading?
A3: While increasing the catalyst loading is a common strategy to accelerate a slow reaction, it should not be the only parameter considered. Before increasing the amount of catalyst, which can be costly, it is advisable to verify the purity of reactants and the dryness of the solvent. Additionally, optimizing the reaction temperature can have a significant impact on the reaction rate. For some reactions, the order of addition of reagents can also be critical.
Q4: What are the potential side reactions during the synthesis of 3,5-Dimethylmorpholine?
A4: In the acid-catalyzed cyclization of the corresponding dialkanolamine, potential side reactions can include the formation of polymeric materials, especially at excessively high temperatures. Incomplete cyclization may also lead to the presence of unreacted starting materials or intermediates in the final product. Depending on the reaction conditions, the formation of stereoisomers (cis and trans) is also a key consideration in the synthesis of substituted morpholines like 3,5-dimethylmorpholine.
Q5: How can I control the stereochemistry (cis/trans isomer ratio) of the final product?
A5: The stereochemical outcome of the reaction can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For some substituted morpholine syntheses, the ratio of stereoisomers can be controlled by carefully selecting the reaction conditions. It is often necessary to analyze the product mixture using techniques like NMR spectroscopy or chiral chromatography to determine the isomeric ratio and optimize the conditions to favor the desired isomer.
Experimental Protocol: Synthesis of this compound (Illustrative)
This protocol is an illustrative example adapted from the synthesis of structurally related compounds and general synthetic methodologies. Researchers should conduct their own optimization and safety assessments.
Materials:
-
Di(isopropanol)amine
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (50% aqueous solution)
-
Anhydrous Diethyl Ether
-
Hydrochloric Acid (in anhydrous diethyl ether)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Acid Addition: To the stirred di(isopropanol)amine in the flask, slowly add concentrated sulfuric acid from the dropping funnel. The addition is exothermic and the temperature should be controlled with an ice bath.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a 50% sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Salt Formation: To the ethereal solution of 3,5-dimethylmorpholine, add a solution of hydrochloric acid in anhydrous diethyl ether dropwise with stirring.
-
Isolation: The this compound will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation: Catalyst Loading Optimization
The following table provides illustrative data on how catalyst loading can affect the yield and purity in a typical acid-catalyzed cyclization for the synthesis of a dialkylmorpholine. The optimal loading should be determined experimentally for each specific reaction.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1.0 | 12 | 65 | 92 |
| 2.5 | 8 | 85 | 98 |
| 5.0 | 6 | 88 | 95 |
| 10.0 | 4 | 86 | 90 |
Disclaimer: The data presented in this table is for illustrative purposes and is based on general trends observed in similar chemical transformations. Actual results may vary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Increase reaction time or temperature.- Verify the purity of starting materials. |
| Ineffective catalyst | - Ensure the catalyst is active and not contaminated.- Optimize catalyst loading. | |
| Low Purity of Final Product | Formation of side products | - Optimize reaction temperature to minimize side reactions.- Adjust the rate of addition of reagents. |
| Inefficient purification | - Optimize the recrystallization solvent system.- Consider column chromatography for purification. | |
| Formation of a Tar-like Substance | Excessive reaction temperature | - Carefully control the reaction temperature, especially during the initial exothermic phase. |
| High concentration of reactants | - Consider diluting the reaction mixture with a suitable inert solvent. | |
| Inconsistent Isomeric Ratio (cis/trans) | Suboptimal reaction conditions | - Screen different reaction temperatures and solvents.- Investigate the effect of different acid catalysts. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis optimization.
References
Technical Support Center: 3,5-Dimethylmorpholine Hydrochloride Catalyzed Reactions
To our valued researchers, scientists, and drug development professionals:
This technical support center is designed to provide guidance on the use of 3,5-Dimethylmorpholine hydrochloride as a catalyst in organic synthesis. Our goal is to offer practical troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental work.
Therefore, the following guidance is based on established principles of organocatalysis and provides a framework for troubleshooting and optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: What types of reactions are typically catalyzed by this compound?
A1: this compound is a chiral secondary amine salt, making it a potential organocatalyst for various asymmetric transformations. Based on its structural similarity to other morpholine and pyrrolidine-based catalysts, it is primarily expected to be effective in reactions that proceed through enamine or iminium ion intermediates. These include:
-
Aldol Reactions: The reaction between a ketone and an aldehyde to form a β-hydroxy ketone.
-
Michael Additions (or Conjugate Additions): The addition of a nucleophile to an α,β-unsaturated carbonyl compound. This can include aza-Michael additions where the nucleophile is an amine.
Q2: How does the solvent choice generally impact reactions catalyzed by secondary amine salts?
A2: The solvent plays a crucial role in organocatalyzed reactions by influencing the solubility of reactants, catalyst, and intermediates, as well as by stabilizing or destabilizing transition states. Key considerations for solvent selection include:
-
Polarity: The polarity of the solvent can significantly affect reaction rates and stereoselectivity. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) can dissolve polar reactants and catalysts but do not interfere with the hydrogen bonding crucial for the catalytic cycle. Polar protic solvents (e.g., alcohols, water) can solvate the catalyst and substrates but may also compete with the substrate for interaction with the catalyst, potentially inhibiting the reaction or reducing selectivity. Nonpolar solvents (e.g., toluene, hexane, dichloromethane) are also commonly used and can sometimes lead to higher enantioselectivity by favoring a more organized transition state.
-
Solubility: All components of the reaction (substrate, catalyst, and any additives) must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently in a homogeneous phase. Poor solubility can lead to slow or incomplete reactions.
-
Catalyst Activation: The solvent can influence the equilibrium between the active form of the catalyst and any inactive or aggregated states.
Q3: I am not getting the expected yield in my reaction. What are the potential solvent-related issues?
A3: Low yield can be attributed to several factors. From a solvent perspective, consider the following:
-
Poor Solubility: Check the solubility of your starting materials and the catalyst in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system.
-
Reaction Equilibrium: The solvent can influence the position of the reaction equilibrium. A solvent that preferentially solvates the starting materials over the product may disfavor product formation.
-
Side Reactions: The solvent may promote side reactions. For example, protic solvents might participate in unwanted proton transfer steps or react with sensitive functional groups.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | 1. Poor solubility of reactants or catalyst. 2. Solvent inhibiting catalyst activity. (e.g., a strongly coordinating solvent).3. Solvent promoting catalyst deactivation. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, DMSO). Start with small-scale reactions to identify promising candidates.2. Co-solvent System: If a single solvent does not provide adequate solubility for all components, try a mixture of solvents.3. Temperature Adjustment: Increasing the temperature may improve solubility and reaction rate, but be mindful of potential side reactions and catalyst stability. |
| Low Enantioselectivity or Diastereoselectivity | 1. Solvent disrupting the organization of the transition state. 2. Polar protic solvents interfering with key hydrogen bonds in the catalytic cycle. 3. Solvent favoring an achiral background reaction. | 1. Solvent Screening: Stereoselectivity is highly sensitive to the solvent environment. Screen a variety of aprotic solvents (both polar and nonpolar) as they often provide better stereocontrol.2. Avoid Protic Solvents: If possible, avoid alcohols and water, as they can interfere with the enamine/iminium ion catalysis.3. Lower Temperature: Running the reaction at a lower temperature can often enhance stereoselectivity by favoring the more ordered transition state. |
| Formation of Side Products | 1. Solvent promoting undesired reaction pathways. 2. Reactive Solvent: The solvent itself may be reacting with the starting materials, intermediates, or product. | 1. Choose an Inert Solvent: Select a solvent that is known to be inert under the reaction conditions.2. Analyze Side Products: Isolate and characterize the side products to understand the undesired reaction pathway. This can provide clues for selecting a more appropriate solvent. |
| Difficult Product Isolation/Purification | 1. High-boiling point solvent that is difficult to remove. 2. Solvent having similar polarity to the product, leading to co-elution during chromatography. | 1. Solvent Selection: If possible, choose a solvent with a lower boiling point for easier removal under vacuum.2. Purification Method: Consider alternative purification methods such as crystallization or distillation if chromatography is problematic. |
Experimental Protocols
As specific, validated protocols for solvent screening with this compound are not available, we provide a general protocol for a solvent screen in an organocatalyzed Michael addition. This should be adapted based on your specific substrates and reaction.
General Protocol for Solvent Screening in a Michael Addition
-
Preparation:
-
In separate, dry reaction vials equipped with stir bars, add the Michael donor (e.g., a ketone, 1.2 equivalents) and this compound (0.1 - 0.2 equivalents).
-
-
Solvent Addition:
-
To each vial, add a different anhydrous solvent to be tested (e.g., Toluene, CH₂Cl₂, THF, CH₃CN, DMSO) to achieve a desired concentration (typically 0.1 - 1.0 M).
-
-
Reaction Initiation:
-
Stir the mixtures at room temperature for 10-15 minutes to ensure dissolution.
-
Add the Michael acceptor (e.g., an α,β-unsaturated aldehyde or ketone, 1.0 equivalent) to each vial.
-
-
Reaction Monitoring:
-
Stir the reactions at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the progress of each reaction by TLC or ¹H NMR at regular intervals (e.g., 2, 6, 12, 24 hours).
-
-
Work-up and Analysis:
-
Once the reaction is complete (or has reached a plateau), quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the crude yield and diastereomeric/enantiomeric ratio (by ¹H NMR and chiral HPLC, respectively) for each solvent.
-
Visualizing the Troubleshooting Workflow
Below is a generalized workflow for troubleshooting common issues in organocatalyzed reactions, which can be applied to reactions using this compound.
We hope this guidance provides a useful starting point for your research. As more specific data on the catalytic applications of this compound becomes available, we will update this resource accordingly.
Technical Support Center: Chiral Integrity of 3,5-Dimethylmorpholine in Asymmetric Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent racemization and ensure high stereochemical fidelity in reactions involving chiral 3,5-dimethylmorpholine as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of chiral 3,5-dimethylmorpholine in asymmetric synthesis?
A1: Chiral 3,5-dimethylmorpholine serves as a robust chiral auxiliary. It is temporarily attached to a carboxylic acid substrate to form a chiral amide. This amide is then used to direct the stereochemical outcome of subsequent reactions, most commonly the alkylation of the α-carbon. The steric bulk and defined conformation of the dimethylmorpholine ring effectively shield one face of the intermediate enolate, forcing an incoming electrophile to attack from the less hindered face. This process leads to the preferential formation of one diastereomer.
Q2: What is "racemization" in the context of these reactions, and what is the primary mechanism?
A2: In this context, the loss of stereochemical control is typically not racemization of the auxiliary itself, but epimerization at the newly formed stereocenter α to the carbonyl group. The primary mechanism involves the formation of a planar enolate intermediate upon deprotonation with a strong base.[1] If the reaction conditions (temperature, solvent, base) do not rigidly lock the conformation of this enolate, or if the product is deprotonated and reprotonated non-selectively after the reaction, a mixture of diastereomers can form, leading to a low diastereomeric excess (d.e.) and, consequently, a low enantiomeric excess (e.e.) after the auxiliary is removed.
Q3: Why is a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) typically required?
A3: A strong, sterically hindered base like LDA is critical for several reasons. It ensures rapid, complete, and irreversible deprotonation to form the desired lithium enolate. This speed is crucial, especially at low temperatures, to prevent side reactions. Its non-nucleophilic nature prevents it from attacking the carbonyl group of the amide, and its bulk contributes to the formation of a specific, aggregated enolate structure that enhances facial selectivity.
Q4: How critical is temperature control for maintaining stereoselectivity?
A4: Strict temperature control is arguably the most critical parameter. Asymmetric alkylations using chiral auxiliaries are almost always performed at low temperatures (typically -78 °C) to "freeze" the system's conformational mobility. Higher temperatures can provide enough thermal energy to overcome the small energy differences between the transition states leading to the desired and undesired diastereomers, resulting in lower selectivity. It can also lead to enolate decomposition or undesired side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the asymmetric alkylation of chiral 3,5-dimethylmorpholine amides.
Problem: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Your final product shows a poor ratio of desired to undesired stereoisomers.
// Nodes start [label="Low Diastereoselectivity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q_temp [label="Was the reaction run at\nlow temperature (e.g., -78 °C)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; s_temp [label="SOLUTION:\nMaintain strict low temperature control.\nUse a cryostat or a well-insulated\nacetone/dry ice bath.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_base [label="Was a strong, non-nucleophilic\nbase (e.g., LDA, LHMDS) used?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; s_base [label="SOLUTION:\nUse freshly prepared LDA or titrated\ncommercial solution. Weaker bases\n(e.g., alkoxides) are insufficient.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_solvent [label="Was the solvent (e.g., THF)\nstrictly anhydrous?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; s_solvent [label="SOLUTION:\nEnsure all solvents and reagents are\nrigorously dried. Water will quench\nthe enolate and base.", fillcolor="#F1F3F4", fontcolor="#202124"]; q_quench [label="Was the reaction quenched at\nlow temperature before warming?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; s_quench [label="SOLUTION:\nQuench with a proton source\n(e.g., sat. aq. NH4Cl) at -78 °C.\nWarming before quenching can cause\nepimerization.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="If issues persist, consider LiCl additive\nto modify enolate aggregation.", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];
// Edges start -> q_temp; q_temp -> s_temp [label="No"]; q_temp -> q_base [label="Yes"]; q_base -> s_base [label="No"]; q_base -> q_solvent [label="Yes"]; q_solvent -> s_solvent [label="No"]; q_solvent -> q_quench [label="Yes"]; q_quench -> s_quench [label="No"]; q_quench -> end_node [label="Yes"]; } dot Caption: Troubleshooting workflow for low diastereoselectivity.
Problem: Poor or Inconsistent Chemical Yield
The reaction is not proceeding to completion or is producing significant side products.
-
Possible Cause 1: Incomplete Enolate Formation. The base may have degraded.
-
Solution: Use freshly prepared LDA or a recently titrated commercial solution. Ensure the base is added slowly to the amide solution at the correct temperature to prevent decomposition.
-
-
Possible Cause 2: Inactive Electrophile. The alkylating agent (e.g., alkyl halide) may be old or impure.
-
Solution: Use a freshly opened bottle or purify the electrophile before use. Highly reactive electrophiles like benzyl bromide and methyl iodide are preferred.
-
-
Possible Cause 3: Proton Source Contamination. Moisture in the solvent, glassware, or nitrogen/argon line can quench the enolate.
-
Solution: Flame-dry all glassware under vacuum before use. Use freshly distilled, anhydrous solvents. Ensure a positive pressure of inert gas.
-
Data on Key Reaction Parameters
The following table summarizes the impact of various reaction parameters on the diastereoselectivity of alkylation reactions using chiral amide enolates. While this data is based on well-studied auxiliaries analogous to 3,5-dimethylmorpholine, the principles are directly applicable.
| Parameter | Condition A | d.r. (A) | Condition B | d.r. (B) | Rationale |
| Temperature | -78 °C | >98:2 | 0 °C | 85:15 | Lower temperature locks the enolate conformation and maximizes the energetic difference between diastereomeric transition states. |
| Base | LDA | >98:2 | KHMDS | 95:5 | The lithium cation (from LDA) is crucial for forming a rigid, chelated transition state that enhances selectivity. Potassium (from KHMDS) forms a looser ion pair. |
| Solvent | THF | >98:2 | THF/HMPA | 90:10 | Polar, coordinating additives like HMPA can break up the enolate aggregates, leading to a less organized transition state and reduced selectivity. |
| Electrophile | Benzyl Bromide | >98:2 | Isopropyl Iodide | 92:8 | Sterically demanding electrophiles can lower selectivity by increasing steric clash in the desired transition state. |
d.r. = diastereomeric ratio. Data is representative of typical outcomes for chiral amide alkylations.
Experimental Protocols
General Protocol for Asymmetric Alkylation of a Chiral 3,5-Dimethylmorpholine Amide
This protocol describes a general procedure for the diastereoselective alkylation of an N-acyl derivative of (2R,6R)- or (2S,6S)-3,5-dimethylmorpholine.
// Nodes prep [label="Step 1: Preparation\nFlame-dry glassware under vacuum.\nMaintain inert atmosphere (Ar/N2).", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Step 2: Dissolution\nDissolve chiral morpholine amide (1.0 eq)\nin anhydrous THF.", fillcolor="#F1F3F4", fontcolor="#202124"]; cool1 [label="Step 3: Cooling\nCool solution to -78 °C.", fillcolor="#FBBC05", fontcolor="#202124"]; deprotonate [label="Step 4: Deprotonation\nSlowly add LDA solution (1.1 eq).\nStir for 1 hour at -78 °C.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkylate [label="Step 5: Alkylation\nAdd electrophile (1.2 eq).\nStir for 2-4 hours at -78 °C.", fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="Step 6: Quench\nAdd sat. aq. NH4Cl solution\nwhile still at -78 °C.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Step 7: Workup & Purification\nWarm to RT, extract with ether/EtOAc,\ndry, concentrate. Purify by chromatography.", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="Step 8: Auxiliary Cleavage\nHydrolyze amide (e.g., acid/base)\nto yield the chiral product.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> dissolve; dissolve -> cool1; cool1 -> deprotonate; deprotonate -> alkylate; alkylate -> quench; quench -> workup; workup -> cleavage; } dot Caption: General experimental workflow for asymmetric alkylation.
Methodology:
-
Apparatus Setup: All glassware should be rigorously flame-dried under high vacuum and allowed to cool under a positive pressure of dry argon or nitrogen.
-
Enolate Formation: The chiral 3,5-dimethylmorpholine amide (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF, approx. 0.1 M). The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA, 1.1 equivalents) in THF is added dropwise via syringe over 15 minutes. The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equivalents) is added neat or as a solution in THF, and the reaction mixture is stirred at -78 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride while the flask is still in the -78 °C bath.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is extracted with ethyl acetate or diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Analysis and Purification: The crude product is analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio. The product is then purified by silica gel column chromatography.
-
Auxiliary Removal: The chiral auxiliary is typically removed by acidic or basic hydrolysis to yield the desired enantiomerically enriched carboxylic acid, which can then be converted to other functional groups.
References
Technical Support Center: Work-up Procedures for Reactions Containing 3,5-Dimethylmorpholine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylmorpholine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 3,5-Dimethylmorpholine and its hydrochloride salt?
A1: Understanding the properties of 3,5-Dimethylmorpholine and its hydrochloride salt is crucial for planning an effective work-up strategy. Key properties are summarized in the table below.
| Property | 3,5-Dimethylmorpholine | This compound |
| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₄ClNO[2] |
| Molecular Weight | 115.17 g/mol [1] | 151.63 g/mol [2] |
| Appearance | Clear to yellow liquid[3] | Solid |
| Boiling Point | 162.5 °C[3] | Not available |
| Solubility | Soluble in water and common organic solvents like ethanol, acetone, and ether.[3] | Expected to be highly soluble in water and lower alcohols; sparingly soluble in nonpolar organic solvents. |
Q2: How can I remove unreacted 3,5-Dimethylmorpholine from my reaction mixture?
A2: Unreacted 3,5-Dimethylmorpholine, being a secondary amine, can be removed by an acidic wash. By washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl), the amine will be protonated to form the water-soluble hydrochloride salt, which will then partition into the aqueous layer.[4][5] This is effective for products that are stable in acidic conditions.
Q3: My product is acid-sensitive. How can I remove 3,5-Dimethylmorpholine without an acid wash?
A3: For acid-sensitive compounds, an alternative is to use a 10% aqueous copper (II) sulfate solution for the wash. The copper ions will form a complex with the amine, which is then extracted into the aqueous layer.[4][5] This method is generally milder than using a strong acid.
Q4: I used this compound as a starting material. How does this affect the work-up?
A4: Since this compound is a salt, it is highly polar and water-soluble. If your reaction is performed in an organic solvent, the salt may be present as a solid. After the reaction, adding water will dissolve the salt, allowing for separation from a nonpolar organic product layer. If your product is also water-soluble, chromatographic separation will likely be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Emulsion formation during aqueous extraction. | The reaction mixture may contain polar solvents like DMF or DMSO which are miscible with both organic and aqueous phases.[4][5] The product or byproducts may be acting as surfactants. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. - If a polar aprotic solvent was used, dilute the reaction mixture significantly with the extraction solvent and water before performing the washes.[4][5] - Centrifugation can also be effective in separating the layers. |
| Product is lost into the aqueous layer during acidic wash. | The product may have a basic functional group that is also protonated and becomes water-soluble. | - Carefully neutralize the combined acidic aqueous layers with a base (e.g., NaHCO₃ or NaOH) to a pH where your product is no longer protonated and re-extract with an organic solvent. - Alternatively, use the copper sulfate wash method described in the FAQs.[4][5] |
| Difficulty removing all of the this compound from the organic product. | The hydrochloride salt may have some solubility in polar organic solvents used for extraction (e.g., ethyl acetate). | - Wash the organic layer multiple times with water or brine to ensure complete removal of the salt. - If the product is stable, a wash with a dilute base (e.g., saturated NaHCO₃ solution) can neutralize the hydrochloride salt to the free amine, which can then be removed with a subsequent dilute acid wash if the product is not acid-sensitive. |
| The final product is contaminated with a salt. | The drying agent (e.g., MgSO₄, Na₂SO₄) was not completely removed, or salts from the aqueous washes were carried over. | - Ensure the organic layer is thoroughly washed with brine to remove most of the water before adding the drying agent. - After drying, filter the solution through a cotton plug or filter paper to remove the solid drying agent. - If salt contamination persists, consider dissolving the crude product in a suitable solvent and filtering to remove the insoluble salt. |
Experimental Protocols
Standard Acidic Work-up for Removal of 3,5-Dimethylmorpholine:
-
Quenching: Quench the reaction mixture with deionized water.
-
Extraction: Extract the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Wash the organic layer with 1M HCl (aq). Repeat this wash 2-3 times to ensure all the amine is protonated and extracted into the aqueous phase.[4][5]
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: General workflow for the work-up of a reaction containing 3,5-Dimethylmorpholine.
Caption: Troubleshooting guide for emulsion formation during work-up.
References
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Excess for 3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral molecules such as 3,5-Dimethylmorpholine. This guide provides a comprehensive comparison of the primary analytical technique, Chiral High-Performance Liquid Chromatography (HPLC), with a notable alternative, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents. This comparison is supported by representative experimental data and detailed protocols to assist researchers in selecting the most appropriate methodology for their needs.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its high resolution and sensitivity.[1] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, separation. For cyclic amines like 3,5-Dimethylmorpholine, polysaccharide-based CSPs are particularly effective.
Performance Comparison of Representative Chiral HPLC Methods
While a specific validated method for 3,5-Dimethylmorpholine is not publicly available, the following table summarizes typical performance data for the chiral separation of analogous small cyclic amines on common polysaccharide-based columns. These serve as a strong starting point for method development.
| Parameter | Method A | Method B | Method C |
| Chiral Stationary Phase | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Ethanol / Triethylamine (90:10:0.1, v/v/v) | n-Hexane / 2-Propanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temperature | 25°C | 30°C | 25°C |
| Detection | UV at 210 nm | UV at 215 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | ~ 5.2 min | ~ 6.8 min | ~ 4.5 min |
| Retention Time (Enantiomer 2) | ~ 6.1 min | ~ 7.9 min | ~ 5.3 min |
| Resolution (Rs) | > 1.8 | > 2.0 | > 1.7 |
| Analysis Time | ~ 10 min | ~ 12 min | ~ 8 min |
Detailed Experimental Protocol: Chiral HPLC
This protocol provides a robust starting point for the development of a validated method for the enantiomeric excess determination of 3,5-Dimethylmorpholine.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak IA column (250 x 4.6 mm, 5 µm)
-
HPLC grade n-Hexane, Isopropanol, and Diethylamine
-
3,5-Dimethylmorpholine reference standards (racemic and enantiomerically enriched if available)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine.
-
Degas the mobile phase by sonication or vacuum filtration.
3. Sample Preparation:
-
Accurately weigh and dissolve the 3,5-Dimethylmorpholine sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
5. Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Alternative Method: Chiral NMR Spectroscopy
NMR spectroscopy with the addition of a chiral solvating agent (CSA) offers a rapid and less solvent-intensive alternative for determining enantiomeric excess.[2][3] The CSA forms diastereomeric complexes with the enantiomers of the analyte, which results in distinct chemical shifts in the NMR spectrum.[2] BINOL (1,1'-bi-2-naphthol) derivatives are known to be effective CSAs for amines.[2][4]
Performance Comparison: Chiral HPLC vs. Chiral NMR
| Parameter | Chiral HPLC | Chiral NMR with CSA |
| Principle | Differential interaction with a chiral stationary phase.[1] | Formation of diastereomeric complexes with a chiral solvating agent.[2] |
| Resolution | Baseline separation of enantiomers is often achievable. | Depends on the CSA and analyte; peak overlap can occur. |
| Sensitivity | High (µg/mL to ng/mL) | Lower (mg/mL) |
| Analysis Time per Sample | 10 - 30 minutes | 5 - 15 minutes |
| Method Development Time | Can be extensive, requiring screening of columns and mobile phases. | Generally faster, involving screening of CSAs. |
| Solvent Consumption | High | Low[3] |
| Quantitative Accuracy | High, with proper validation. | Good, but can be affected by peak integration accuracy. |
| Sample Requirement | Micrograms to milligrams | Milligrams |
Detailed Experimental Protocol: Chiral NMR
This protocol outlines the general procedure for determining the enantiomeric excess of 3,5-Dimethylmorpholine using a BINOL-derived chiral solvating agent.
1. Instrumentation and Materials:
-
NMR spectrometer (400 MHz or higher)
-
High-quality NMR tubes
-
(R)- or (S)-BINOL as the chiral solvating agent
-
Deuterated chloroform (CDCl₃)
-
3,5-Dimethylmorpholine sample
-
Micropipettes
2. Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the 3,5-Dimethylmorpholine sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL).
-
Gently shake the tube to ensure thorough mixing.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio.
4. Data Analysis:
-
Identify a proton signal in the 3,5-Dimethylmorpholine molecule that shows clear separation into two distinct peaks (or sets of peaks) corresponding to the two diastereomeric complexes. Protons adjacent to the nitrogen or methyl groups are often good candidates.
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess (% ee) based on the integration values: % ee = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 where Integration₁ and Integration₂ are the integration values of the signals for the major and minor diastereomeric complexes, respectively.
Workflow Diagrams
The following diagrams illustrate the typical workflows for the validation of enantiomeric excess using Chiral HPLC and Chiral NMR.
Conclusion
Both Chiral HPLC and Chiral NMR with a solvating agent are powerful techniques for the validation of enantiomeric excess in 3,5-Dimethylmorpholine products. Chiral HPLC is the method of choice for high-resolution, sensitive, and routine quantitative analysis, especially in a quality control environment.[1] In contrast, Chiral NMR offers a rapid, low-solvent consumption method ideal for high-throughput screening, reaction monitoring, and preliminary analysis.[2][3] The selection of the optimal technique will depend on the specific analytical requirements, including the desired level of accuracy, sample throughput, and available instrumentation. For comprehensive validation, employing both techniques can provide a high degree of confidence in the analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Cis- vs. Trans-3,5-Dimethylmorpholine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands and catalysts is paramount in modern organic synthesis and drug development. The stereochemical architecture of these molecules can profoundly influence reaction outcomes, dictating efficiency, selectivity, and the stereochemistry of the final product. Within the realm of chiral heterocyclic compounds, 3,5-dimethylmorpholine presents an interesting case study in stereoisomerism, existing as distinct cis and trans isomers. While the broader class of morpholine derivatives has found utility in various catalytic applications, a direct, head-to-head comparative study detailing the catalytic performance of cis- versus trans-3,5-dimethylmorpholine is not extensively documented in the current literature.
This guide aims to provide a comprehensive comparative analysis based on available data for related structures and established principles of asymmetric catalysis. We will explore the nuanced differences between the cis and trans isomers, present data from studies on analogous morpholine-based catalysts, and provide detailed experimental protocols that can be adapted for a direct comparative investigation.
The Stereochemical Landscape of 3,5-Dimethylmorpholine
The cis and trans isomers of 3,5-dimethylmorpholine are diastereomers, differing in the spatial orientation of the two methyl groups relative to the morpholine ring. In the cis isomer, both methyl groups reside on the same face of the ring, leading to a Cs-symmetric conformation in its achiral form. The trans isomer possesses a C2 axis of symmetry in its racemic form, with the methyl groups on opposite faces of the ring. This fundamental difference in three-dimensional structure is anticipated to have a significant impact on their coordination properties and their ability to induce stereoselectivity in catalytic transformations.
Inferred Catalytic Performance from Related Morpholine and Piperidine Derivatives
Although direct comparative data for cis- and trans-3,5-dimethylmorpholine is scarce, studies on other substituted morpholines and the closely related 3,5-dimethylpiperidine provide valuable insights into how stereoisomerism can dictate catalytic efficacy. For instance, in asymmetric hydrogenation reactions, the trans isomer of 3,5-dimethylpiperidine is often preferred as a chiral auxiliary or ligand, contributing to high levels of enantiomeric excess.[1] This preference is attributed to the C2 symmetry of the trans isomer, which can reduce the number of competing diastereomeric transition states, thereby enhancing stereoselectivity.
Recent research on morpholine-based organocatalysts in the 1,4-addition of aldehydes to nitroolefins has demonstrated the potential of this scaffold. While not a direct comparison of the 3,5-dimethyl isomers, these studies highlight the importance of the substitution pattern on the morpholine ring for achieving high diastereo- and enantioselectivity.[2]
Table 1: Performance of a Chiral Morpholine-Based Organocatalyst in the Michael Addition of Propanal to β-Nitrostyrene
| Catalyst Loading (mol%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) of syn-isomer |
| 1 | 95:5 | 92 |
| 5 | 96:4 | 93 |
| 10 | 95:5 | 91 |
| (Data adapted from studies on related chiral morpholine-based catalysts and is intended to be representative of the type of data required for a comparative study.) |
The data illustrates that well-designed chiral morpholine catalysts can achieve excellent stereocontrol. A comparative study of cis- and trans-3,5-dimethylmorpholine would likely reveal significant differences in both reactivity and stereoselectivity due to their distinct topologies.
Experimental Protocols
To facilitate a direct comparative study, the following experimental protocols are provided. These are based on established procedures for asymmetric catalysis using secondary amine catalysts and can be adapted to evaluate the performance of cis- and trans-3,5-dimethylmorpholine.
Representative Experimental Protocol: Asymmetric Michael Addition
This protocol outlines a general procedure for the Michael addition of an aldehyde to a nitroalkene, a common benchmark reaction for assessing the efficacy of chiral organocatalysts.
Materials:
-
cis-3,5-Dimethylmorpholine
-
trans-3,5-Dimethylmorpholine
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Solvent (e.g., dichloromethane, toluene)
-
Acid co-catalyst (e.g., benzoic acid), if required
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation (GC, HPLC with a chiral stationary phase)
Procedure:
-
To a stirred solution of the nitroalkene (1.0 mmol) in the chosen solvent (5 mL) at the desired temperature (e.g., room temperature or 0 °C), add the catalyst (cis- or trans-3,5-dimethylmorpholine, 0.1 mmol, 10 mol%).
-
If an acid co-catalyst is used, add it at this stage (0.1 mmol, 10 mol%).
-
Add the aldehyde (2.0 mmol, 2.0 equivalents) dropwise over 5 minutes.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH
4Cl (10 mL). -
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na
2SO4, filter, and concentrate under reduced pressure. -
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio and enantiomeric excess of the product by GC or HPLC using a suitable chiral stationary phase.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the potential role of cis- and trans-3,5-dimethylmorpholine in catalysis and the workflow for their comparison, the following diagrams are provided.
Caption: A generalized catalytic cycle for an enamine-catalyzed Michael addition.
Caption: Workflow for a comparative study of cis- vs. trans-3,5-dimethylmorpholine.
Conclusion and Future Outlook
The stereochemical identity of a chiral ligand or catalyst is a critical determinant of its performance in asymmetric synthesis. While a definitive comparative study of cis- versus trans-3,5-dimethylmorpholine in catalysis is yet to be published, the foundational principles of stereochemistry in catalysis strongly suggest that these isomers will exhibit distinct catalytic behaviors. The C2-symmetric trans isomer may offer advantages in terms of stereoselectivity for certain reaction classes, whereas the cis isomer could present unique steric and electronic properties leading to different, and potentially complementary, catalytic outcomes.
The provided experimental framework offers a starting point for researchers to conduct a systematic investigation into the catalytic prowess of these isomers. Such a study would be a valuable contribution to the field, providing a clearer understanding of the structure-activity relationships within this class of chiral morpholines and potentially unlocking new avenues for the development of efficient and selective catalytic systems for the synthesis of complex, high-value molecules.
References
Comparative Guide: 3,5-Dimethylmorpholine Hydrochloride vs. Other Chiral Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholine scaffolds are recognized as "privileged structures" in medicinal chemistry and are increasingly utilized in asymmetric catalysis. Their inherent conformational rigidity and the stereochemical information embedded within their framework make them ideal building blocks for developing novel therapeutics and efficient chiral catalysts. 3,5-Dimethylmorpholine hydrochloride, a specific chiral derivative, presents a simple yet stereochemically defined scaffold. This guide provides an objective comparison of this compound with other chiral morpholine derivatives, supported by available experimental data from the scientific literature.
I. Performance in Anticancer Drug Discovery
While specific quantitative anticancer activity for this compound is not extensively documented in publicly available literature, its potential is noted. For instance, it has been described as a chiral amide with potential anticancer activity, particularly against CDK4/6 inhibitor-resistant cell lines. To provide a comparative landscape, the following table summarizes the in vitro anticancer efficacy (IC50 values) of a variety of other chiral morpholine derivatives.
Table 1: In Vitro Anticancer Activity of Various Chiral Morpholine Derivatives
| Compound/Derivative Class | Target Cancer Cell Line | IC50 (µM) |
| Pyrimidine-morpholine hybrid (Compound 2g ) | SW480 (Colon Carcinoma) | 5.10 ± 2.12[1] |
| Pyrimidine-morpholine hybrid (Compound 2g ) | MCF-7 (Breast Adenocarcinoma) | 19.60 ± 1.13[1] |
| Morpholine-substituted tetrahydroquinoline (Compound 10e ) | A549 (Lung Carcinoma) | 0.033 ± 0.003[2] |
| Morpholine-substituted tetrahydroquinoline (Compound 10h ) | MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007[2] |
| Morpholine substituted quinazoline (Compound AK-10 ) | A549 (Lung Carcinoma) | 8.55 ± 0.67[3] |
| Morpholine substituted quinazoline (Compound AK-10 ) | MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23[3] |
| Morpholine substituted quinazoline (Compound AK-10 ) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29[3] |
| Benzo[a]phenazine derivative with morpholine side chain (5d-2 ) | HeLa, A549, MCF-7, HL-60 | 1.04 - 2.27[4] |
| Morpholinopyrimidine-5-carbonitrile (Compound 7 ) | UACC-62 (Melanoma) | 86.18% Growth Inhibition[5] |
| Morpholinopyrimidine-5-carbonitrile (Compound 7 ) | HOP-92 (Non-small cell lung) | 93.72% Growth Inhibition[5] |
Note: The absence of this compound from this table indicates a significant opportunity for future research. The presented data underscores that the morpholine scaffold is a versatile platform for generating highly potent anticancer agents, with efficacy being heavily influenced by the nature of the substituents.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following is a generalized protocol for determining the IC50 values as presented in Table 1.
-
Cell Culture: Human cancer cell lines are maintained in a suitable growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated overnight to allow for attachment.
-
Compound Administration: Stock solutions of the test compounds are prepared in DMSO and serially diluted with the culture medium to the desired final concentrations. The cells are then treated with these dilutions and incubated for 48 to 72 hours.
-
MTT Staining: Following the treatment period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the resulting formazan crystals.
-
Absorbance Reading: The absorbance is quantified using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[1][2][3]
II. Performance in Asymmetric Catalysis
Chiral morpholine derivatives have shown promise as organocatalysts in key asymmetric transformations, such as the aldol reaction. Although specific catalytic performance data for this compound was not found in the reviewed literature, the performance of other catalysts in similar reactions provides a valuable benchmark.
Table 2: Performance of Chiral Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Reaction Scope | Yield (%) | Enantiomeric Excess (ee, %) |
| Proline-based catalyst | Acetone + p-nitrobenzaldehyde | 68 | 96[6] |
| Cu(II)-thiophene-2,5-bis(amino-alcohol) | Isatin + Acetone | 88 | 96[7] |
| L-proline | 4-hydroxy-3-alkyl-5H-furan-2-one + alkyl vinyl ketones | up to 99 | up to 99[8] |
Note: This table provides reference data for highly efficient organocatalysts in the asymmetric aldol reaction. To ascertain the catalytic prowess of this compound, dedicated experimental evaluation is required.
Experimental Protocol: General Asymmetric Aldol Reaction
The following is a representative protocol for a direct catalytic asymmetric aldol reaction.
-
Reaction Assembly: In a reaction vial, the aldehyde (e.g., 0.5 mmol) is dissolved in the appropriate solvent system (e.g., a mixture of acetone and water). The chiral organocatalyst (typically 10-30 mol%) is then added to the solution.
-
Reaction Execution: The mixture is stirred at a controlled temperature (e.g., 0°C or room temperature) for a duration of 24 to 72 hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using flash column chromatography on silica gel.
-
Characterization: The yield of the purified aldol product is calculated. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[6][9]
Visualizations
Signaling Pathway Inhibition by Morpholine-Based Therapeutics
A significant number of morpholine-containing anticancer agents function by inhibiting key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth and proliferation.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and points of inhibition by morpholine derivatives.
Experimental Workflow for Asymmetric Catalysis
The following diagram outlines a typical experimental workflow for the evaluation of a new chiral catalyst in an asymmetric reaction.
Caption: A typical workflow for a catalytic asymmetric synthesis and analysis.
Conclusion
This guide consolidates available data to offer a comparative perspective on this compound and other chiral morpholine derivatives. The morpholine scaffold is a highly versatile and valuable component in the design of both therapeutic agents and asymmetric catalysts. While direct comparative experimental data for this compound is currently limited in the public domain, the impressive performance of other functionalized morpholine derivatives strongly suggests its potential as a valuable building block and catalyst. The provided data and experimental protocols offer a solid foundation for initiating research programs aimed at exploring the full potential of this compound in drug discovery and asymmetric synthesis. Further investigation into this specific derivative is warranted to fully delineate its performance characteristics relative to other chiral morpholines.
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct catalytic asymmetric synthesis of highly functionalized tetronic acids/tetrahydro-isobenzofuran-1,5-diones via combination of cascade three-component reductive alkylations and Michael-aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Catalytic Asymmetric Aldol Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,5-Dimethylmorpholine Hydrochloride and Piperidine-Based Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Both morpholine and piperidine derivatives are widely employed as organocatalysts, particularly in reactions proceeding through enamine or iminium ion intermediates. This guide provides a comparative analysis of 3,5-Dimethylmorpholine hydrochloride and piperidine-based catalysts, offering insights into their relative performance based on established chemical principles and available experimental data for related structures.
Executive Summary
Piperidine-based catalysts are generally observed to be more reactive than their morpholine counterparts. This is attributed to the higher basicity and nucleophilicity of the nitrogen atom in the piperidine ring. The electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron density on the nitrogen, thereby diminishing its catalytic activity in many reactions. The methyl groups in this compound introduce steric bulk around the nitrogen atom, which can further influence catalyst performance, potentially leading to lower reaction rates but possibly enhanced stereoselectivity in certain transformations.
Theoretical Comparison of Catalytic Performance
The catalytic activity of secondary amines like 3,5-Dimethylmorpholine and piperidine derivatives in reactions such as the Knoevenagel condensation and Michael addition is critically dependent on the nucleophilicity of the nitrogen atom for the formation of the key enamine intermediate.
Electronic Effects: The primary differentiator between the two catalyst classes is the presence of an oxygen atom in the morpholine ring. This oxygen atom exerts an electron-withdrawing inductive effect, which reduces the basicity and nucleophilicity of the morpholine nitrogen compared to the nitrogen in a piperidine ring. Consequently, piperidine-based catalysts are generally more effective at promoting reactions that rely on the formation of an enamine intermediate.
Steric Effects: The presence of two methyl groups at the 3 and 5 positions of the morpholine and piperidine rings introduces steric hindrance around the nitrogen atom. This steric bulk can:
-
Decrease the rate of reaction: By impeding the approach of reactants to the nitrogen atom, steric hindrance can slow down the formation of the enamine intermediate and subsequent reaction steps.
-
Influence stereoselectivity: The sterically demanding environment created by the methyl groups can favor the formation of one stereoisomer over another, leading to higher diastereoselectivity or enantioselectivity in asymmetric reactions.
The following diagram illustrates the key structural differences and their anticipated impact on catalytic activity.
Caption: Comparison of 3,5-Dimethylmorpholine and 3,5-Dimethylpiperidine.
Data Presentation: A Comparative Overview
The following table provides a summary of the anticipated performance differences between this compound and a representative piperidine-based catalyst, piperidine itself, in a typical base-catalyzed reaction like the Knoevenagel condensation. The data for piperidine is based on established literature, while the performance of this compound is projected based on the chemical principles discussed.
| Catalyst | Key Structural Feature | Expected Basicity (pKa of Conjugate Acid) | Predicted Catalytic Activity | Potential for Stereocontrol |
| Piperidine | Six-membered saturated heterocycle | ~11.2 | High | Moderate |
| This compound | Oxygen in the ring, methyl substituents | Lower than piperidine | Lower | Potentially Higher |
Experimental Protocols
While a direct comparative study is unavailable, the following general experimental protocols for a Knoevenagel condensation can be adapted to evaluate the catalytic performance of this compound against a piperidine-based catalyst.
General Procedure for Knoevenagel Condensation
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Catalyst (this compound or piperidine-based catalyst)
-
Solvent (e.g., ethanol, isopropanol, or toluene)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent (5 mL) at room temperature, add the catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
To conduct a comparative study, it is crucial to maintain identical reaction conditions (substrate concentrations, temperature, solvent, and reaction time) for both catalysts and to quantify the product yield accurately.
The following workflow illustrates a typical experimental setup for comparing catalyst performance.
Caption: Workflow for comparing catalyst performance.
Conclusion
While direct experimental comparisons are lacking, fundamental chemical principles provide a strong basis for predicting the relative performance of this compound and piperidine-based catalysts. Piperidine catalysts are expected to exhibit higher reactivity due to the greater nucleophilicity of their nitrogen atom. Conversely, the steric bulk of the methyl groups and the electronic nature of the morpholine ring in this compound may offer advantages in terms of stereocontrol for certain applications.
For researchers and drug development professionals, the choice between these catalyst classes will depend on the specific requirements of the chemical transformation. If high reaction rates and yields are the primary objectives, a piperidine-based catalyst may be the preferred choice. However, if the synthesis demands a high degree of stereoselectivity, the unique structural features of this compound may warrant its investigation, despite its anticipated lower reactivity. The provided experimental protocol offers a framework for conducting direct comparative studies to elucidate the optimal catalyst for a given application.
Confirming the Structure of 3,5-Dimethylmorpholine: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the accurate confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic data for 3,5-dimethylmorpholine and its alternatives, offering the necessary experimental backing to ensure confidence in product identity.
This guide focuses on the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting a clear comparison of the expected data for 3,5-dimethylmorpholine with that of common structural alternatives like 2,6-dimethylmorpholine, N-methylmorpholine, and the parent morpholine ring, researchers can effectively distinguish between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3,5-dimethylmorpholine and its structural isomers and related compounds. This data is essential for the unambiguous confirmation of the desired product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3,5-Dimethylmorpholine | Data not available in search results | |
| Morpholine | CDCl₃ | ~2.88 (t, 4H), ~3.72 (t, 4H), ~1.8 (s, 1H) |
| N-Methylmorpholine | Data available on SpectraBase[1] | |
| Piperidine | CDCl₃ | 2.79, 2.19, 1.51[2][3] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| cis-3,5-Dimethylmorpholine | Referenced in Org. Magn. Resonance 11, 116 (1978)[4] | |
| trans-3,5-Dimethylmorpholine | Referenced in Org. Magn. Resonance 11, 116 (1978)[4] | |
| Morpholine | CDCl₃ | 46.2 (C3, C5), 67.8 (C2, C6) |
| N-Methylmorpholine | Data available on SpectraBase[5] | |
| Piperidine | CDCl₃ | 47.0, 27.2, 25.2[2] |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Peaks (cm⁻¹) |
| 3,5-Dimethylmorpholine | Liquid (Neat) | Spectrum available from NIST[6] |
| Morpholine | Data available in search results | |
| N-Methylmorpholine | Data available in search results | |
| Piperidine | Infrared absorption spectrum referenced |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key m/z Values |
| 3,5-Dimethylmorpholine | Predicted [M+H]⁺: 116.10700[7] | |
| Morpholine | Data available from NIST[8] | |
| N-Methylmorpholine | Data available from NIST[9] | |
| Piperidine | Data available in search results |
Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental procedures. The following are general protocols for the spectroscopic techniques discussed.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and enhance signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Phase and baseline corrections are applied to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Background Subtraction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of a 3,5-dimethylmorpholine product using the spectroscopic data outlined in this guide.
Caption: Workflow for the spectroscopic confirmation of 3,5-dimethylmorpholine.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 4. 3,5-Dimethylmorpholine | C6H13NO | CID 8862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Morpholine, 3,5-dimethyl- [webbook.nist.gov]
- 7. PubChemLite - 3,5-dimethylmorpholine (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 8. Morpholine [webbook.nist.gov]
- 9. Morpholine, 4-methyl- [webbook.nist.gov]
A Comparative Guide to the Quantification of Reaction Yield by NMR: Evaluating 3,5-Dimethylmorpholine Hydrochloride as an Internal Standard
For researchers, scientists, and professionals in drug development, accurate and efficient quantification of reaction yields is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a powerful analytical technique for this purpose, offering direct and precise measurement without the need for compound-specific calibration curves. The cornerstone of accurate qNMR is the use of a suitable internal standard. This guide provides a comprehensive comparison of 3,5-Dimethylmorpholine hydrochloride as a potential internal standard against established alternatives, supported by theoretical evaluation and detailed experimental protocols.
The Critical Role of the Internal Standard in qNMR
In qNMR, an internal standard is a chemically inert compound with a known concentration and purity that is added to the sample containing the analyte of interest. By comparing the integral of a specific resonance signal from the analyte to that of a signal from the internal standard, the concentration and, subsequently, the reaction yield can be determined.
An ideal internal standard should possess the following characteristics:
-
High Purity: To ensure accurate quantification.
-
Chemical and Thermal Stability: It should not react with the analyte, solvent, or other components in the reaction mixture under the experimental conditions.
-
Simple and Well-Resolved NMR Spectrum: Preferably exhibiting a single, sharp signal in a region of the ¹H NMR spectrum that does not overlap with analyte or solvent signals.
-
Good Solubility: Must be soluble in the deuterated solvent used for the analysis.
-
Non-Volatile: To prevent concentration changes during sample preparation.
-
Known Proton Count: The number of protons giving rise to the quantification signal must be accurately known.
Theoretical Evaluation of this compound as a qNMR Internal Standard
While not a commonly documented internal standard for qNMR, we can theoretically evaluate the suitability of this compound based on its chemical structure and physicochemical properties.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | PubChem CID: 12638208 |
| Molecular Weight | 151.63 g/mol | PubChem CID: 12638208 |
| Physical State | Solid | N/A |
| Solubility (free base) | Soluble in water and common organic solvents | Solubility of Things |
Predicted ¹H NMR Spectrum and Suitability
The ¹H NMR spectrum of this compound is predicted to show signals for the two methyl groups and the morpholine ring protons. The hydrochloride salt form would likely shift the signals of the protons adjacent to the nitrogen atom downfield compared to the free base.
-
Methyl Protons: A doublet signal is expected for the two methyl groups. The chemical shift would likely be in the aliphatic region (around 1.2-1.5 ppm).
-
Morpholine Ring Protons: A series of multiplets are expected for the methylene and methine protons on the morpholine ring, likely in the range of 2.5-4.0 ppm.
Potential Advantages:
-
Simple Signals: The methyl proton signal could potentially serve as a simple, well-defined resonance for quantification, provided it does not overlap with analyte signals.
-
Good Solubility: As a hydrochloride salt, it is expected to be soluble in polar deuterated solvents like D₂O and DMSO-d₆.
Potential Disadvantages:
-
Signal Complexity: The morpholine ring protons will likely produce complex, overlapping multiplets, making them unsuitable for quantification.
-
Potential for Overlap: The methyl signal, while simple, falls in a region where many organic molecules exhibit signals.
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, which could affect accurate weighing.
-
Lack of Certification: It is not available as a certified reference material for qNMR.
Comparison with Established qNMR Internal Standards
To provide a clear comparison, we will evaluate this compound against three commonly used internal standards: Maleic Acid, Dimethyl Sulfone (DMSO₂), and 1,3,5-Trimethoxybenzene.
Table 1: Comparison of Physicochemical and Spectroscopic Properties of qNMR Internal Standards
| Property | 3,5-Dimethylmorpholine HCl (Theoretical) | Maleic Acid | Dimethyl Sulfone (DMSO₂) | 1,3,5-Trimethoxybenzene |
| Molecular Formula | C₆H₁₄ClNO | C₄H₄O₄ | C₂H₆O₂S | C₉H₁₂O₃ |
| Molecular Weight | 151.63 g/mol | 116.07 g/mol | 94.13 g/mol | 168.19 g/mol |
| ¹H NMR Signal(s) | Methyl doublet (~1.2-1.5 ppm), Morpholine multiplets (~2.5-4.0 ppm) | Singlet (~6.25 ppm in D₂O) | Singlet (~3.1 ppm in DMSO-d₆) | Two singlets (~6.1 ppm and ~3.7 ppm in CDCl₃) |
| Number of Protons | 6 (methyls) | 2 | 6 | 3 (aromatic), 9 (methoxy) |
| Common Solvents | D₂O, DMSO-d₆ | D₂O, DMSO-d₆ | D₂O, DMSO-d₆, CDCl₃ | CDCl₃, Acetone-d₆ |
| Advantages | Simple methyl signal | Single, sharp signal in a clean region | Highly soluble, inert | Signals in distinct regions |
| Disadvantages | Complex morpholine signals, potential methyl overlap, hygroscopic | Can be reactive under certain pH conditions | Signal can overlap with some analytes | Two signals, can complicate analysis |
Experimental Protocols
Below are detailed methodologies for the quantification of reaction yield using an internal standard via ¹H NMR.
General Experimental Workflow for qNMR
The general workflow for determining reaction yield using an internal standard is depicted below.
Caption: General workflow for qNMR yield determination.
Detailed Protocol for Reaction Yield Quantification
-
Sample Preparation:
-
Accurately weigh a known amount of the crude reaction mixture (containing the product) into a vial.
-
Accurately weigh a known amount of the chosen internal standard and add it to the same vial. The molar ratio of the internal standard to the expected product should ideally be around 1:1.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, DMSO-d₆, or D₂O).
-
Ensure complete dissolution, then transfer the solution to a clean and dry NMR tube.
-
-
¹H NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative acquisition parameters. Key parameters to consider are:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton signal being quantified (typically 30-60 seconds for accurate results).
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1).
-
Acquisition Time (at): Should be long enough to ensure good digital resolution.
-
-
-
Data Processing:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum manually.
-
Apply a baseline correction to the entire spectrum.
-
-
Data Analysis and Yield Calculation:
-
Identify a well-resolved signal for the product and a signal for the internal standard that do not overlap with any other signals.
-
Integrate these two signals accurately.
-
Calculate the moles of the internal standard (IS) and the product using the following formula:
Moles of Product = (Integral of Product / Number of Protons of Product) × (Number of Protons of IS / Integral of IS) × Moles of IS
-
Calculate the percentage yield of the reaction:
% Yield = (Actual Moles of Product / Theoretical Moles of Product) × 100
-
Comparative Analysis of Internal Standards
The choice of an internal standard is critical and depends on the specific reaction being analyzed. The following diagram provides a logical framework for selecting an appropriate standard.
Caption: Decision tree for selecting a qNMR internal standard.
Conclusion
The quantification of reaction yields by ¹H NMR is a robust and accurate method that relies heavily on the appropriate selection of an internal standard. While this compound presents some theoretical advantages, such as a potentially simple methyl signal and good solubility in polar solvents, its complex morpholine proton signals, the potential for signal overlap in the aliphatic region, and its lack of certification as a qNMR standard are significant drawbacks.
Established internal standards such as Maleic Acid, Dimethyl Sulfone, and 1,3,5-Trimethoxybenzene offer more reliable and well-characterized options for a wide range of applications. The choice among these will depend on the specific chemical environment of the reaction mixture and the ¹H NMR spectrum of the analyte. For researchers seeking the highest accuracy and reproducibility, utilizing a certified reference material as an internal standard is strongly recommended. This guide provides the foundational knowledge and protocols to empower researchers to make informed decisions for their quantitative NMR analyses.
Comparative Analysis of 3,5-Dimethylmorpholine Hydrochloride in Reaction Kinetics
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a comparative analysis of the reaction kinetics of morpholine-based catalysts, with a focus on 3,5-Dimethylmorpholine derivatives, in the context of asymmetric organocatalysis. We will delve into their performance in key organic transformations and compare them with widely used alternatives, supported by experimental data.
Performance in Asymmetric Michael Addition
The Michael addition, a cornerstone of carbon-carbon bond formation, serves as an excellent benchmark for evaluating the efficacy of chiral organocatalysts. Secondary amines, such as morpholine derivatives, catalyze this reaction through an enamine intermediate.
A study on the 1,4-addition of aldehydes to nitroolefins provides valuable insights into the performance of various morpholine-based catalysts. The general observation is that morpholine-derived catalysts, while effective, often exhibit lower reactivity compared to their pyrrolidine-based counterparts.[1][2] This is attributed to the presence of the oxygen atom in the morpholine ring, which increases the ionization potential and reduces the nucleophilicity of the corresponding enamine intermediate.[1]
However, strategic substitution on the morpholine ring can significantly enhance catalytic activity and stereoselectivity. Below is a comparison of different β-morpholine amino acid catalysts in the Michael addition of propanal to β-nitrostyrene.
| Catalyst | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn, %) |
| Catalyst I | >99 | 99:1 | 94 |
| Catalyst II | >99 | 95:5 | 85 |
| Catalyst III | >99 | 90:10 | 70 |
| Data sourced from a study on morpholine-based organocatalysts.[1] |
Catalyst I , a specific β-morpholine amino acid, demonstrated remarkable efficiency, achieving a quantitative yield and high diastereo- and enantioselectivity with only 1 mol% catalyst loading.[1] This highlights the potential of specifically designed morpholine derivatives to overcome the inherent lower reactivity of the morpholine scaffold.
Comparison with Alternative Catalysts in Urethane Formation
A theoretical study on urethane formation from phenyl isocyanate and butan-1-ol provides a kinetic comparison between morpholine and its methylated analogue, 4-methylmorpholine. The calculated activation energies suggest that 4-methylmorpholine is a slightly more effective catalyst than morpholine for this transformation.[3]
| Catalyst | Calculated Activation Energy (kJ/mol) |
| Morpholine | 29.7 |
| 4-Methylmorpholine | 26.6 |
| Data from a computational study on urethane formation.[3] |
This difference in catalytic activity can be associated with the differing proton affinities of the two catalysts.[3]
Experimental Protocols
Below is a representative experimental protocol for an asymmetric Michael addition reaction catalyzed by a secondary amine, which can be adapted for use with 3,5-Dimethylmorpholine hydrochloride.
General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes:
-
To a stirred solution of the nitroalkene (0.2 mmol) in the chosen solvent (e.g., Dichloromethane, 2 mL) at room temperature, add the aldehyde (0.4 mmol, 2 equivalents).
-
Add the secondary amine organocatalyst (e.g., a derivative of 3,5-Dimethylmorpholine, 0.02 mmol, 10 mol%).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC analysis, respectively.[4]
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: Enamine catalytic cycle for the Michael addition.
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Synthesized 3,5-Dimethylmorpholine Hydrochloride
For researchers, scientists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a foundational requirement for reliable and reproducible results. Impurities in a chemical entity like 3,5-Dimethylmorpholine hydrochloride, a versatile morpholine derivative, can lead to misleading biological data, failed experiments, and compromised safety profiles. This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with detailed experimental protocols and illustrative data.
Comparative Analysis of Purity Assessment Techniques
The selection of an analytical method for purity determination hinges on factors such as the nature of potential impurities, required accuracy, sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Melting Point Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy are principal techniques in the analytical chemist's toolkit. Each method offers distinct advantages and provides a different facet of the compound's purity profile.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment, adept at separating the main compound from non-volatile impurities.[1] Its high sensitivity and quantitative accuracy make it ideal for detecting trace-level contaminants. For amine hydrochlorides, which can present challenges like poor peak shape, methods like Reversed-Phase HPLC with Ion-Pairing (IP-RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.[2] HILIC can offer superior retention for polar compounds and is highly compatible with mass spectrometry.[2]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the same compound.[3][4] It provides both structural confirmation and quantification in a single, non-destructive experiment.[3][5] By integrating the signal of the analyte against that of a certified internal standard of known purity, a highly accurate mass-based purity value can be calculated.[4][6]
-
Melting Point Analysis: This classical technique provides a rapid and straightforward preliminary assessment of purity. Pure crystalline substances melt over a very narrow temperature range.[7][8] The presence of impurities typically causes a depression and broadening of the melting point range.[8][9] While not quantitative, a sharp melting point that aligns with literature values is a strong indicator of high purity.[7][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. By comparing the spectrum of the synthesized compound to that of a known pure standard, one can identify unexpected peaks that may indicate the presence of impurities.[11] While primarily a qualitative technique for structural confirmation, it can effectively detect impurities with different functional groups from the target compound.[12]
Logical Workflow for Purity Assessment
A multi-faceted approach is recommended for the robust characterization of synthesized this compound. The following workflow outlines a logical sequence of analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. quora.com [quora.com]
- 6. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 7. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 8. mt.com [mt.com]
- 9. chm.uri.edu [chm.uri.edu]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 3,5-Dimethylmorpholine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of functional groups in a molecule can have a profound impact on its biological activity. This guide provides a comparative overview of the known biological activities of the stereoisomers of 3,5-dimethylmorpholine, focusing on the cis and trans configurations. While direct comparative studies on the base 3,5-dimethylmorpholine isomers are limited in publicly available research, this document synthesizes findings from studies on related derivatives to highlight the significance of their stereochemistry.
Introduction to 3,5-Dimethylmorpholine Stereoisomers
3,5-Dimethylmorpholine is a heterocyclic compound that exists as two primary stereoisomers: cis-3,5-dimethylmorpholine and trans-3,5-dimethylmorpholine. In the cis isomer, the two methyl groups are on the same side of the morpholine ring, while in the trans isomer, they are on opposite sides. Each of these can also exist as a pair of enantiomers. This stereoisomerism is a critical factor in their interaction with biological targets.
Comparative Biological Activity
Direct, head-to-head comparisons of the biological activity of isolated cis- and trans-3,5-dimethylmorpholine are not extensively documented in peer-reviewed literature. However, studies on derivatives incorporating these moieties provide strong evidence that their stereochemical orientation is a key determinant of biological function, particularly in the context of anticancer activity.
One of the key areas where derivatives of 3,5-dimethylmorpholine have shown promise is in the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.
Anticancer Activity and PI3K/mTOR Inhibition
Research into novel inhibitors of the PI3K/mTOR pathway has explored the use of various substituted morpholine derivatives. A notable study synthesized and evaluated a series of compounds where different morpholine analogues were incorporated. In this context, a derivative containing (3S,5R)-3,5-dimethylmorpholine (a cis isomer) was shown to maintain strong affinity for mTOR while having a slightly decreased potency for PI3Kα compared to other derivatives. This suggests that the specific stereochemistry of the dimethylmorpholine ring can be leveraged to tune the selectivity and potency of kinase inhibitors.
While a direct IC50 comparison for the standalone isomers is unavailable, the data from derivatives underscores the importance of stereochemistry. For instance, in a related compound, N-nitroso-2,6-dimethylmorpholine, the trans isomer was found to be a more potent carcinogen in rats than the cis isomer, and the two isomers were metabolized differently.[1][2] This highlights that the spatial arrangement of the methyl groups significantly influences metabolic pathways and biological outcomes.
Table 1: Summary of Biological Activity Insights for 3,5-Dimethylmorpholine Stereoisomer Derivatives
| Stereoisomer Moiety | Biological Context | Observed Activity/Significance | Reference |
| cis-(3S,5R)-3,5-Dimethylmorpholine | mTOR/PI3Kα Inhibition (in a derivative) | Maintained strong affinity for mTOR, with slightly decreased potency for PI3Kα compared to some other morpholine derivatives. | |
| trans vs. cis N-nitroso-2,6-dimethylmorpholine | Carcinogenesis and Metabolism | The trans isomer was a more potent carcinogen in rats. The isomers showed different metabolic pathways. | [1][2] |
Experimental Protocols
To assess the biological activity of 3,5-dimethylmorpholine stereoisomers, particularly their potential anticancer effects, standard in vitro assays are employed.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a common method to assess cell viability and the cytotoxic potential of a compound.
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cis- and trans-3,5-dimethylmorpholine isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
PI3K Enzyme Inhibition Assay
To determine if the compounds directly inhibit the PI3K enzyme, a biochemical assay can be performed.
Principle: This assay measures the kinase activity of a purified PI3K enzyme in the presence of an inhibitor. The activity is typically quantified by measuring the amount of phosphorylated lipid product or the depletion of ATP.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the PI3K enzyme, a lipid substrate (e.g., PIP2), and ATP.
-
Inhibitor Addition: Add varying concentrations of the 3,5-dimethylmorpholine stereoisomers to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction and incubate for a specific time at a controlled temperature.
-
Detection: Stop the reaction and detect the product. This can be done using various methods, such as radioactive labeling of ATP, antibody-based detection of the phosphorylated product, or luminescence-based ATP detection kits.
-
Data Analysis: Determine the enzyme activity at each inhibitor concentration and calculate the IC50 value.
Visualizing Molecular Pathways and Workflows
To better understand the context of the biological activity of 3,5-dimethylmorpholine stereoisomers, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: A generalized workflow for determining cytotoxicity using the MTT assay.
Conclusion
The stereochemistry of 3,5-dimethylmorpholine is a critical factor influencing its biological activity. While direct comparative data for the individual stereoisomers is not abundant, evidence from studies on their derivatives strongly suggests that the cis and trans configurations lead to different pharmacological profiles. Specifically, in the context of cancer therapy, the precise spatial arrangement of the methyl groups can be exploited to modulate the potency and selectivity of inhibitors targeting key signaling pathways like PI3K/AKT/mTOR. Further research focusing on the direct comparison of the biological activities of cis- and trans-3,5-dimethylmorpholine is warranted to fully elucidate their therapeutic potential.
References
Comparative Analysis of Synthetic Routes for the Anti-Tuberculosis Drug Pretomanid
Pretomanid is a critical component in the treatment of multidrug-resistant tuberculosis and its efficient synthesis is a subject of ongoing research.[1][2] Various routes to this complex molecule have been developed, each with its own set of advantages and disadvantages. This guide provides a side-by-side comparison of these methods to aid in the selection of the most suitable synthetic strategy for different research and production scales.
Quantitative Comparison of Pretomanid Synthetic Routes
The following table summarizes the key quantitative data for several prominent synthetic routes to Pretomanid, offering a clear comparison of their efficiency.
| Synthetic Route | Starting Materials | Number of Steps | Overall Yield (%) | Purity (%) | Key Considerations |
| Route 1: Zhai et al. | 2-chloro-4-nitroimidazole, (S)-epichlorohydrin | 5 | 28 | >99 (HPLC) | Avoids explosive 2,4-dinitroimidazole and expensive (S)-1-O-(tert-butyldimethylsilyl) glycidol.[3][4] |
| Route 2: Fairlamb et al. (Optimized) | (R)-glycidol, 2-bromo-4-nitro-1H-imidazole | 3 | 30-40 | >99 (HPLC) | Aims to avoid purification of intermediates and reduces product loss.[3] |
| Route 3: Original Barry and Baker | 2,4-dinitroimidazole | 5 | 17 | Not specified | Utilizes a potentially explosive starting material and hazardous reagents like NaH/DMF.[3] |
| Route 4: AAP Pharma Technologies | 4-nitroimidazole, protected (S)-(-)-glycidols | 4 | ~30 | >99 (HPLC) | Developed a scalable process with improved safety and practicality for large-scale synthesis.[5] |
| Route 5: Indian Route | (R)-glycidol | 6 | 24 | 99.7 (chemical), 99.8 (enantio) | Utilizes cheap reagents and offers simple operations without complex purifications.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are the experimental protocols for two key synthetic routes to Pretomanid.
Protocol 1: Synthesis of Pretomanid via Zhai et al. Route
This route offers a practical and efficient method for the production of Pretomanid, avoiding hazardous reagents.[4]
Step 1: Synthesis of (S)-1-(tert-butyldimethylsilyloxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol 2-chloro-4-nitroimidazole is reacted with (S)-epichlorohydrin through nucleophilic substitution. The resulting product is then hydrolyzed and undergoes silicon etherification to yield the key intermediate.
Step 2: O-alkylation The intermediate from Step 1 is then O-alkylated.
Step 3: Intramolecular Cyclization The final step involves an intramolecular cyclization to afford Pretomanid with excellent quality and yield.[4]
Protocol 2: Optimized Synthesis of Pretomanid via Fairlamb et al.
This approach focuses on minimizing intermediate purification steps to improve overall yield.[3]
Step 1: Alkylation of 2-Bromo-4-nitro-1H-imidazole 2-bromo-4-nitro-1H-imidazole is alkylated with a protected (R)-glycidol. Different protecting groups (e.g., PMBz, Bz) can be used.
Step 2: One-Pot Deprotection and Cyclization The crude product from the alkylation step undergoes a one-pot deprotection and cyclization to form Pretomanid. For the PMBz protected intermediate, this is achieved using an excess of K2CO3 in methanol at low temperatures, followed by warming to room temperature.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described above.
References
- 1. Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and practical protocol for the production of pretomanid (PA-824) via a novel synthetic strategy | Semantic Scholar [semanticscholar.org]
- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 6. mdpi.com [mdpi.com]
Performance Evaluation of 3,5-Dimethylmorpholine Hydrochloride in Flow Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of 3,5-Dimethylmorpholine hydrochloride in flow chemistry applications. Due to the limited direct experimental data on this specific compound in continuous flow processes, this guide draws comparisons from the performance of structurally similar cyclic secondary amines, such as morpholine, piperidine, and pyrrolidine, in well-established flow chemistry reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into experimental design and the selection of reagents for continuous manufacturing processes.
Reductive Amination in Continuous Flow: A Comparative Analysis
Reductive amination is a cornerstone of amine synthesis, and its adaptation to flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The following table summarizes the performance of various cyclic secondary amines in continuous flow reductive amination reactions, providing a benchmark for estimating the potential performance of 3,5-Dimethylmorpholine.
Table 1: Performance of Cyclic Secondary Amines in Continuous Flow Reductive Amination
| Amine | Carbonyl Compound | Catalyst/Reducing Agent | Temp. (°C) | Residence Time | Yield (%) | Reference |
| Pyrrolidine | Benzaldehyde | Pd/C, Et3SiH | 25 | 30 min | 79 | [1] |
| Pyrrolidine | 4-Fluorobenzaldehyde | Pd/C, Et3SiH | 25 | 30 min | 84 | [1] |
| Pyrrolidine | 4-Methoxybenzaldehyde | Pd/C, Et3SiH | 25 | 30 min | 81 | [1] |
| Piperidine | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Morpholine | 4-Fluorophenylacetone | Reductive Aminase (Engineered) | 30 | 24 h (batch) | >95 (conversion) | [2] |
Note: Data for piperidine and a direct flow chemistry example for morpholine in a non-biocatalytic reductive amination were not explicitly available in the reviewed literature. The biocatalytic example with morpholine suggests its compatibility with such reactions, albeit under different conditions than typical heterogeneous catalysis.[2]
Experimental Protocol: Continuous Flow Reductive Amination of Benzaldehyde with Pyrrolidine
This protocol is adapted from a study on heterogeneous catalytic reductive aminations in an oscillatory plug flow reactor.[1]
Objective: To synthesize N-benzylpyrrolidine via continuous flow reductive amination.
Materials:
-
Benzaldehyde
-
Pyrrolidine
-
Palladium on charcoal (5 wt% Pd/C)
-
Triethylsilane (Et3SiH)
-
TPGS-750-M (surfactant)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Equipment:
-
Continuous flow reactor system (e.g., oscillatory plug flow reactor)
-
Syringe pumps
-
Back pressure regulator
-
Reaction coils
-
Static mixer
-
Apparatus for work-up and purification (separatory funnel, rotary evaporator, chromatography system)
Procedure:
-
Solution Preparation:
-
Prepare an aqueous solution of the surfactant TPGS-750-M.
-
Prepare a solution of benzaldehyde and pyrrolidine in the aqueous surfactant solution.
-
Prepare a solution of triethylsilane in the aqueous surfactant solution.
-
Suspend the 5 wt% Pd/C catalyst in the aqueous surfactant solution.
-
-
Flow Reaction Setup:
-
Set up the continuous flow reactor with the appropriate reaction coils and a back pressure regulator.
-
Use separate syringe pumps to introduce the reactant solution (benzaldehyde and pyrrolidine), the reducing agent solution (triethylsilane), and the catalyst suspension into the system.
-
The streams are combined using a T-mixer before entering the reaction coil.
-
-
Reaction Conditions:
-
Set the reaction temperature to 25 °C.
-
Adjust the flow rates of the pumps to achieve a residence time of 30 minutes in the reaction coil.
-
-
Work-up and Purification:
-
Collect the reaction mixture from the outlet of the reactor.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure N-benzylpyrrolidine.
-
Workflow Diagram:
Caption: Workflow for Continuous Flow Reductive Amination.
C-N Cross-Coupling in Continuous Flow: A Comparative Analysis
Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) is another vital transformation for the synthesis of pharmaceuticals and fine chemicals. Its implementation in flow chemistry allows for precise control over reaction parameters, leading to improved yields and selectivity. The following table provides a comparison of morpholine and piperidine in this reaction.
Table 2: Performance of Morpholine and Piperidine in Pd-Catalyzed C-N Cross-Coupling
| Amine | Aryl Halide | Catalyst/Ligand | Base | Temp. (°C) | Time | Yield (%) | Reference |
| Morpholine | 3-Bromoanisole | Pd(OAc)2 / RuPhos | NaOtBu | 100 | 1.5 h (batch) | 95 | [3] |
| Piperidine | 6-bromothieno[3,2-d]pyrimidin-4(3H)-one derivative | Pd2(dba)3 / Xantphos | Cs2CO3 | 110 | 24 h (batch) | Low | [4] |
| Morpholine | 6-bromothieno[3,2-d]pyrimidin-4(3H)-one derivative | Pd2(dba)3 / Xantphos | Cs2CO3 | 110 | 24 h (batch) | Low | [4] |
Note: The available data is from batch reactions, which are often used to establish initial conditions before transitioning to flow. The lower yields with the thienopyrimidinone core highlight the substrate-dependent nature of these reactions.
Experimental Protocol: Synthesis of this compound
A detailed experimental protocol for the direct synthesis of this compound was not found in the searched literature. However, a plausible synthesis can be adapted from the known synthesis of the free base and its subsequent conversion to the hydrochloride salt. The synthesis of cis-2,6-dimethylmorpholine from diisopropanolamine is described in a patent, which can serve as a basis.
Objective: To synthesize this compound.
Step 1: Synthesis of 3,5-Dimethylmorpholine (based on the synthesis of cis-2,6-dimethylmorpholine)
Materials:
-
1-Amino-2-propanol
-
1,2-Propylene oxide
-
Concentrated sulfuric acid
-
Sodium hydroxide solution (50%)
-
Water
Procedure:
-
Synthesis of Di(2-hydroxypropyl)amine: React 1-amino-2-propanol with 1,2-propylene oxide to form the corresponding di-alkanolamine. (Note: This is an analogous reaction to the formation of diisopropanolamine).
-
Cyclization:
-
Carefully add the di(2-hydroxypropyl)amine to concentrated sulfuric acid while cooling to maintain a temperature below 80 °C.
-
Heat the mixture to approximately 180-200 °C for several hours. Water formed during the reaction is continuously distilled off.
-
-
Work-up:
-
Cool the reaction mixture and dilute with water.
-
Neutralize the acidic solution by adding it to a cooled, stirred solution of 25% sodium hydroxide until the pH is strongly basic (pH 14).
-
Separate the upper organic phase containing the crude 3,5-dimethylmorpholine.
-
Dry the organic phase by stirring with 50% sodium hydroxide solution.
-
Distill the dried product to obtain purified 3,5-dimethylmorpholine.
-
Step 2: Formation of this compound
Materials:
-
3,5-Dimethylmorpholine
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether or isopropanol)
-
Anhydrous diethyl ether (or other suitable solvent)
Procedure:
-
Dissolve the purified 3,5-dimethylmorpholine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution in ether) to the stirred solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
Logical Relationship Diagram:
Caption: Synthesis Pathway for this compound.
Conclusion
While direct performance data for this compound in flow chemistry is not yet prevalent in the literature, this guide provides a comparative framework based on the behavior of analogous cyclic secondary amines. For reductive amination, it is anticipated that 3,5-Dimethylmorpholine would exhibit reactivity comparable to or slightly different from morpholine and piperidine, influenced by the steric hindrance and electronic effects of the methyl groups. In C-N cross-coupling reactions, its performance will likely be highly dependent on the specific substrate and catalytic system employed. The provided experimental protocols and workflows offer a starting point for researchers to design and evaluate the use of this compound in continuous flow applications, contributing to the advancement of modern pharmaceutical manufacturing.
References
- 1. Continuous flow heterogeneous catalytic reductive aminations under aqueous micellar conditions enabled by an oscillatory plug flow reactor - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02039K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 3,5-Dimethylmorpholine Hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3,5-Dimethylmorpholine hydrochloride, aligning with general best practices for hazardous chemical waste management. Adherence to these protocols is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with most laboratory chemicals, is regulated and must not be treated as common waste.[3] It is imperative to follow the specific guidelines established by your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body.
-
Waste Identification and Classification :
-
Containerization :
-
Select a waste container that is compatible with this compound. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.[3]
-
The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8]
-
Keep the waste container closed at all times, except when adding waste.[4][8]
-
-
Labeling :
-
Immediately label the waste container with a "Hazardous Waste" tag.[3][8]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]
-
Indicate the quantity of the waste.
-
Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[3]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory.
-
Segregate the waste container from incompatible materials.[8]
-
-
Disposal Request and Collection :
-
Contact a licensed professional waste disposal service or your institution's EHS department to arrange for the collection and disposal of the waste.[1]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve submitting an online form or a written request.[3]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][3][9]
-
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing : Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue. The rinsate from this process must be collected and treated as hazardous waste.[5][8]
-
Final Rinse : After the solvent rinse, perform a final triple-rinse with water.[8]
-
Disposal : Once thoroughly decontaminated and air-dried, the container labels should be defaced, and the container can then be disposed of in the regular trash.[5][8]
Quantitative Data Summary
At present, specific quantitative disposal limits (e.g., permissible concentrations for sewer disposal) for this compound are not publicly available. The general guideline is to avoid all sewer and regular trash disposal.[1][3][9] All quantities of this chemical waste must be disposed of through a licensed hazardous waste program.
| Parameter | Guideline | Source |
| Sewer Disposal | Prohibited | [1][3] |
| Trash Disposal | Prohibited for chemical; allowed for decontaminated containers only | [8][9] |
| Required Disposal Method | Licensed Professional Waste Disposal Service / Institutional EHS Program | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. vumc.org [vumc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling 3,5-Dimethylmorpholine hydrochloride
This guide provides immediate, essential safety and logistical information for handling 3,5-Dimethylmorpholine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Elbow-length impervious gloves are recommended for prolonged, direct contact.[2] Suitable materials include butyl rubber or fluoroelastomer (0.7 mm thickness).[2] Always check for leaks before use. |
| Eyes/Face | Safety goggles and face shield | Tightly fitting safety goggles and a face shield are necessary to protect against splashes.[2] Standard eyeglasses are not sufficient. |
| Body | Chemical-protection suit and rubber boots | A chemical-resistant suit and boots are required to prevent skin contact.[2] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially in poorly ventilated areas or when dust/aerosols may be generated.[3] For higher concentrations, a self-contained breathing apparatus (SCBA) is necessary.[2] |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Handling and Storage Protocol
Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that engineering controls are functioning properly.
-
Dispensing: Avoid creating dust and aerosols during handling.[1] Use appropriate tools for transferring the solid.
-
Spill Prevention: Handle with care to prevent spills. Keep containers closed when not in use.
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store in a dry, well-ventilated place.
-
Keep the container tightly closed.[3]
-
Store at room temperature.[1]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains.[1]
-
Cleanup: For solid spills, sweep up and shovel into a suitable, closed container for disposal without creating dust.[1] For liquid spills, absorb with an inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal:
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service.[1] Do not dispose of down the drain.[1][3]
-
Contaminated packaging should be treated as unused product.[1]
Experimental Workflow
Below is a diagram illustrating the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
